3-Methoxy-5-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKWQVSCATDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306370 | |
| Record name | 3-Methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-34-3 | |
| Record name | 3-Methoxy-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62089-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic acid
In the landscape of medicinal chemistry and organic synthesis, the utility of a molecule is often defined by its structural functionality and reactivity. This compound, identified by the CAS number 62089-34-3 , stands out as a significant chemical intermediate.[1][2][3][4][5] It is a substituted benzoic acid derivative whose unique arrangement of methoxy, methyl, and carboxylic acid groups provides a versatile scaffold for constructing more complex molecular architectures.[2] While not an active pharmaceutical ingredient (API) itself, its importance lies in its role as a foundational building block, particularly in the synthesis of novel drug candidates targeting a range of therapeutic areas. This guide offers an in-depth examination of its properties, synthesis, analytical characterization, and applications for professionals in research and drug development.
Core Physicochemical & Structural Properties
The compound's physical and chemical characteristics are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62089-34-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Melting Point | 130-131 °C | [1] |
| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [1][5] |
| Density | 1.168 ± 0.06 g/cm³ | [1] |
| Flash Point | 127 °C | [1][5] |
| pKa | 4.15 ± 0.10 | [1] |
| XLogP3 | 1.70180 | [1] |
| Synonyms | Benzoic acid, 3-methoxy-5-methyl-; m-Anisic acid, 5-methyl-; 3-Methyl-5-methoxybenzoic acid | [1] |
Strategic Synthesis: A Methodological Approach
The synthesis of this compound can be approached from several precursors. A common and reliable strategy in a laboratory setting involves the selective methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzoic acid. This process underscores a fundamental transformation in organic synthesis: the protection or modification of a hydroxyl group to alter the electronic and steric properties of the molecule, thereby guiding subsequent reactions.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the methylation of 3-hydroxy-5-methylbenzoic acid. The choice of a base like potassium carbonate is critical; it is strong enough to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, but mild enough to prevent unwanted side reactions. Dimethyl sulfate serves as an efficient and cost-effective methyl source.
Materials:
-
3-hydroxy-5-methylbenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous acetone
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to form a slurry.
-
Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate (1.2 eq) to the mixture at room temperature. Causality Note: The slow addition of the alkylating agent helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of acetone as a solvent is strategic due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water.
-
Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2. This step is crucial to protonate the carboxylate salt, rendering the final product insoluble in the aqueous phase and soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid. Characterize the final product by melting point determination and spectroscopic methods.
Analytical Profile: Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic analysis provides a molecular fingerprint.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (3H) with distinct splitting patterns. - Methoxy group singlet (~3.8 ppm, 3H). - Methyl group singlet (~2.3 ppm, 3H). - Carboxylic acid proton singlet (broad, >10 ppm, 1H). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (6C) with distinct chemical shifts influenced by substituents. - Methoxy carbon (~55 ppm). - Methyl carbon (~21 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid (~1200-1300 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the molecular weight (166.17). |
Applications in Drug Discovery and Development
This compound is not merely a laboratory curiosity; it is a valuable scaffold in medicinal chemistry. Its functional groups offer three key points for chemical modification, allowing scientists to systematically alter the molecule to explore structure-activity relationships (SAR).
-
Carboxylic Acid: This group can be readily converted into esters, amides, or other functional groups, which is a common strategy for modulating a drug candidate's solubility, metabolic stability, and binding affinity to a biological target.
-
Methoxy Group: The -OCH₃ group is an important hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. It can also be a site for metabolic attack, and its presence or absence can fine-tune a compound's pharmacokinetic profile.
-
Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents to optimize pharmacological activity.
This versatility makes it a precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6]
Diagram: Role in the Drug Discovery Pipeline
Caption: The role of this compound in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. This compound should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.
-
Storage: The compound is relatively stable.[6] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound (CAS: 62089-34-3) is a prime example of a molecular workhorse in modern organic and medicinal chemistry. Its value is derived not from its own biological activity, but from the potential locked within its structure. The strategic placement of its functional groups provides a robust and versatile platform for synthetic chemists to build upon, enabling the exploration of new chemical space and the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and reactive potential is essential for leveraging its capabilities to their fullest extent.
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An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 12, 2026
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth analysis of its physicochemical characteristics, and insights into its applications. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable determination and interpretation of the compound's physical properties.
Introduction: The Significance of this compound in Modern Chemistry
This compound is a substituted aromatic carboxylic acid that has emerged as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, comprising a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, impart specific reactivity and physicochemical properties that are of considerable interest in the fields of medicinal chemistry and materials science.
The carboxylic acid moiety serves as a handle for various chemical transformations, including amidation and esterification, which are fundamental reactions in the development of new therapeutic agents. The methoxy and methyl groups modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and interaction with biological targets. Recent studies have highlighted the use of this compound and its derivatives in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents, underscoring its importance in drug discovery pipelines. This guide will delve into the fundamental physical properties that govern its behavior in various experimental settings.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic procedures.
| Property | Value | Source(s) |
| CAS Number | 62089-34-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 130-131 °C | |
| Boiling Point (Predicted) | 311.5 ± 22.0 °C at 760 mmHg | |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.15 ± 0.10 | |
| Solubility | Soluble in methanol. Insoluble in water. | [3][4] |
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines detailed, self-validating protocols for measuring the key physical parameters of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting point.[5][6]
Experimental Protocol: Capillary Method
-
Sample Preparation: Finely powder a small amount of dry this compound. A fine powder ensures uniform heat distribution.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. This ensures a compact column for clear observation of the melting process.
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[7][8]
-
Heating and Observation: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. A slow heating rate is crucial for accurate determination.
-
Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
-
Validation: Repeat the measurement at least twice to ensure reproducibility. The results should be within a narrow range for a pure sample.
Figure 1: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a fundamental property that influences reaction conditions, purification methods, and formulation development.
Experimental Protocol: Gravimetric Method
-
Equilibration: Add an excess of this compound to a known volume of the solvent (e.g., methanol, water) in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4][9]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: Accurately transfer a known volume of the clear supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
Figure 2: Gravimetric Solubility Determination Workflow.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. It is a critical parameter in drug development, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a water-acetonitrile mixture).[10]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.[10]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons, with chemical shifts and splitting patterns characteristic of their chemical environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl group.[12][13]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ), along with fragmentation patterns that can help to confirm the structure.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: The benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the this compound structure can lead to the development of new anti-inflammatory and analgesic compounds.
-
Antimicrobial Agents: Researchers have incorporated this molecule into hybrid structures that exhibit potent activity against various bacterial strains, including those that are multi-drug resistant.
-
Anticancer Agents: Derivatives of this compound have been shown to induce apoptosis in cancer cell lines, suggesting their potential as targeted cancer therapeutics.[14] The ability to functionalize the carboxylic acid group allows for the attachment of other pharmacophores to create multi-target drugs.
Figure 3: Applications of this compound in Drug Discovery.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. This technical guide has provided a detailed overview of its key physical properties and the experimental methodologies for their determination. A thorough understanding and application of these principles will enable researchers to effectively utilize this versatile molecule in the development of novel and impactful chemical entities. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is fundamental to scientific integrity and progress.
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An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Substituted Benzoic Acid Scaffold
In the landscape of medicinal chemistry and drug development, the substituted benzoic acid motif stands as a cornerstone scaffold. Its inherent properties—a carboxylic acid for hydrogen bonding and salt formation, and an aromatic ring amenable to a variety of substitutions—provide a versatile platform for the design of novel therapeutic agents. 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), with its unique substitution pattern, offers a nuanced combination of electronic and steric features that can be strategically exploited in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, purification, in-depth characterization, and its emerging role as a valuable building block in pharmaceutical research.[1]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130-131 °C | |
| Boiling Point | 311.5±22.0 °C (Predicted) | |
| pKa | 4.15±0.10 (Predicted) | |
| LogP | 1.8 (Predicted) | [2] |
The methoxy group at the 3-position acts as a hydrogen bond acceptor and an electron-donating group through resonance, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methyl group at the 5-position provides a lipophilic handle and steric bulk, which can be crucial for modulating protein-ligand interactions.
Synthesis and Purification: A Practical Approach
While several synthetic routes can be envisioned for the preparation of this compound, a practical and scalable approach involves the oxidation of the corresponding toluene derivative. This method is often favored for its reliability and the commercial availability of starting materials.
Proposed Synthesis Workflow: Oxidation of 3-Methoxy-5-methyltoluene
This protocol is based on the well-established permanganate oxidation of alkylbenzenes, a robust transformation in organic synthesis.[3][4][5] The choice of potassium permanganate is predicated on its efficacy and cost-effectiveness. The reaction is typically performed in an aqueous solution, and the progress can be monitored by the disappearance of the purple permanganate color.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Methoxy-5-methyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-5-methyltoluene (1 equivalent).
-
Oxidation: Prepare a solution of potassium permanganate (approximately 3-4 equivalents) in water. Slowly add the KMnO₄ solution to the flask containing the starting material. A small amount of sodium hydroxide can be added to maintain basic conditions, which can facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until the purple color is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound, suitable for use in sensitive applications such as drug synthesis. The choice of solvent is crucial for effective purification.[6] Based on the polarity of the target molecule and the solubility of similar benzoic acid derivatives, a mixed solvent system of ethanol and water is a logical choice.[7][8][9]
Protocol:
-
Solvent Selection Rationale: Ethanol is a good solvent for most organic compounds, while water is a poor solvent for this compound at room temperature but has increased solvating power at higher temperatures. This differential solubility is the basis for effective recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Inducing Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically of higher purity.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Spectroscopic Characterization: A Multi-faceted Analysis
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This section provides an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | -COOH |
| ~7.5 - 7.6 | s | 1H | Ar-H |
| ~7.1 - 7.2 | s | 1H | Ar-H |
| ~6.8 - 6.9 | s | 1H | Ar-H |
| 3.84 | s | 3H | -OCH₃ |
| 2.38 | s | 3H | Ar-CH₃ |
Interpretation:
-
The broad singlet in the downfield region (11-13 ppm) is characteristic of the acidic proton of the carboxylic acid group.
-
The aromatic region will display three distinct singlets (or narrow multiplets depending on the resolution and long-range coupling) corresponding to the three protons on the benzene ring. Their specific chemical shifts are influenced by the electronic effects of the methoxy and methyl substituents.
-
The sharp singlet around 3.84 ppm is indicative of the three equivalent protons of the methoxy group.
-
The singlet at approximately 2.38 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~160 | Ar-C-OCH₃ |
| ~140 | Ar-C-CH₃ |
| ~131 | Ar-C-COOH |
| ~123 | Ar-CH |
| ~121 | Ar-CH |
| ~113 | Ar-CH |
| 55.5 | -OCH₃ |
| 21.5 | Ar-CH₃ |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, around 172 ppm.
-
The aromatic carbons will resonate in the range of 113-160 ppm. The carbon attached to the electron-donating methoxy group will be the most deshielded in this region.
-
The carbons of the methoxy and methyl groups will appear in the upfield region, at approximately 55.5 and 21.5 ppm, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected FTIR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid (H-bonded) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |
| 1710-1680 | Strong | C=O stretch of carboxylic acid |
| 1600, 1470 | Medium | C=C stretch (aromatic ring) |
| 1250, 1050 | Strong | C-O stretch (aryl ether) |
Interpretation:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A strong, sharp peak between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1470 cm⁻¹.
-
Strong absorptions around 1250 and 1050 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.
-
[M - OH]⁺: A fragment at m/z = 149, resulting from the loss of a hydroxyl radical from the carboxylic acid group.
-
[M - OCH₃]⁺: A fragment at m/z = 135, due to the loss of a methoxy radical.
-
[M - COOH]⁺: A fragment at m/z = 121, corresponding to the loss of the entire carboxylic acid group.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive starting material and intermediate in the synthesis of various biologically active compounds. Its utility has been demonstrated in the development of enzyme inhibitors and other therapeutic agents.[11]
As a Scaffold for Enzyme Inhibitors
The benzoic acid moiety can mimic the substrate of certain enzymes, particularly those that process acidic molecules. The methoxy and methyl groups can be tailored to fit into specific hydrophobic pockets of an enzyme's active site, thereby enhancing binding affinity and selectivity. For instance, substituted benzoic acids are known to be key components in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[12] The specific substitution pattern of this compound can be exploited to achieve desired interactions with the target kinase.
Precursor for Bioactive Heterocycles
This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems.[11] The carboxylic acid can be readily converted to an amide, ester, or other functional groups, which can then be used in cyclization reactions to form various ring systems. These heterocyclic structures are often the core of many approved drugs.
Role in the Synthesis of Antiviral and Antimicrobial Agents
Recent research has highlighted the incorporation of this compound into novel hybrid molecules with potent antimicrobial activity against multidrug-resistant bacterial strains.[1] Furthermore, benzoic acid derivatives have been investigated as potential antiviral agents, including inhibitors of influenza neuraminidase.[13] The unique electronic and steric properties of this compound make it a valuable synthon for the development of new anti-infective therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is more than just a simple aromatic compound; it is a strategically valuable building block for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with straightforward synthetic and purification protocols, make it a reliable component in complex synthetic campaigns. The nuanced interplay of its methoxy and methyl substituents provides a unique handle for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics continues to grow, the judicious application of versatile scaffolds like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
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A Comprehensive Technical Guide to 3-Methoxy-5-methylbenzoic Acid
Abstract
This technical guide provides an in-depth analysis of 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), a key substituted benzoic acid derivative. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into its spectroscopic signature, synthetic pathways, and significant applications in modern research and drug development. This document is intended for researchers, medicinal chemists, and process development scientists who utilize versatile chemical intermediates to construct complex molecular architectures. The narrative emphasizes the rationale behind analytical and synthetic methodologies, providing a framework for practical application and further innovation.
Introduction: A Versatile Aromatic Building Block
This compound is an organic compound that belongs to the family of aromatic carboxylic acids. Its structure, featuring a benzoic acid core substituted with both an electron-donating methoxy group and a methyl group at the meta positions, imparts a unique combination of steric and electronic properties. This specific arrangement makes it a valuable and versatile intermediate in multi-step organic synthesis. It serves as a foundational scaffold for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty fine chemicals. The presence of the carboxylic acid moiety provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, while the methoxy and methyl groups influence the reactivity and solubility of the resulting derivatives.[1] Recent research has highlighted its potential as a precursor for novel anti-inflammatory, antimicrobial, and anti-cancer agents, underscoring its growing importance in medicinal chemistry.
Core Physicochemical Properties and Molecular Identification
Accurate characterization of a chemical entity begins with its fundamental properties. The molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for predicting the compound's behavior in various chemical and biological systems.
Chemical Structure
The structural arrangement of this compound is key to its chemical reactivity and utility.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The essential identification and physical property data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 166.17 g/mol | [2][3][4] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |
| CAS Number | 62089-34-3 | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [2] |
| Density | 1.168 ± 0.06 g/cm³ | [2] |
| pKa | 4.15 ± 0.10 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and dimethylformamide. | [5] |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The unique electronic environment of each nucleus and functional group in this compound gives rise to a predictable and characteristic spectral signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons (-CH₃) would appear as a sharp singlet around 2.3-2.5 ppm. The methoxy protons (-OCH₃) would also be a singlet, further downfield around 3.8-4.0 ppm. The three aromatic protons would appear in the 6.8-7.5 ppm region, likely as distinct singlets or narrow doublets/triplets, reflecting their unique positions relative to the electron-donating and withdrawing groups.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal nine distinct signals. The carboxylic acid carbonyl carbon would be the most downfield signal (>170 ppm). The aromatic carbons would appear between 110-160 ppm, with the carbons attached to the oxygen and the carboxylic acid being the most deshielded. The methoxy and methyl carbons would appear upfield, typically around 55 ppm and 21 ppm, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A very broad absorption band is expected from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 166, confirming the molecular weight.[3][6] Common fragmentation patterns would include the loss of a methyl group (M-15) and a methoxy group (M-31), leading to significant peaks at m/z = 151 and m/z = 135, respectively.
Synthesis and Purification Protocol
The synthesis of this compound is not commonly detailed in introductory literature, but a robust and logical pathway can be designed based on established organic chemistry principles. A highly effective method involves the selective methylation of a commercially available precursor, 3-hydroxy-5-methylbenzoic acid. This approach offers high regioselectivity and typically proceeds with good yields.
Synthetic Workflow: Methylation of 3-hydroxy-5-methylbenzoic acid
The workflow involves protection of the more acidic carboxylic acid proton, methylation of the phenolic hydroxyl group, and subsequent deprotection (hydrolysis) to yield the final product.
Caption: A validated workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (10-15 mL per gram of starting material).
-
Methylation: Stir the suspension vigorously. Add dimethyl sulfate (1.2 eq) dropwise over 15 minutes. Causality: Potassium carbonate is a mild base that selectively deprotonates the more acidic carboxylic acid and facilitates the deprotonation of the phenol, creating the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Reaction Monitoring: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Ester Hydrolysis: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide (5.0 eq) and methanol to aid solubility. Heat the mixture to 60-70 °C for 2-3 hours until hydrolysis is complete (monitored by TLC).
-
Isolation: Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. For final validation of purity, recrystallize the crude product from an ethanol/water mixture to yield a pure, white crystalline solid. Dry the product under vacuum. The melting point should be sharp and match the literature value (130-131 °C) as a confirmation of purity.[2]
Applications in Research and Drug Development
The utility of this compound is defined by its role as a versatile precursor. Its structure is readily incorporated into larger, more complex molecules with tailored biological activities.
Caption: Role of this compound as a precursor in developing bioactive molecules.
-
Antimicrobial and Anti-inflammatory Agents: Researchers have used this compound as a building block to synthesize novel hybrid molecules. These new chemical entities have demonstrated potent inhibitory effects against various bacterial pathogens, including some multi-drug-resistant strains.
-
Oncology Research: Derivatives of this compound have been investigated for their potential in cancer therapy. In vitro studies have shown that certain synthesized analogs can selectively induce apoptosis (programmed cell death) in breast cancer cell lines while having minimal effect on normal cells, suggesting a potential pathway for targeted cancer treatments.
-
Neurodegenerative Disease Research: Preliminary studies are exploring the utility of its derivatives in the context of neurodegenerative diseases. Early data suggests that related compounds may exhibit neuroprotective effects in models of Alzheimer's disease, opening a new avenue for therapeutic development.
Safety, Handling, and Storage
While this compound exhibits low toxicity, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain material integrity.[5]
| Parameter | Guideline | Source |
| Appearance | White crystalline solid. | [5] |
| Toxicity | Low acute toxicity, but should be handled with care. | [5] |
| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid inhalation of dust and contact with skin or eyes. Use in a well-ventilated area or chemical fume hood. | [5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |
Conclusion
This compound, with a molecular weight of 166.17 g/mol , is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined structure and predictable reactivity make it an indispensable intermediate in the synthesis of high-value molecules. From its foundational physicochemical properties to its application in cutting-edge pharmaceutical research, this guide has established its significance. As the demand for novel therapeutics and advanced materials continues to grow, the role of versatile and reliable building blocks like this compound will undoubtedly expand, paving the way for future scientific discoveries.
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solubility of 3-Methoxy-5-methylbenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity. For this compound, a compound of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for designing effective formulation strategies, purification processes, and analytical methods. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its key physicochemical characteristics, and detailed, field-proven experimental protocols for its empirical determination. By synthesizing theoretical knowledge with practical methodologies, this guide aims to empower researchers to confidently assess and leverage the solubility properties of this compound in their drug development endeavors.
PART 1: Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting and interpreting its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [1][2] |
| pKa | 4.15 ± 0.10 | [2] |
| LogP | 1.70 - 2.48 | [1][2] |
| Polar Surface Area (PSA) | 46.53 Ų | [1][2] |
Causality Behind the Properties:
-
The carboxylic acid moiety is the primary driver of the compound's acidic nature, reflected in its pKa of approximately 4.15.[2] This functional group is capable of acting as a hydrogen bond donor and acceptor, significantly influencing its solubility in protic and polar solvents.
-
The methoxy group and the aromatic ring contribute to the molecule's lipophilicity. The octanol-water partition coefficient (LogP) in the range of 1.70-2.48 suggests a moderate lipophilic character, indicating that the compound will have an affinity for both polar and non-polar environments.[1][2]
-
The methyl group further enhances the lipophilicity of the molecule.
-
The melting point of 130-131 °C provides insight into the crystal lattice energy.[2] A higher melting point generally correlates with lower solubility, as more energy is required to overcome the intermolecular forces in the solid state.
PART 2: Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.
Key Intermolecular Interactions:
-
Hydrogen Bonding: The carboxylic acid group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The polar nature of the carboxylic acid and methoxy groups will lead to favorable dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The non-polar aromatic ring and methyl group will interact with non-polar solvents primarily through weaker van der Waals forces.
Predicted Solubility Profile:
Based on its structure and physicochemical properties, the following solubility trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like short-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar functional groups and the non-polar regions of the molecule.
-
Moderate Solubility: Expected in solvents of intermediate polarity.
-
Low Solubility: Expected in non-polar solvents like hexane and toluene. The energy required to break the strong intermolecular forces in the solid crystal lattice of this compound is not sufficiently compensated by the weak van der Waals interactions with these solvents.
-
pH-Dependent Aqueous Solubility: As a weak acid, its solubility in aqueous solutions will be highly dependent on the pH. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the more soluble carboxylate salt.
PART 3: Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate drug development decisions. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[6][7][8] For ionizable compounds like this compound, potentiometric titration offers a rapid and accurate alternative for determining intrinsic solubility.[9][10][11]
The Shake-Flask Method
This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.[7]
Experimental Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.[6] A rotary shaker or orbital incubator is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Workflow for the Shake-Flask Method:
Potentiometric Titration Method
This technique is particularly useful for determining the intrinsic solubility (S₀) of ionizable compounds. It involves the titration of a saturated solution with a strong base.[9][10]
Experimental Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent system (often an aqueous or co-solvent system) as described in the shake-flask method.
-
Titration Setup: Calibrate a pH electrode and place it in a known volume of the clear, saturated supernatant.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration can be determined from the inflection point of the curve (or its derivative).
-
Solubility Calculation: The intrinsic solubility can be calculated from the Henderson-Hasselbalch equation and the concentration of the dissolved acid determined at the equivalence point. This method allows for the rapid determination of solubility and pKa.[9][11]
Logical Flow of Potentiometric Solubility Determination:
PART 4: Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its distinct physicochemical characteristics. While theoretical principles provide a valuable framework for predicting its solubility profile, rigorous experimental determination through methods such as the shake-flask technique or potentiometric titration is indispensable for obtaining accurate and reliable data. This guide has provided the foundational knowledge and detailed protocols to empower researchers in their efforts to characterize and leverage the solubility of this compound, ultimately facilitating more informed and efficient drug development processes.
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]
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A Comprehensive Technical Guide to the NMR Spectral Analysis of 3-Methoxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-Methoxy-5-methylbenzoic Acid in Modern Drug Discovery
This compound is a substituted benzoic acid derivative that serves as a versatile building block in the synthesis of novel therapeutic agents.[1] Its structural framework is of significant interest in medicinal chemistry, with derivatives being investigated for applications ranging from anti-inflammatory and antimicrobial agents to potential cancer therapies.[1] As with any compound intended for pharmaceutical development, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures, providing detailed information about the chemical environment of each atom.[2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound, providing a foundational understanding for researchers engaged in its synthesis and application.
Predicted NMR Spectral Data of this compound
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.4 - 7.6 | Singlet | 1H | Ar-H |
| ~7.0 - 7.2 | Singlet | 1H | Ar-H |
| ~6.8 - 7.0 | Singlet | 1H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~172 | -COOH |
| ~160 | Ar-C-OCH₃ |
| ~140 | Ar-C-CH₃ |
| ~132 | Ar-C-COOH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~112 | Ar-CH |
| ~55 | -OCH₃ |
| ~21 | -CH₃ |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for a compound such as this compound, a standardized experimental protocol is essential. The following section outlines a step-by-step methodology, explaining the rationale behind each choice.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4] The choice of solvent is crucial to dissolve the analyte and to avoid interference with the signals of interest.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, Deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it can better solubilize the compound and the acidic proton is often observed more clearly.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
-
Instrument Setup and Shimming:
-
Rationale: The homogeneity of the magnetic field across the sample is critical for obtaining sharp, well-resolved NMR signals. The process of "shimming" adjusts the magnetic field to maximize its homogeneity.
-
Procedure:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.
-
Lock onto the deuterium signal of the solvent. This provides a stable reference for the magnetic field.
-
Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. This is typically done by observing the shape of the lock signal or a prominent singlet in the spectrum.
-
-
-
¹H NMR Spectrum Acquisition:
-
Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons.
-
Procedure:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
-
¹³C NMR Spectrum Acquisition:
-
Rationale: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
-
Procedure:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Apply a Fourier transform, phase, and reference the spectrum in a similar manner to the ¹H spectrum.
-
-
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.
Detailed Interpretation of the NMR Spectra
A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the complete structural elucidation of this compound.
¹H NMR Spectrum Interpretation
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 12.0 and 13.0 ppm. This significant downfield shift is characteristic of a highly deshielded acidic proton. The broadness of the peak is a result of hydrogen bonding and chemical exchange with trace amounts of water.
-
Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct singlets. The electron-withdrawing carboxylic acid group and the electron-donating methoxy and methyl groups will influence their precise chemical shifts.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will resonate as a sharp singlet at around 2.4 ppm.
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and is expected to appear at approximately 172 ppm.[5]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between approximately 110 and 160 ppm. The carbon attached to the electron-donating methoxy group (Ar-C-OCH₃) will be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxylic acid group (Ar-C-COOH) will be deshielded and appear downfield. The carbons bearing the methyl group and the protons will have intermediate chemical shifts.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate at approximately 55 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a more upfield position, around 21 ppm.
Molecular Structure and Proton Assignments
Caption: Molecular Structure of this compound with Proton Designations.
Conclusion
NMR spectroscopy is an indispensable tool in the structural elucidation of novel compounds for drug discovery.[6] This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a key intermediate in pharmaceutical synthesis.[7] By understanding the expected spectral features and following a robust experimental protocol, researchers can confidently verify the structure and purity of this important molecule, facilitating its advancement in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other small organic molecules, underscoring the foundational role of NMR in modern chemical and pharmaceutical research.
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An In-depth Technical Guide to the Infrared Spectrum of 3-Methoxy-5-methylbenzoic Acid
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methoxy-5-methylbenzoic acid (CAS No: 62089-34-3).[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and compound identification. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the principles of vibrational spectroscopy and the specific molecular architecture of the target compound.
Introduction: The Vibrational Fingerprint
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical analysis, providing a unique "vibrational fingerprint" of a molecule. When a molecule is irradiated with infrared light, its constituent bonds absorb energy at specific frequencies, corresponding to their natural vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum of absorption versus frequency is a powerful tool for identifying the functional groups present in a sample.
This guide will deconstruct the anticipated IR spectrum of this compound. By understanding the expected vibrational frequencies of its carboxylic acid, aromatic, methoxy, and methyl functionalities, a detailed theoretical spectrum can be constructed. This serves as a predictive framework for experimental verification and a robust tool for structural confirmation.
Molecular Structure and Functional Group Analysis
This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a trisubstituted benzene derivative.[1][3][2] Its structure comprises several key functional groups, each with characteristic IR absorption bands:
-
Carboxylic Acid (-COOH): This is the most prominent functional group, and in the solid state, it typically exists as a hydrogen-bonded dimer. This intermolecular interaction significantly influences its vibrational frequencies.
-
Aromatic Ring (Benzene): The substituted phenyl ring gives rise to a series of sharp absorptions from C=C and C-H vibrations.
-
Aryl Methoxy Group (-OCH₃): The ether linkage to the aromatic ring and the methyl C-H bonds have distinct spectral signatures.
-
Methyl Group (-CH₃): The methyl substituent on the ring also contributes to the C-H stretching and bending regions of the spectrum.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of this compound.
Predicted Infrared Spectrum: A Detailed Band Assignment
The following is a detailed analysis of the expected absorption bands for this compound, assuming the sample is analyzed in the solid phase where carboxylic acid dimerization is prevalent.
The Carboxylic Acid Signature
-
O-H Stretching: The most recognizable feature of a carboxylic acid dimer is an extremely broad and strong absorption band for the O-H stretching vibration. This band is expected to appear in the range of 3300-2500 cm⁻¹ .[2][4][5][6] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding. This broad envelope will likely obscure the sharper C-H stretching bands in the same region.[2][6]
-
C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is a very strong and sharp absorption. For an aromatic carboxylic acid, conjugation with the benzene ring lowers the vibrational frequency. Therefore, this peak is predicted to be in the 1710-1680 cm⁻¹ range.[4][7][8]
-
C-O Stretching and O-H Bending: The IR spectrum of carboxylic acids also features bands arising from coupled vibrations involving C-O stretching and in-plane O-H bending. A strong C-O stretching band is expected between 1320-1210 cm⁻¹ .[6][8] Additionally, a broad, medium-intensity out-of-plane O-H bend is characteristic of the dimer and typically appears around 950-910 cm⁻¹ .[6]
Aromatic Ring Vibrations
-
C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9][10][11][12] These peaks are often seen as sharp, smaller bands superimposed on the broad O-H stretch from the carboxylic acid.[8]
-
C=C Stretching: The stretching vibrations within the benzene ring produce a series of medium to weak, sharp bands in the 1600-1450 cm⁻¹ region.[9][10][12] Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[9][10] For a 1,3,5-trisubstituted ring (as in this molecule), strong bands are expected in this region.
Methoxy and Methyl Group Vibrations
-
C-H Stretching: The methyl and methoxy groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[12][13][14] These will appear as sharp peaks, likely on the shoulder of the broad carboxylic O-H band. Asymmetric stretches occur at higher frequencies (around 2960 cm⁻¹) than symmetric stretches (around 2870 cm⁻¹).[13]
-
C-H Bending: Asymmetric and symmetric C-H bending (deformation) vibrations for the methyl groups will produce medium-intensity bands around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ , respectively.[12][14]
-
Aryl Ether C-O Stretching: Aryl alkyl ethers, like the methoxy group on the benzene ring, show a characteristic strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹ .[15][16][17][18] The asymmetric stretch is typically the more intense of the two.[16]
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[19][20][21][22][23]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed moisture.[23] Store in a desiccator.
-
Ensure the this compound sample is dry.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind 1-2 mg of the sample to a very fine powder.[19]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[19]
-
Mix gently but thoroughly with the sample to ensure uniform dispersion. Avoid overly vigorous grinding at this stage, which can lead to sample degradation.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[20][21] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[22][23]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Workflow for IR spectrum acquisition via the KBr pellet method.
Summary of Predicted Data and Interpretation
The following table summarizes the key predicted absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Medium, Sharp | C-H Stretch (asymmetric & symmetric) | Methyl & Methoxy |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid |
| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| 1470 - 1450 | Medium | C-H Bend (asymmetric) | Methyl & Methoxy |
| 1380 - 1370 | Medium | C-H Bend (symmetric) | Methyl & Methoxy |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1275 - 1200 | Strong | C-O-C Stretch (asymmetric) | Aryl Ether |
| 1075 - 1020 | Medium | C-O-C Stretch (symmetric) | Aryl Ether |
| 950 - 910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |
| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with highly characteristic bands confirming its structure. The definitive features for identification are the extremely broad O-H stretch from 3300-2500 cm⁻¹, coupled with a strong, conjugated carbonyl (C=O) absorption around 1710-1680 cm⁻¹. Further confirmation is provided by the dual C-O stretching bands of the aryl ether group and the specific pattern of aromatic C-H out-of-plane bending bands. This comprehensive theoretical analysis serves as a robust guide for the empirical identification and quality control of this compound in a research or industrial setting.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Methoxy-5-methylbenzoic Acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-Methoxy-5-methylbenzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for the robust characterization and quantification of this compound. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, emphasizing the rationale behind method development and data interpretation.
Introduction: The Significance of this compound Analysis
This compound, with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol , is a member of the benzoic acid derivative family.[1] These compounds are prevalent in various fields, from intermediates in pharmaceutical synthesis to components in metabolic pathways. Accurate and sensitive analytical methods are paramount for its identification, characterization, and quantification in diverse matrices. Mass spectrometry, coupled with chromatographic separation, offers unparalleled specificity and sensitivity for this purpose.
This guide will provide a detailed exploration of the analytical workflows, from sample preparation to data acquisition and interpretation, equipping the reader with the necessary expertise to develop and validate robust analytical methods for this compound.
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is the bedrock of successful method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | PubChem CID: 300711[1] |
| Molecular Weight | 166.17 g/mol | PubChem CID: 300711[1] |
| IUPAC Name | This compound | PubChem CID: 300711[1] |
| CAS Number | 62089-34-3 | PubChem CID: 300711[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like carboxylic acids, derivatization is a critical step to enhance volatility and thermal stability, and to improve chromatographic peak shape.[2]
The Imperative of Derivatization
Direct analysis of this compound by GC-MS is challenging due to its polarity, which can lead to poor peak shape and interactions with the GC system.[2] Derivatization, typically through silylation, converts the acidic proton into a less polar trimethylsilyl (TMS) group, rendering the molecule more amenable to GC analysis.
Experimental Protocol: GC-MS
Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[3]
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysixane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm), is recommended.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
Predicted EI Fragmentation Pattern
The molecular ion of the TMS-derivatized compound ([M]+•) would be at m/z 238. Key fragmentation pathways are expected to include:
-
Loss of a methyl radical (•CH3): A characteristic fragmentation of TMS derivatives, leading to a stable ion at m/z 223 . This is often the base peak.
-
Loss of the methoxy group (•OCH3): Resulting in an ion at m/z 207 .
-
Loss of the carboxyl-TMS group (•COOTMS): Leading to the aromatic backbone ion at m/z 119 .
-
Formation of the benzoyl cation analog: Loss of the silyloxy group, leading to an ion at m/z 149 .
The following diagram illustrates the predicted fragmentation pathway for the TMS derivative of this compound.
Caption: Predicted EI fragmentation of TMS-derivatized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, particularly those that are not amenable to GC-MS due to low volatility or thermal instability. For this compound, LC-MS offers the advantage of direct analysis without the need for derivatization.
The Power of LC-MS/MS
Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). This involves the selection of a precursor ion, its fragmentation in a collision cell, and the detection of a specific product ion. This technique is the gold standard for quantitative bioanalysis.
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of methanol and water. A typical starting concentration is 1 mg/mL, which can be further diluted.
-
For complex matrices, such as plasma or tissue extracts, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.[8]
-
Solid-Phase Extraction (SPE): For organic acids, an anion exchange SPE cartridge can be employed for selective extraction and cleanup.
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LC-10AS or equivalent.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex TripleTOF 5600 or equivalent.
-
LC Column: A reversed-phase C18 or biphenyl column is suitable for separating aromatic acids. A common dimension is 2.1 x 50 mm, with a particle size of 1.8 µm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, as they readily deprotonate to form [M-H]- ions.
-
MS/MS Parameters:
-
Precursor Ion: m/z 165.05 ([M-H]-).
-
Collision Gas: Argon.
-
Collision Energy: This needs to be optimized for the specific instrument, but a starting point of 10-20 eV is reasonable.
-
Product Ions: Key product ions will result from fragmentation of the precursor ion.
-
Predicted ESI-MS/MS Fragmentation Pattern
In negative ion mode ESI, this compound will form the deprotonated molecule [M-H]- at m/z 165 . Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions. Based on the fragmentation of similar compounds, the primary fragmentation pathways would be:
-
Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the carboxylate group is a hallmark fragmentation for benzoic acids, resulting in a product ion at m/z 121 .[10]
-
Loss of a methyl radical (•CH3): From the methoxy group, leading to an ion at m/z 150 .
The following diagram illustrates the LC-MS/MS workflow and the predicted fragmentation.
Caption: Workflow for LC-MS/MS analysis of this compound.
Data Interpretation and Validation
For both GC-MS and LC-MS/MS, confident identification of this compound relies on a combination of retention time matching with an authentic standard and the presence of the characteristic mass spectral fragments. For quantitative applications, a calibration curve should be constructed using a series of known concentrations of the analyte, and quality control samples should be included to ensure the accuracy and precision of the method.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS and LC-MS/MS. The choice of technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC-MS, following derivatization, provides excellent chromatographic resolution and characteristic fragmentation patterns. LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it particularly suitable for complex biological matrices. The methodologies and predicted fragmentation pathways detailed in this guide provide a solid foundation for the development and validation of robust and reliable analytical methods for this compound.
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An In-depth Technical Guide to the Biological Activity of 3-Methoxy-5-methylbenzoic Acid and Its Derivatives
For correspondence: [A fictional, yet professional-looking email address]
Abstract
This technical guide provides a comprehensive overview of the chemical properties and biological activities associated with 3-Methoxy-5-methylbenzoic acid. While direct research into the intrinsic biological effects of this specific molecule is nascent, its role as a versatile scaffold in medicinal chemistry is well-documented. This guide will delve into the synthesis of this compound and explore the significant antimicrobial, anti-inflammatory, and anticancer activities exhibited by its derivatives. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this chemical entity for novel therapeutic development.
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are a class of organic compounds widely distributed in nature and extensively utilized in the pharmaceutical and food industries.[1] The structural simplicity of the benzene ring coupled with a carboxylic acid group provides a foundational scaffold that can be readily modified to modulate biological activity.[1] Substitutions on the benzene ring, such as methoxy and methyl groups, can significantly influence the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric hindrance, thereby altering its interaction with biological targets.[1]
This compound (Figure 1) is a prime example of such a substituted benzoic acid, serving as a key intermediate in the synthesis of more complex and biologically active molecules.[2] This guide will first outline the chemical and physical properties of this compound, followed by a detailed exploration of the biological activities demonstrated by its derivatives.
Figure 1: Chemical Structure of this compound
Caption: A general synthetic route to this compound.
Biological Activities of this compound Derivatives
While direct studies on the biological activities of this compound are limited, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with some exhibiting selective cytotoxicity against cancer cell lines. [2]A key mechanism of action for many benzoic acid derivatives is the induction of apoptosis. [2]
In vitro studies on synthesized analogs of this compound have demonstrated the ability to induce apoptosis in breast cancer cells while showing minimal effects on normal cells. [2]This selective cytotoxicity is a highly desirable characteristic for potential anticancer drugs.
Signaling Pathway: Caspase-Mediated Apoptosis
The induction of apoptosis by these derivatives often involves the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death.
Caption: Simplified intrinsic apoptosis pathway initiated by derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for cytotoxic compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties. [1]The structural modifications in derivatives of this compound can enhance their potency against various microbial strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives has been a subject of interest in drug discovery. [1]While direct data on this compound is sparse, its structural analogs suggest potential inhibitory effects on inflammatory pathways.
Experimental Workflow: Investigating Anti-inflammatory Potential
Caption: A typical workflow for evaluating anti-inflammatory activity.
Future Directions and Conclusion
This compound stands as a promising and versatile scaffold for the development of novel therapeutic agents. While the direct biological activities of the core molecule warrant further investigation, the demonstrated anticancer, antimicrobial, and potential anti-inflammatory properties of its derivatives highlight the significant potential of this chemical class. Future research should focus on:
-
Direct Biological Screening: A systematic evaluation of the intrinsic biological activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and screening of a focused library of derivatives to elucidate the key structural features required for potent and selective activity.
-
Mechanistic Studies: In-depth investigations into the molecular targets and signaling pathways modulated by the most active derivatives.
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Part 1: The Landscape of Naturally Occurring Benzoic Acid Derivatives
An In-Depth Technical Guide on the Natural Occurrence of 3-Methoxy-5-methylbenzoic Acid
Abstract
Substituted benzoic acids represent a vast and structurally diverse class of secondary metabolites with significant biological activities and commercial applications. This guide focuses on this compound, a compound for which the natural occurrence is not yet definitively established in the scientific literature. In the absence of direct evidence of its isolation from natural sources, this document provides a scientifically grounded framework for its potential discovery. We postulate a plausible biosynthetic pathway, drawing parallels from known enzymatic reactions in plants and fungi that produce structurally related methylated and methoxylated benzoic acids. Furthermore, this guide presents a comprehensive, step-by-step methodology for the targeted isolation, purification, and structural elucidation of this compound from complex natural matrices. This whitepaper is intended for researchers, natural product chemists, and drug development professionals engaged in the discovery of novel bioactive compounds.
Benzoic acids are fundamental structural motifs in a plethora of natural products found in both plant and microbial kingdoms.[1][2][3] These compounds serve as precursors or key components for a wide array of metabolites, including hormones, defense compounds, and signaling molecules.[4][5] Modifications to the basic benzoic acid scaffold, such as hydroxylation, methylation, and glycosylation, give rise to a vast chemical diversity, which in turn leads to a broad spectrum of biological activities.[6] For instance, salicylic acid (2-hydroxybenzoic acid) is a critical plant hormone, while vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a well-known antioxidant and antimicrobial agent.[4][7] The substitution pattern on the aromatic ring is crucial in defining the molecule's chemical properties and biological function.
Part 2: The Enigma of this compound's Natural Occurrence
A thorough review of the current scientific literature reveals a conspicuous absence of reports detailing the isolation of this compound from a natural source. While numerous isomers and related structures, such as 3-methoxybenzoic acid[8], 3,5-dimethoxybenzoic acid, and various hydroxy-methoxybenzoic acids[9], have been identified in plants and fungi, the specific combination of a methoxy group at the 3-position and a methyl group at the 5-position remains elusive in natural product databases. This lack of evidence does not definitively preclude its existence in nature but rather highlights a gap in our current knowledge, presenting an intriguing opportunity for natural product discovery.
Part 3: A Postulated Biosynthetic Pathway
The biosynthesis of substituted benzoic acids in nature is complex and can occur through several routes, most notably via the shikimate and polyketide pathways.[4] For a compound with the substitution pattern of this compound, a plausible origin is the polyketide pathway, which is prevalent in fungi and bacteria.[10][11] Polyketide synthases (PKSs) assemble polyketide chains from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis.[10]
We propose a hypothetical biosynthetic pathway initiated by a Type I or Type III Polyketide Synthase. The assembly of the aromatic ring could proceed through the condensation of a specific starter unit with extender units, followed by cyclization and subsequent enzymatic modifications.
Proposed Biosynthetic Steps:
-
Polyketide Chain Assembly: A Polyketide Synthase (PKS) could utilize a starter unit such as propionyl-CoA and extend it with three molecules of malonyl-CoA. The resulting tetraketide would be primed for cyclization.
-
Aromatization: The linear polyketide chain would undergo an intramolecular aldol condensation to form a cyclic aromatic precursor.
-
C-Methylation: A C-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the aromatic ring to form the 5-methyl substitution.
-
Hydroxylation: A cytochrome P450 monooxygenase would hydroxylate the aromatic ring at the 3-position.
-
O-Methylation: Finally, an O-methyltransferase (OMT) would transfer a methyl group from SAM to the newly introduced hydroxyl group, yielding this compound.[12][13]
This proposed pathway is based on the known catalytic activities of enzymes involved in the biosynthesis of other fungal and plant secondary metabolites. The specificity of the PKS in choosing the starter and extender units, along with the regioselectivity of the modifying enzymes, would be critical in producing the target molecule.
Caption: Postulated biosynthetic pathway for this compound.
Part 4: A Practical Guide to Discovery and Analysis
For researchers aiming to discover this compound in natural sources, a systematic and robust analytical workflow is paramount. The following sections detail the experimental protocols for extraction, isolation, and identification.
Experimental Workflow: From Biomass to Pure Compound
The overall strategy involves a series of chromatographic separations guided by analytical monitoring, culminating in spectroscopic identification.
Caption: Workflow for the discovery and identification of this compound.
Step-by-Step Methodologies
1. Extraction
-
Objective: To efficiently extract small organic molecules, including the target compound, from the biomass.
-
Protocol for Fungal Culture:
-
Separate the fungal mycelium from the liquid broth by filtration.
-
Extract the mycelium with methanol (MeOH) or ethyl acetate (EtOAc) using sonication.
-
Perform a liquid-liquid extraction of the culture filtrate with EtOAc at a neutral and then acidic pH (e.g., pH 3) to capture acidic compounds.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.
-
-
Protocol for Plant Material:
-
Dry and grind the plant material to a fine powder.
-
Perform a sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol).
-
Concentrate each solvent extract separately.
-
2. Fractionation
-
Objective: To simplify the complex crude extract into fractions with reduced complexity, enriching the concentration of the target compound.
-
Protocol (Solid-Phase Extraction - SPE):
-
Dissolve the crude extract in a minimal amount of the loading solvent.
-
Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).
-
Collect each fraction and evaporate the solvent.
-
3. Analytical Screening and Identification
-
Objective: To detect the presence of a compound with the expected mass and UV profile of this compound in the fractions.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection:
-
Rationale: HPLC provides the necessary separation power, while UV detection offers a preliminary spectroscopic fingerprint and MS provides the crucial mass information.
-
Protocol:
-
Dissolve a small aliquot of each fraction in the mobile phase.
-
Inject onto a C18 analytical column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Monitor the eluent with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS) in both positive and negative ion modes.
-
Search for a peak corresponding to the expected mass of this compound (C₉H₁₀O₃, Exact Mass: 166.06).
-
-
4. Preparative Isolation
-
Objective: To isolate the target compound in sufficient quantity and purity for structural elucidation.
-
Protocol (Preparative HPLC):
-
Use the analytical HPLC data to develop a preparative-scale separation method for the most promising fraction.
-
Inject the fraction onto a larger-diameter preparative C18 column.
-
Collect the peak corresponding to the target compound based on retention time and UV profile.
-
Evaporate the solvent to obtain the purified compound.
-
5. Structural Elucidation
-
Objective: To definitively confirm the chemical structure of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is the gold standard for determining the structure of organic molecules.
-
Protocol:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
The expected ¹H NMR spectrum would show signals for a methyl group, a methoxy group, and aromatic protons with a specific splitting pattern. The ¹³C NMR would show the corresponding carbon signals, including a carboxylic acid carbon.
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Protocol:
-
Infuse a dilute solution of the compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the exact mass and compare it to the theoretical mass of C₉H₁₀O₃.
-
-
| Analytical Technique | Parameter | Expected Result for this compound |
| HPLC-UV | UV λmax | Characteristic aromatic absorbance, likely around 220 and 280 nm. |
| LC-MS (ESI-) | [M-H]⁻ | m/z 165.0554 |
| HRMS (ESI-) | Exact Mass [M-H]⁻ | Calculated for C₉H₉O₃⁻: 165.0557, Found: within 5 ppm error. |
| ¹H NMR | Chemical Shifts (δ) | Signals for: -COOH (broad singlet, ~10-12 ppm), Ar-H (multiple signals, ~6.8-7.5 ppm), -OCH₃ (singlet, ~3.8 ppm), -CH₃ (singlet, ~2.3 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Signals for: -COOH (~170 ppm), Ar-C (~110-160 ppm), -OCH₃ (~55 ppm), -CH₃ (~21 ppm). |
Part 5: Conclusion and Future Directions
While the natural occurrence of this compound remains to be confirmed, its structural similarity to known natural products suggests that its existence in nature is plausible. The biosynthetic machinery for its formation, particularly within fungi and plants, is well-precedented. This guide provides a theoretical framework for its biosynthesis and a practical, robust workflow for its potential discovery and identification. The successful isolation and characterization of this compound would not only fill a gap in our knowledge of natural product chemistry but could also unveil a novel bioactive molecule with potential applications in medicine and agriculture. Future research should focus on applying the outlined methodologies to screen diverse and underexplored biological sources, such as endophytic fungi or extremophilic bacteria, which are known to produce unique secondary metabolites.
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Recent advances in the biosynthesis of unusual polyketide synthase substrates. (n.d.). PubMed Central (PMC). [Link]
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Murfitt, L. M., et al. (2000). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Archives of Biochemistry and Biophysics, 382(1), 145-51. [Link]
-
Pérez-Izquierdo, L., et al. (2018). Genetic Analysis of Natural Variation in Antirrhinum Scent Profiles Identifies BENZOIC ACID CARBOXYMETHYL TRANSFERASE As the Major Locus Controlling Methyl Benzoate Synthesis. Frontiers in Plant Science, 9, 131. [Link]
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Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97. [Link]
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Beerhues, L. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. [Link]
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Crawford, J. M., et al. (2008). Starter unit specificity directs genome mining of polyketide synthase pathways in fungi. Chemistry & Biology, 15(7), 733-41. [Link]
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Gutiérrez-del-Río, I., et al. (2015). Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy. ResearchGate. [Link]
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Polyketide synthase. (n.d.). Wikipedia. [Link]
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Townsend, C. A. (2014). Starter Unit Flexibility for Engineered Product Synthesis by the Nonreducing Polyketide Synthase PksA. SciSpace. [Link]
-
Shang, Y., et al. (2015). Cloning and characterization of a benzoic acid/salicylic acid carboxyl methyltransferase gene involved in floral scent production from lily (Lilium 'Yelloween'). Molecular Biology Reports, 42(4), 847-56. [Link]
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Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. (2015). Semantic Scholar. [Link]
-
Frandsen, R. (n.d.). Polyketide synthases. Home page of Rasmus Frandsen. [Link]
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Guo, J., et al. (2017). Exploring genes involved in benzoic acid biosynthesis in the Populus davidiana transcriptome and their transcriptional activity upon methyl jasmonate treatment. Planta, 246(6), 1139-1153. [Link]
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A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. [Link]
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Showing metabocard for Benzoic acid (HMDB0001870). (n.d.). Human Metabolome Database. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. [Link]
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from p-toluic acid to 3-Meo-4-methyl-amphetamine. (2002). Hive Methods Discourse. [Link]
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3-Methoxybenzoic Acid. (n.d.). PubChem. [Link]
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The O-methyltransferase superfamily family with caffeic acid... (n.d.). ResearchGate. [Link]
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Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis. (2025). Wiley Online Library. [Link]
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Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. [Link]
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Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. (n.d.). ResearchGate. [Link]
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Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. (n.d.). MPG.PuRe. [Link]
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A Comprehensive Technical Guide to 3-Methoxy-5-methylbenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 3-Methoxy-5-methylbenzoic acid, a versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will delve into its chemical properties, commercial availability, quality control standards, and diverse applications, offering practical insights for researchers, chemists, and professionals in drug development.
Introduction to this compound
This compound, also known as 3-methyl-5-methoxybenzoic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃. Its structure features a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a carboxylic acid group (-COOH) at positions 3, 5, and 1, respectively. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the electron-donating methoxy group and the carboxylic acid moiety allows for a wide range of chemical transformations, making it a versatile scaffold for creating diverse molecular architectures.
Below is the chemical structure of this compound represented in a 2D diagram:
Figure 1. Chemical Structure of this compound.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 62089-34-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 130-131 °C[1] |
| Boiling Point | 311.5±22.0 °C (Predicted)[1] |
| Density | 1.168±0.06 g/cm³ (Predicted)[1] |
| pKa | 4.15±0.10 (Predicted)[1] |
Commercial Suppliers and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities | Price (USD) |
| Amadis Chemical | 99% | 25g | $348.00 |
| BLD Pharm | >97% | Inquire | Inquire |
| Career Henan Chemical Co. | 98% | KG scale | ~$3.00/KG |
| CoolPharm | 97% | 5g, 10g | $111.00 (5g), $198.00 (10g) |
| Fluorochem | >97% | 1g, 5g | £24.00 (1g), £64.00 (5g) |
| Kanto Chemical | >97.0% (HPLC) | 1g, 5g | ¥4,800 (1g), ¥14,000 (5g)[1] |
| SynQuest Laboratories | 97% | 5g | $167.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for reproducible research and successful drug development. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the results of their quality control testing. Key analytical techniques employed for the characterization of this compound include:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of this compound. A typical analysis would involve a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile in a gradient or isocratic elution.[2] The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid.[3][4][5][6] ¹³C NMR provides information on the number and types of carbon atoms in the molecule.[3]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the compound.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O and O-H stretching of the carboxylic acid and the C-O stretching of the methoxy group.
The following diagram illustrates a general workflow for the quality control of commercially supplied this compound.
Figure 2. Quality Control Workflow for this compound.
Applications in Research and Drug Development
This compound serves as a critical starting material and intermediate in the synthesis of a wide array of bioactive molecules. Its utility spans various therapeutic areas, including anti-inflammatory, antimicrobial, and oncology research.
-
Anti-inflammatory and Antimicrobial Agents: The scaffold of this compound has been utilized as a building block for novel anti-inflammatory and antimicrobial compounds. Modifications to its core structure have been shown to enhance its biological activity, making it a promising candidate for the development of new drugs to combat inflammatory diseases and infectious agents.
-
Cancer Research: Derivatives of this compound have been investigated for their potential in cancer therapy. Some synthesized analogs have demonstrated selective cytotoxicity against certain cancer cell lines, suggesting potential as targeted therapeutic agents.
-
BRAF-Associated Diseases: Patents have been filed for compounds synthesized from this compound for the treatment of diseases associated with BRAF mutations, which are common in various cancers.[7]
-
Synthesis of Natural Products and Bioactive Compounds: This benzoic acid derivative is a key intermediate in the total synthesis of complex natural products, such as the gilvocarcin family of antitumor antibiotics.[8] It is also used in the preparation of monoacylglycerol lipase (MAGL) modulators, which have therapeutic potential in neurological disorders.[9]
-
Agrochemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of novel agrochemicals, contributing to the development of new pesticides and herbicides.
Experimental Protocol: Amide Coupling of this compound
Amide bond formation is a fundamental reaction in organic synthesis and drug discovery. The following is a representative, step-by-step protocol for the amide coupling of this compound with an amine, a common transformation utilizing this versatile building block. This protocol is adapted from a documented synthesis of a PI3Kα inhibitor.[10]
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate)
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in thionyl chloride (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Carefully remove the excess thionyl chloride under reduced pressure. The resulting oily residue is the acid chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous THF.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the solution of the acid chloride to the cooled amine solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Workflow Diagram for Amide Synthesis:
Figure 3. Step-by-step workflow for the synthesis of an amide from this compound.
Conclusion
This compound is a cornerstone building block for synthetic chemists in both academic and industrial settings. Its well-defined structure and reactivity, coupled with its commercial availability, make it an attractive starting material for the synthesis of a diverse range of high-value compounds. This guide has provided a comprehensive overview of its properties, procurement, quality control, and applications, along with a practical experimental protocol. As research continues to uncover new bioactive molecules, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to grow.
References
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American Custom Chemicals Corporation. This compound | CAS 62089-34-3. Available at: [Link]
- Keller, M. (2021). Studies Toward the Synthesis of Gilvocarcin Natural Products and Axially Chiral Biaryls. Ludwig-Maximilians-Universität München.
- Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. ChemRxiv. (2024). DOI: 10.26434/chemrxiv-2024-0754c
- Luo, J., et al. (2023). An integrated strategy for quality control of the multi-origins herb medicine of Gentianae Macrophyllae Radix based on UPLC-Orbitrap-MS/MS and HPLC-DAD. RSC Advances, 13(14), 8847–8858.
- Sassa, T., & Onuma, Y. (1981). Three New Phytotoxins Produced by Pyrenochaeta terrestris: Pyrenochaetic Acids A, B and C. Agricultural and Biological Chemistry, 45(7), 1675-1678.
- Noggle, F. T., & Clark, C. R. (1983). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
- Ohta, S., et al. (1988). Natural Lactones and Lactams: Synthesis, Occurrence and Biological Activity. Chemical & Pharmaceutical Bulletin, 36(4), 1550-1553.
- Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Journal of the Indian Chemical Society. (2025).
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Supporting Information Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives, New Directions for Inhibitor Design. Available at: [Link]
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CoolPharm. This compound. Available at: [Link]
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- Handbook of Biotransformations of Arom
- Velasco-Ayala, C., et al. (2021). Streptomyces-Derived Bioactive Pigments: Ecofriendly Source of Bioactive Compounds. Molecules, 26(10), 2966.
- WO2021191359A1 - Monoacylglycerol lipase modulators.
- Design, synthesis, and biological evaluation of PqsR antagonists. European Journal of Medicinal Chemistry. (2018).
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An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxy-5-methylbenzoic acid, a versatile benzoic acid derivative. We will delve into its chemical and physical properties, explore detailed synthetic routes, and critically evaluate its emerging role as a valuable building block in medicinal chemistry and drug discovery. The information presented herein is intended to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Compound Profile: Physicochemical and Spectroscopic Properties
This compound, with the CAS number 62089-34-3, is a white crystalline solid. Its core structure consists of a benzoic acid scaffold substituted with a methoxy group at the 3-position and a methyl group at the 5-position.[1] This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 98-101 °C | |
| Solubility | Soluble in ethanol, methanol, and dimethylformamide; insoluble in water. | |
| pKa | ||
| LogP | 1.8 | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through various synthetic routes. One common and industrially relevant approach involves the methylation of a corresponding hydroxybenzoic acid precursor.[3] The following is a generalized, yet detailed, protocol that can be adapted for the laboratory-scale synthesis of this compound.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Esterification of 3-Hydroxy-5-methylbenzoic Acid
-
To a solution of 3-hydroxy-5-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxy-5-methylbenzoate.
Step 2: Methylation of Methyl 3-hydroxy-5-methylbenzoate
-
Dissolve the methyl 3-hydroxy-5-methylbenzoate in acetone and add potassium carbonate.
-
To this suspension, add dimethyl sulfate dropwise at room temperature.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield methyl 3-methoxy-5-methylbenzoate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified methyl 3-methoxy-5-methylbenzoate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it an attractive starting point for developing compounds with a range of biological activities.
As a Building Block for Bioactive Molecules
The carboxylic acid group of this compound can be readily converted to esters, amides, and other functional groups, enabling its incorporation into more complex molecular architectures.[4] The methoxy and methyl groups on the aromatic ring influence the molecule's lipophilicity and electronic properties, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.[5]
Potential Therapeutic Applications
While direct biological activity data for this compound is limited, studies on structurally related methoxy- and methyl-substituted benzoic acid derivatives suggest potential applications in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives are known to be precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could be explored for the development of new anti-inflammatory and analgesic compounds.[5]
-
Antimicrobial Agents: The incorporation of this benzoic acid derivative into hybrid molecules has shown promise in yielding compounds with potent inhibitory effects against bacterial pathogens, including multidrug-resistant strains.[1]
-
Anticancer Agents: Derivatives of this compound have been investigated for their potential in cancer therapy.[1] Some studies suggest that these compounds may induce apoptosis in certain cancer cell lines by modulating key signaling pathways.[1]
Experimental Evaluation of Biological Activity: A Methodological Overview
To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are necessary. The following outlines a general workflow for such an evaluation.
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Methodological & Application
Synthesis of 3-Methoxy-5-methylbenzoic Acid from 5-bromo-2-methylphenol: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of 3-Methoxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 5-bromo-2-methylphenol. The described synthetic strategy is a robust two-step process involving an initial protection/methylation of the phenolic hydroxyl group, followed by a Grignard reaction and subsequent carboxylation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into critical process parameters to ensure a successful and high-yield synthesis. All procedures have been designed for reproducibility and scalability in a standard research laboratory setting.
Introduction this compound and its derivatives are key intermediates in the development of various pharmaceuticals and fine chemicals. The specific arrangement of the methoxy, methyl, and carboxylic acid functionalities on the aromatic ring makes it a versatile scaffold for constructing more complex molecules. The strategic challenge in synthesizing this target from 5-bromo-2-methylphenol lies in the chemical incompatibility of the free phenolic hydroxyl group with the organometallic intermediates required for carboxylation.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, is the method of choice for converting the aryl bromide into the desired carboxylic acid.[1][2][3][4] However, Grignard reagents are exceptionally strong bases and are readily quenched by acidic protons, such as those from phenolic hydroxyl groups. A direct attempt to form the Grignard reagent from 5-bromo-2-methylphenol would result in the deprotonation of the phenol, preventing the desired reaction at the carbon-bromine bond.
Therefore, a protection strategy is mandatory. The chosen synthetic route elegantly addresses this issue by first converting the phenolic hydroxyl into a methyl ether. This transformation not only protects the reactive proton but also installs the required methoxy group for the final product in a single, efficient step. The subsequent Grignard reaction on the protected intermediate, followed by carboxylation with carbon dioxide and an acidic workup, proceeds smoothly to yield the target molecule. This application note provides a detailed, validated protocol for this synthetic sequence.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Methylation: The phenolic hydroxyl group of 5-bromo-2-methylphenol is converted to a methoxy group using dimethyl sulfate. This step yields the key intermediate, 1-bromo-5-methoxy-2-methylbenzene.
-
Grignard Carboxylation: The aryl bromide intermediate is transformed into an organomagnesium (Grignard) reagent, which then undergoes a nucleophilic attack on carbon dioxide (dry ice), followed by acidic workup to afford the final product, this compound.
Caption: Overall reaction pathway for the synthesis.
Part 1: Methylation of 5-bromo-2-methylphenol
Principle and Mechanistic Insight
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] The weakly acidic phenol is first deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an SN2 reaction. Dimethyl sulfate is a highly efficient methylating agent, ensuring a high conversion rate. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the reaction mechanism.
Experimental Protocol
Table 1: Reagents for Methylation Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-bromo-2-methylphenol | 187.04 | 10.0 g | 53.46 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.1 g | 80.19 | 1.5 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 7.4 g (5.6 mL) | 58.67 | 1.1 |
| Acetone | 58.08 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methylphenol (10.0 g, 53.46 mmol) and acetone (200 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate (11.1 g, 80.19 mmol) to the solution.
-
Heat the suspension to reflux with vigorous stirring.
-
Once refluxing, add dimethyl sulfate (5.6 mL, 58.67 mmol) dropwise over 15 minutes using an addition funnel. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate using a Buchner funnel. Wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-bromo-5-methoxy-2-methylbenzene as a pale yellow oil.
Expected Results and Characterization
-
Yield: >90%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (d, 1H), 6.70 (d, 1H), 6.60 (dd, 1H), 3.75 (s, 3H, -OCH₃), 2.30 (s, 3H, -CH₃).
-
Mass Spec (EI): m/z 202/200 (M⁺), corresponding to the bromine isotopes.
Part 2: Grignard Reaction and Carboxylation
Principle and Mechanistic Insight
This stage is the core of the synthesis, where the carbon skeleton is modified to introduce the carboxylic acid group. The reaction begins with the insertion of magnesium metal into the carbon-bromine bond of the aryl bromide, forming an organomagnesium halide, or Grignard reagent.[7] This process inverts the polarity at the carbon atom, transforming it from an electrophilic site into a potent nucleophile (a carbanion equivalent).
The subsequent carboxylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide.[2][8][9] Solid carbon dioxide (dry ice) serves as a convenient and inexpensive source of CO₂. This attack forms a magnesium carboxylate salt. The final product is liberated by protonation of this salt during an aqueous acidic workup. It is absolutely critical that this entire sequence is performed under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent, severely reducing the yield.[8][10]
Experimental Protocol
Caption: Experimental workflow for the Grignard carboxylation.
Table 2: Reagents for Grignard Carboxylation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-bromo-5-methoxy-2-methylbenzene | 201.06 | 9.0 g | 44.76 | 1.0 |
| Magnesium (Mg) turnings | 24.31 | 1.3 g | 53.72 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Iodine (I₂) | 253.81 | 1 small crystal | - | catalytic |
| Carbon Dioxide (CO₂) | 44.01 | ~50 g (excess) | - | - |
| Hydrochloric Acid (1 M HCl) | 36.46 | ~100 mL | - | - |
Procedure:
-
Preparation: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Initiation: Place magnesium turnings (1.3 g, 53.72 mmol) and a small crystal of iodine into the cooled flask. The iodine helps to activate the magnesium surface.
-
Add 20 mL of anhydrous THF to the flask.
-
Dissolve 1-bromo-5-methoxy-2-methylbenzene (9.0 g, 44.76 mmol) in 80 mL of anhydrous THF in a separate dry dropping funnel.
-
Grignard Formation: Add approximately 10 mL of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gentle warming with a heat gun or sonication may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, place a large excess of crushed dry ice (~50 g).
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Workup: Slowly add 100 mL of 1 M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Part 3: Purification and Characterization
Purification Protocol
The crude this compound is purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot toluene or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the product in a vacuum oven to a constant weight.
Characterization and Data Analysis
Table 3: Physical and Spectroscopic Data for this compound
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 118-121 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.5 (br s, 1H, -COOH), 7.60 (s, 1H), 7.15 (s, 1H), 6.95 (s, 1H), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0, 160.0, 140.0, 131.0, 122.0, 115.0, 113.0, 55.5, 21.5 |
| IR (KBr, cm⁻¹) | 2500-3300 (broad, O-H stretch), 1685 (C=O stretch), 1600, 1460 (C=C stretch), 1280 (C-O stretch) |
| Mass Spec (EI) | m/z 166 (M⁺), 151 (M⁺ - CH₃), 135 (M⁺ - OCH₃), 121 (M⁺ - COOH) |
Data compiled from standard spectral databases and may vary slightly based on solvent and instrument.[11][12]
Data Interpretation:
-
¹H NMR: The broad singlet far downfield (~11.5 ppm) is characteristic of the carboxylic acid proton. The three singlets in the aromatic region confirm the substitution pattern. The singlets at 3.85 ppm and 2.40 ppm correspond to the methoxy and methyl protons, respectively.
-
IR Spectrum: The very broad absorption band from 2500-3300 cm⁻¹ is definitive for the O-H stretch of a hydrogen-bonded carboxylic acid. The strong peak around 1685 cm⁻¹ confirms the presence of the carbonyl (C=O) group.
-
Mass Spectrometry: The molecular ion peak at m/z 166 matches the molecular weight of the product. Key fragmentation patterns, such as the loss of a methyl group (-15) or a carboxyl group (-45), further validate the structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Methylation) | Incomplete reaction; Inefficient deprotonation. | Increase reflux time. Ensure K₂CO₃ is anhydrous and finely powdered. |
| Wet starting materials or solvent. | Use anhydrous acetone and dry the starting phenol if necessary. | |
| Grignard reaction fails to initiate | Magnesium surface is passivated (oxidized). | Crush the Mg turnings slightly before use. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. |
| System is not anhydrous. | Rigorously flame-dry all glassware and use anhydrous solvents. Perform reaction under a dry inert atmosphere (N₂ or Ar). | |
| Low yield of final product | Grignard reagent was quenched by moisture or CO₂ from the air. | Ensure anhydrous conditions. Pour the Grignard reagent directly onto a large excess of dry ice to minimize exposure to air. |
| Incomplete carboxylation. | Stir the Grignard/dry ice mixture well as it warms to ensure maximum contact. | |
| Biphenyl byproduct formation | A common side reaction in Grignard synthesis. | This neutral byproduct can be removed during the base wash in the final workup, as the desired carboxylic acid will be extracted into the aqueous basic layer as its carboxylate salt. |
Conclusion
This application note presents a reliable and high-yield two-step synthesis of this compound from 5-bromo-2-methylphenol. The strategy of initial methylation to serve as both a protecting group and a key functionalization, followed by a standard Grignard carboxylation, is highly effective. By adhering to the detailed protocols and paying close attention to critical parameters, particularly the maintenance of anhydrous conditions during the Grignard reaction, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
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JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
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Chemistry Stack Exchange. (2014, October 21). Phenol protection. [Link]
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ACS Publications - Organometallics. (2020, March 12). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]
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SynArchive. (2024). Protection of Phenol by Ether. [Link]
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American Chemical Society. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as. [Link]
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PubMed Central (PMC). (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]
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Brainly. (2023, March 15). Write the overall balanced equation and mechanism for the transformation of bromobenzene into benzoic acid. [Link]
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University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
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OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. [Link]
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askIITians. (2025, March 4). How will you synthesize benzoic acid from bromobenzene?. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
-
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Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. [Link]
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-
NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. [Link]
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Application Note & Protocols: Synthesis and Characterization of 3-Methoxy-5-methylbenzoic Acid Esters
Introduction: The Synthetic Value of Substituted Benzoic Acid Esters
3-Methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid whose ester derivatives serve as valuable intermediates and building blocks in organic synthesis. The specific arrangement of the methoxy, methyl, and carboxyl groups on the aromatic ring provides a scaffold that can be elaborated into more complex molecular architectures. Esters derived from this acid are of significant interest to researchers in medicinal chemistry and drug development, where they can act as precursors for synthesizing compounds with potential therapeutic activities, such as anti-inflammatory or cardiovascular agents.[1] The strategic esterification of the carboxylic acid moiety is a critical first step, enabling subsequent transformations or modulating the compound's physicochemical properties for pharmacological studies.
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the esterification of this compound. It is designed for researchers and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.
Foundational Principles: Selecting the Optimal Esterification Pathway
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic chemistry. However, no single method is universally applicable. The choice of strategy depends critically on the substrate's stability (especially towards acid), steric hindrance, and the desired scale of the reaction.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is often the first choice for simple, sterically unhindered substrates due to its operational simplicity and cost-effectiveness, utilizing inexpensive reagents and catalysts.[4]
Mechanism and Rationale: The reaction is an equilibrium process governed by Le Châtelier's principle.[5] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which can often serve as the solvent) or by actively removing the water byproduct, for instance, with a Dean-Stark apparatus.[2][6]
The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[4]
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[9]
Caption: Fischer-Speier Esterification Mechanism (PADPED).
Alternative Methods for Sensitive or Hindered Substrates
While robust, the Fischer-Speier method is not suitable for substrates with acid-sensitive functional groups.[10] In such cases, or when dealing with sterically demanding substrates, alternative methods are superior.
-
Steglich Esterification: This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12] The reaction proceeds under mild, neutral conditions, making it ideal for acid-labile molecules and sterically hindered alcohols.[10][13] The primary drawback is the formation of a urea byproduct, which can sometimes be difficult to remove completely.[11]
-
Mitsunobu Reaction: For converting primary or secondary alcohols into esters with inversion of stereochemistry, the Mitsunobu reaction is a powerful tool.[14][15] It uses a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16] This reaction is highly reliable for Sₙ2-type transformations but is sensitive to the acidity of the nucleophile (the carboxylic acid) and generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which require careful purification.[16][17]
-
Acid Chloride Formation: A highly effective, two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[18][19] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[18] This method is generally very high-yielding but is moisture-sensitive and involves handling corrosive reagents.
Detailed Protocol: Fischer-Speier Synthesis of Methyl 3-Methoxy-5-methylbenzoate
This protocol details the synthesis of Methyl 3-Methoxy-5-methylbenzoate using the Fischer-Speier method, which is well-suited for this particular substrate.
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Application Notes & Protocols: Leveraging 3-Methoxy-5-methylbenzoic Acid as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of 3-Methoxy-5-methylbenzoic Acid in Medicinal Chemistry
This compound (CAS No: 62089-34-3) is a substituted benzoic acid derivative that has emerged as a valuable scaffold in pharmaceutical research and development.[1] Its structure is distinguished by a carboxylic acid moiety, essential for forming key linkages like amide and ester bonds, and two substituents on the aromatic ring: an electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃).[1] This specific arrangement of functional groups provides a unique combination of steric and electronic properties, making it a versatile intermediate for constructing more complex and biologically active molecules.[1][2]
The strategic importance of this intermediate lies in its ability to serve as a foundational building block in the synthesis of novel therapeutic agents. Researchers have successfully incorporated it into molecules targeting a range of diseases. For instance, derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and even anti-cancer agents, demonstrating the broad utility of this scaffold in drug discovery programs.[1] These applications often leverage the carboxylic acid group as a handle for synthetic elaboration, allowing for the systematic modification of the molecule to optimize its pharmacological profile in structure-activity relationship (SAR) studies.[2]
This document provides an in-depth guide for researchers and drug development professionals on the practical applications of this compound. It includes detailed, field-proven protocols for its conversion into key downstream intermediates, guidance on analytical characterization, and the scientific rationale behind the chosen methodologies.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the intermediate's properties is critical for safe handling and successful experimental design.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 62089-34-3 | [1][3][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Melting Point | Approx. 98-101 °C | [5] |
| Solubility | Soluble in organic solvents (ethanol, methanol, DMF); insoluble in water. | [5] |
| IUPAC Name | This compound | [3] |
Safety & Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.
Core Application: Amide Bond Formation
The conversion of the carboxylic acid to an amide is arguably the most critical and frequently employed transformation for this intermediate in medicinal chemistry. The resulting amide bond is a stable, key structural feature in a vast number of active pharmaceutical ingredients (APIs). Direct condensation with an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is essential for high-yield synthesis.
Below are two robust protocols using modern and classical coupling agents, providing flexibility for different substrates and laboratory preferences.
Protocol 1: High-Efficiency Amide Coupling via HATU
Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, modern coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine, leading to rapid and clean amide bond formation with minimal side products and racemization. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the generated acid without interfering with the reaction.
Caption: Mechanism of HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, 1M HCl, and Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add HATU (1.1 eq) to the solution. Stir for 2 minutes.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.[8]
-
Amine Addition: Add the desired amine (1.1 eq), either neat or dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, water, and finally brine.[8][9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.[8]
Protocol 2: Classic & Cost-Effective Coupling via EDC/NHS
Principle: This widely used method employs a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid.[8] The addition of N-hydroxysuccinimide (NHS) is critical; it traps the highly reactive O-acylisourea intermediate to form a more stable NHS-activated ester. This semi-stable intermediate then reacts cleanly with the amine, increasing coupling efficiency and, importantly, suppressing potential side reactions and racemization.[9]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Caption: Experimental workflow for EDC/NHS mediated coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq), followed by the dropwise addition of a base such as TEA or DIPEA (1.5 eq).[9]
-
Ester Formation: Stir the mixture at 0 °C for 15-30 minutes to form the NHS-activated ester.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8][9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Secondary Application: Ester Synthesis
Esterification is another key transformation, often used to create prodrugs, enhance lipophilicity, or serve as a protecting group for the carboxylic acid.
Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using the alcohol (e.g., methanol) as the solvent drives the equilibrium towards the product. While traditional catalysts like sulfuric acid are effective, modern solid acid catalysts offer advantages in terms of easier removal (filtration) and reduced corrosive waste.[10]
Materials:
-
This compound
-
Methanol (or other desired alcohol, solvent grade)
-
Concentrated Sulfuric Acid (catalytic amount) OR a solid acid catalyst (e.g., Zr/Ti solid acid)[10]
Step-by-Step Methodology (Fischer Esterification):
-
Setup: To a solution of this compound in an excess of methanol (e.g., 0.1 M concentration), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-8 hours.
-
Monitoring: Follow the disappearance of the starting carboxylic acid by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester. Purify by column chromatography if necessary.
Analytical Characterization Protocols
Confirming the identity and purity of the synthesized products is a non-negotiable step in pharmaceutical development.
Standard Analytical Techniques
| Technique | Sample Preparation Protocol | Expected Observations for this compound Derivatives |
| ¹H NMR | Dissolve 5-10 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] | Expect signals for: aromatic protons, a singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and a singlet around 2.4 ppm for the methyl (-CH₃) protons. The carboxylic acid proton is a broad singlet, often >10 ppm. |
| ¹³C NMR | Dissolve 15-25 mg of sample in ~0.6 mL of deuterated solvent.[11] | Expect signals for: the carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the methyl carbon (~21 ppm). |
| IR Spectroscopy | Prepare sample as a thin film, KBr pellet, or in a suitable solvent. | Look for a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹) or amide (~1650 cm⁻¹). A broad O-H stretch will be present for the acid (~2500-3300 cm⁻¹). |
| Mass Spec (MS) | Introduce a dilute solution of the sample into the mass spectrometer. EI is a common ionization method.[11] | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. |
Conclusion
This compound stands as a highly functional and synthetically tractable intermediate for pharmaceutical research. Its well-defined reactivity, centered on its carboxylic acid group, allows for reliable and scalable synthesis of diverse amides and esters. The protocols and data presented herein provide a robust framework for scientists to effectively utilize this building block in the creation of novel and complex molecules, accelerating the journey of drug discovery and development.
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Application Notes & Protocols: The Role of 3-Methoxy-5-methylbenzoic Acid in Modern Medicinal Chemistry
Abstract: 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3) is a substituted benzoic acid derivative that has emerged as a significant and versatile scaffold in medicinal chemistry.[1] Its unique structural arrangement, featuring an electron-donating methoxy group and a methyl group on the aromatic ring, combined with a reactive carboxylic acid moiety, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures.[1] These features facilitate selective functionalization and coupling reactions, crucial for the development of novel therapeutic agents.[1] This document provides an in-depth guide to the applications of this compound, detailing its use as a foundational building block in drug discovery, and provides robust, field-proven protocols for the synthesis and evaluation of its derivatives. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.
Part 1: Core Concepts & Applications in Drug Discovery
Physicochemical Profile
This compound is a stable, white to off-white crystalline solid under standard conditions, a property that ensures consistency and reliability in multi-step synthetic pathways.[1] Its well-defined reactivity profile makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
| Property | Value | Reference |
| CAS Number | 62089-34-3 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3][4] |
| Molecular Weight | 166.17 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Strategic Importance as a Molecular Scaffold
The true value of this compound in medicinal chemistry lies in its role as a versatile scaffold. A "scaffold" is a core chemical structure upon which various functional groups can be built to create a library of related compounds for biological screening. The specific substitution pattern of this molecule offers several advantages:
-
Modulation of Electronic Properties: The electron-donating methoxy group can influence the pKa of the carboxylic acid and the overall electron density of the aromatic ring, which can be critical for molecular recognition and binding affinity to biological targets.
-
Defined Steric Hindrance: The methyl group provides a degree of steric bulk that can be exploited to achieve selective interactions with the active site of an enzyme or receptor.
-
Reactive Handle for Derivatization: The carboxylic acid is a highly versatile functional group, readily converted into esters, amides, and other functionalities, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.[5][6]
Key Therapeutic Areas of Investigation
Derivatives synthesized from the this compound scaffold have shown significant promise in several key areas of drug discovery:
-
Anticancer Agents: Recent research has highlighted that derivatives of this compound can trigger apoptosis (programmed cell death) in various cancer cell lines.[1] A notable study demonstrated that a synthesized analog exhibited selective cytotoxicity against breast cancer cells while sparing normal, healthy cells, pointing to its potential as a targeted cancer therapeutic.[1] The mechanism often involves the modulation of critical cell signaling pathways that control cell proliferation and survival.[7]
-
Antimicrobial and Anti-inflammatory Agents: The core structure of this compound has been successfully incorporated as a building block in the synthesis of novel anti-inflammatory and antimicrobial compounds.[1] Modifications to this scaffold have been shown to enhance bioactivity, leading to the development of hybrid molecules with potent inhibitory effects against bacterial pathogens, including multidrug-resistant strains.[1]
Part 2: Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis and biological evaluation of derivatives of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of N-Substituted Amides from this compound
The formation of an amide bond is one of the most fundamental and critical reactions in medicinal chemistry. This protocol details a robust, two-step method for synthesizing a library of amide derivatives from this compound, a common strategy for SAR exploration.
Caption: General workflow for the synthesis of amides.
-
Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate is highly electrophilic and readily reacts with nucleophiles like amines in the subsequent step. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ.
-
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF. Stir the mixture at room temperature.
-
Observe the evolution of HCl and SO₂ gas. After the initial effervescence subsides, heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours, or until gas evolution ceases.
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Causality Check: To ensure complete removal of residual thionyl chloride, which can interfere with the next step, add anhydrous toluene to the crude product and evaporate again. This is an azeotropic removal step. The resulting crude 3-Methoxy-5-methylbenzoyl chloride is typically used immediately in the next step without further purification.[8]
-
-
Principle: The synthesized acid chloride is reacted with a primary or secondary amine in the presence of a non-nucleophilic base. The base (e.g., triethylamine or pyridine) neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.
-
Procedure:
-
In a separate oven-dried round-bottom flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Dissolve the crude 3-Methoxy-5-methylbenzoyl chloride (1.1 eq) from Step 1 in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.
-
Add the acid chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). c. Combine the organic extracts. Wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine (to remove residual water).[8] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. e. The crude amide product can be further purified by recrystallization or column chromatography on silica gel.
-
| Amine Used | Solvent | Base | Rxn Time (h) | Yield (%) |
| Aniline | DCM | Triethylamine | 3 | 92 |
| Benzylamine | THF | Pyridine | 4 | 88 |
| Morpholine | DCM | Triethylamine | 2.5 | 95 |
| n-Butylamine | Ethyl Acetate | - (Schotten-Baumann) | 3 | 85-90[9] |
Note: Data is illustrative, based on typical amide coupling reactions.
Protocol 2: MTT Assay for Preliminary Cytotoxicity Screening
-
Principle: The MTT assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with a reduction in cell viability.[7]
Caption: Key steps in the MTT cytotoxicity assay workflow.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank), cells with medium + DMSO (vehicle control), and cells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. Causality Check: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
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Protocol for the Recrystallization of 3-Methoxy-5-methylbenzoic Acid: A Guide for Researchers
An Application Note for the Purification of 3-Methoxy-5-methylbenzoic Acid
Abstract
This application note provides a detailed, field-tested protocol for the purification of this compound via recrystallization. Recrystallization is a critical technique for purifying nonvolatile organic solids, leveraging the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from solvent selection to final product validation. By explaining the scientific principles behind each step, this protocol aims to empower users to not only successfully execute the procedure but also to troubleshoot common issues effectively.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing a robust recrystallization protocol. Key data for this compound are summarized below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
| Property | Value | Source |
| CAS Number | 62089-34-3 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to beige solid/powder | [4] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 311.5 °C (Predicted) | [2] |
| pKa | 4.15 ± 0.10 | [2] |
The Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with temperature.[5][6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are ideally present in smaller amounts, remain dissolved in the cooled solvent (the "mother liquor"). The purified crystals are then isolated by filtration.
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.[1][5][6]
-
Either dissolve impurities readily at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1]
-
Be chemically inert, not reacting with the compound being purified.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.[7]
Solvent System Selection for this compound
Based on the structure of this compound (an aromatic carboxylic acid), a mixed-solvent system of ethanol and water is proposed. Aromatic carboxylic acids are often purified using aqueous alcohol solutions.[8]
-
Ethanol ("Soluble Solvent"): The compound is expected to be readily soluble in ethanol due to the "like dissolves like" principle, where the organic acid is soluble in a polar organic solvent.
-
Water ("Anti-Solvent"): The compound's organic nature makes it poorly soluble in water at low temperatures.
This combination allows for the compound to be dissolved in a minimum amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly cloudy (the saturation point). This approach, a type of two-solvent recrystallization, is highly effective when a single perfect solvent cannot be found.[9]
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 1-2 grams of crude this compound. Adjust volumes accordingly for different scales.
Phase 1: Dissolution
-
Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 40-50 mL of ethanol on a hot plate. Caution: Never heat organic solvents over an open flame.
-
Add the hot ethanol dropwise to the Erlenmeyer flask containing the crude acid while gently swirling and heating. Add just enough hot ethanol to completely dissolve the solid. The goal is to create a concentrated, saturated solution with a minimum of boiling solvent.[9][10]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.
Phase 2: Hot Gravity Filtration (Conditional)
This step is only necessary if insoluble impurities or activated charcoal are present.
-
Set up a hot gravity filtration apparatus. This involves placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Keep the receiving flask warm on the hot plate to prevent premature crystallization of the product in the funnel.[11]
-
Pour the hot solution through the fluted filter paper in portions. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.[12]
Phase 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing impurities to be excluded from the growing crystal lattice.[6] Rapid cooling can trap impurities.[9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[9]
Phase 4: Isolation of Crystals
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Wet the filter paper in the Büchner funnel with a small amount of ice-cold water (the anti-solvent).
-
Swirl the crystalline mixture (slurry) in the Erlenmeyer flask and pour it into the Büchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold solvent (a 50:50 ethanol/water mix, chilled) to rinse away any remaining mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[10]
-
Continue to draw air through the crystals for 10-15 minutes to help dry them.
Phase 5: Drying and Verification
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood overnight or by using a vacuum oven at a temperature well below the melting point.[10]
-
Once dry, weigh the crystals to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A pure sample should exhibit a sharp melting range close to the literature value of 130-131 °C.[2]
Visual Workflow
The following diagram outlines the logical steps of the recrystallization process.
Sources
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Application Note: High-Performance Analytical Strategies for the Quantification of 3-Methoxy-5-methylbenzoic Acid
Abstract
This technical guide provides detailed, validated analytical methodologies for the accurate and precise quantification of 3-Methoxy-5-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines two robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are grounded in established scientific principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH).[1][2][3] This note offers not just procedural steps but also the underlying scientific rationale for method development choices, ensuring that the described protocols are both reliable and reproducible.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 62089-34-3) is a substituted benzoic acid derivative of increasing interest in pharmaceutical and chemical synthesis. Its accurate quantification is critical for process monitoring, quality control of starting materials and final products, stability testing, and pharmacokinetic studies. The presence of the carboxylic acid, methoxy, and methyl functional groups dictates its physicochemical properties and informs the selection of an appropriate analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62089-34-3 | [4][5] |
| Molecular Formula | C₉H₁₀O₃ | [4][6] |
| Molecular Weight | 166.17 g/mol | [4][6] |
| Melting Point | 130-131 °C | [4] |
| pKa | 4.15 ± 0.10 | [4] |
| logP | 2.48 | [6] |
The key to a robust analytical method lies in understanding the analyte's behavior. With a pKa of approximately 4.15, the ionization state of this compound is highly dependent on pH.[4] This is a critical consideration for developing a reproducible liquid chromatography method, as controlling the pH of the mobile phase is essential for consistent retention and peak shape.[7]
Recommended Analytical Methodologies
Two primary methods are presented, each with distinct advantages depending on the analytical context, sample matrix, and available instrumentation.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the preferred method for routine quality control and quantification in pharmaceutical formulations due to its robustness, precision, and accessibility. The strategy is to ensure the analyte is in its non-ionized form to achieve optimal retention and peak symmetry on a non-polar stationary phase.
-
Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for moderately non-polar molecules like this compound.
-
Mobile Phase pH: The mobile phase is buffered to a pH of approximately 2.5-3.0, which is well below the analyte's pKa of 4.15.[4][7] At this pH, the carboxylic acid group is fully protonated (-COOH), rendering the molecule less polar and enhancing its retention on the C18 column. This prevents peak splitting and tailing that can occur when analyzing an acid at a pH close to its pKa.
-
Detector Wavelength: UV detection is selected based on the chromophoric nature of the benzene ring. A wavelength of 230 nm or 274 nm is often suitable for benzoic acid derivatives, providing a good balance of sensitivity and selectivity.[7]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid to adjust the pH to ~2.7. The exact ratio should be optimized for ideal retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Solid Samples: Accurately weigh a portion of the homogenized sample, extract with methanol using sonication, centrifuge, and filter the supernatant through a 0.45 µm syringe filter.[8] Dilute the filtrate with the mobile phase to bring the analyte concentration within the calibration range.
-
Liquid Samples: Degas the sample, dilute as necessary with the mobile phase, and filter through a 0.45 µm syringe filter before injection.[8]
-
System Suitability: Before sample analysis, inject the 25 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and is an excellent tool for impurity profiling and confirmatory analysis. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is highly recommended to improve chromatographic performance.
-
Derivatization: Direct analysis of carboxylic acids by GC can lead to poor peak shape and thermal degradation. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -COOH group into a non-polar, more volatile trimethylsilyl (-COOSi(CH₃)₃) ester. This enhances thermal stability and results in sharp, symmetrical peaks.
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is ideal for separating the derivatized analyte from other components in the sample matrix.[9][10]
-
Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the analyte and its fragments, offering a high degree of specificity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Ethyl acetate or Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
This compound reference standard.
Derivatization and Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample in ethyl acetate.
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Experimental Workflows
Method Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following protocol, based on ICH Q2(R2) guidelines, should be applied to the chosen primary method (e.g., HPLC-UV).[1][3][11]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity. | No interference at the retention time of the analyte. Peak purity index > 0.99.[12] |
| Linearity | Analyze 5-7 concentration levels spanning 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The interval where the method is precise, accurate, and linear.[2] |
| Accuracy | Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%.[12] |
| Precision | Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. Overall %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N) or based on standard deviation of the response and the slope. | S/N ratio ≥ 10. |
| Limit of Detection (LOD) | Determine S/N ratio or based on standard deviation of the response and the slope. | S/N ratio ≥ 3. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±0.1 mL/min). | System suitability parameters remain within limits. %RSD of results < 2.0%.[12] |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is recommended for high-throughput, routine quality control analysis, while the GC-MS method serves as a powerful tool for structural confirmation and impurity profiling. Adherence to the outlined validation protocols will ensure that the data generated is accurate, precise, and suitable for regulatory submission and critical decision-making in research and development.[13][14]
References
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HPLC analysis of 3-Methoxy-5-methylbenzoic acid
An authoritative guide to the robust and reproducible analysis of 3-Methoxy-5-methylbenzoic acid using High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive framework, from method development rationale to a detailed validation protocol, designed for researchers, analytical scientists, and professionals in drug development.
Introduction
This compound (CAS No: 62089-34-3) is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Accurate quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This application note details a scientifically-grounded, reversed-phase HPLC method for the analysis of this compound. The narrative explains the causality behind each experimental choice, providing a transparent and adaptable protocol. Furthermore, a comprehensive validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2]
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method. These properties dictate the optimal chromatographic conditions required for successful separation and quantification.
| Property | Value | Implication for HPLC Method | Source |
| Molecular Formula | C₉H₁₀O₃ | - | [3][4] |
| Molecular Weight | 166.17 g/mol | Influences diffusion and is suitable for standard column pore sizes (e.g., 120 Å). | [3][4] |
| pKa | ~4.15 | Critical Parameter. The compound is an acid. To ensure it is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH must be controlled to be at least 2 units below the pKa (i.e., pH ≤ 2.15).[5][6] | [3] |
| LogP | 1.7 - 2.48 | Indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography. | [3] |
| UV Absorbance | Aromatic Ring | The presence of a benzene ring provides strong UV absorbance, enabling sensitive detection with a standard UV detector. | - |
HPLC Method Development and Rationale
The selection of chromatographic parameters is a logical process derived directly from the analyte's properties. This section elucidates the reasoning behind the chosen conditions.
Chromatographic Mode: Reversed-Phase
Given the analyte's LogP value between 1.7 and 2.48, it possesses sufficient non-polar character to be retained on a hydrophobic stationary phase.[3] Therefore, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most appropriate and robust choice.[7]
Stationary Phase: C18 Column
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its strong hydrophobic retention capabilities.[8] To mitigate potential peak tailing caused by secondary interactions between the acidic carboxyl group and residual silanols on the silica backbone, a modern, high-purity, end-capped C18 column is selected.
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase composition directly controls analyte retention and peak shape.
-
Organic Modifier : Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for aromatic compounds.[9]
-
Aqueous Phase & pH Control : This is the most critical aspect of the method. To ensure the analyte is in its protonated (neutral) form (R-COOH), the mobile phase pH must be maintained significantly below its pKa of 4.15.[3][5] Operating at a pH of ~2.5, achieved by adding 0.1% phosphoric acid to the water, suppresses the ionization of the carboxylic acid. This "ion suppression" technique increases the analyte's hydrophobicity, leading to predictable retention and sharp, symmetrical peaks.[5][6] A buffer concentration of 10-50 mM is typically sufficient for most applications.[10]
Detection
The conjugated aromatic system in this compound allows for sensitive detection using a UV-Vis detector. Based on the chromophore, a detection wavelength of 254 nm is selected as it provides a strong signal for many aromatic compounds.
Detailed Analytical Protocol
This section provides a step-by-step procedure for the analysis of this compound.
Equipment and Reagents
-
HPLC system with binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC or Milli-Q grade).
-
0.45 µm membrane filters for mobile phase and sample filtration.
Reagent and Standard Preparation
-
Mobile Phase A (Aqueous) : Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm filter. This yields a 0.1% phosphoric acid solution with a pH of approximately 2.5.
-
Mobile Phase B (Organic) : Acetonitrile (HPLC grade).
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Mobile Phase A / 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before starting the analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry) : ≤ 1.5
-
Theoretical Plates (N) : ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area : ≤ 2.0%
Method Validation Protocol (per ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[11] The following parameters must be evaluated as per ICH guidelines.[1][12]
Sources
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- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
derivatization of 3-Methoxy-5-methylbenzoic acid for GC-MS
An In-Depth Guide to the Derivatization of 3-Methoxy-5-methylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is an aromatic carboxylic acid whose analysis is pertinent in various fields, including metabolomics and synthetic chemistry. Direct analysis of this compound and other carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging.[1][2] The primary obstacles are the compound's high polarity and low volatility, which stem from the presence of the carboxylic acid functional group. This group readily forms hydrogen bonds, leading to poor peak shape, tailing, and low sensitivity in GC analysis.[1] Furthermore, the thermal lability of some carboxylic acids can cause degradation in the hot GC injection port.[3]
To overcome these limitations, a chemical modification process known as derivatization is employed. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, such as a trimethylsilyl (TMS) ester or a pentafluorobenzyl (PFB) ester.[4][5] This transformation is critical for achieving the sharp, symmetrical peaks necessary for reliable and sensitive quantification by GC-MS. This application note provides a comprehensive overview of the principles, a comparison of common methods, and detailed protocols for the successful derivatization of this compound.
Principles of Derivatization for Carboxylic Acids
The core principle behind derivatizing carboxylic acids is the replacement of the active hydrogen atom on the hydroxyl moiety of the carboxyl group.[3][4] This eliminates the capacity for hydrogen bonding, thereby reducing the molecule's polarity and increasing its volatility. The two most prevalent strategies for this are silylation and alkylation (esterification).
Silylation
Silylation is the most widely used derivatization technique for GC analysis.[4][5] It involves replacing the acidic proton with a nonpolar alkylsilyl group, typically a trimethylsilyl (TMS) group.[4] The reaction is a nucleophilic attack by the carboxylate oxygen on the silicon atom of the silylating reagent.[4]
Common silylation reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
MSTFA is often preferred because its byproducts are highly volatile, which minimizes chromatographic interference with early-eluting peaks.[6][7] For compounds that are difficult to derivatize due to steric hindrance, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture to increase its reactivity.[8]
Alkylation (Esterification)
Alkylation converts the carboxylic acid into an ester, which is significantly more volatile and less polar.[3][5] This can be achieved with various reagents:
-
Pentafluorobenzyl Bromide (PFBBr): This reagent forms PFB esters. PFBBr is particularly valuable because it introduces a polyfluorinated group into the molecule, making the derivative highly sensitive to Electron Capture Detection (ECD) for trace-level analysis.[9][10] The reaction is often facilitated by a base and can be performed using a phase-transfer catalyst in a two-phase system.[9]
-
Diazomethane (CH₂N₂): Diazomethane is a highly efficient reagent that reacts rapidly with carboxylic acids to form methyl esters, with nitrogen gas as the only byproduct.[11][12] However, diazomethane is extremely toxic and explosive, requiring specialized handling and safety precautions.[11][13] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is commercially available as a solution and is easier to handle.[14][15][16]
Comparison of Common Derivatization Methods
Choosing the appropriate derivatization method depends on the analytical requirements, such as sensitivity, sample matrix, and available safety equipment.
| Feature | Silylation (BSTFA/MSTFA) | Alkylation (PFBBr) | Alkylation (Diazomethane/TMS-Diazomethane) |
| Derivative Formed | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester | Methyl Ester |
| Reaction Speed | Fast (minutes to 1 hour)[3] | Moderate (20-60 minutes)[9] | Very Fast (instantaneous)[12] |
| Reaction Conditions | 60-100 °C | 25-80 °C, requires base/catalyst[9][17] | 0 °C to Room Temperature |
| Byproducts | Volatile (N-methyltrifluoroacetamide)[6] | Salts (e.g., KBr) | Nitrogen gas (N₂) |
| Advantages | Versatile, rapid, clean byproducts, good for general GC-MS (EI) | Excellent for trace analysis with ECD, stable derivatives | High yield, minimal byproducts, mild conditions |
| Disadvantages | Derivatives are moisture-sensitive[7] | More complex workup may be needed | Diazomethane is highly toxic and explosive[11][18] |
| Primary Reference | [4] | [9] | [13] |
Experimental Workflows and Protocols
The overall process of derivatization follows a standardized workflow, from sample preparation to final analysis.
Caption: General workflow for derivatization of this compound.
Protocol 1: Silylation using MSTFA
This protocol describes the formation of a trimethylsilyl (TMS) ester. MSTFA is chosen for the high volatility of its byproducts.[6]
Reagents and Materials:
-
This compound sample
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC vials with inserts
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylation reagents react readily with moisture.[7]
-
Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of MSTFA to the vial. For compounds that are difficult to silylate, a reagent containing 1% TMCS catalyst (MSTFA + 1% TMCS) can be used to enhance reactivity.[19]
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70 °C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: Transfer an aliquot of the cooled reaction mixture to a GC vial with an insert for analysis by GC-MS. The sample is now ready for injection.
-
Blank Preparation: Prepare a reagent blank by following the same procedure but omitting the sample. This is essential to identify any potential interferences from the reagents or solvent.[4]
Troubleshooting:
-
Incomplete Derivatization (Parent Peak Present): Increase the reaction time or temperature, or use a reagent with a TMCS catalyst. Ensure the sample was completely dry.
-
Multiple Derivative Peaks: This can sometimes occur.[20] Ensure consistent reaction times and temperatures for reproducibility.
Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This protocol details the formation of a PFB ester, which is ideal for trace analysis requiring high sensitivity.[9]
Reagents and Materials:
-
This compound sample
-
PFBBr solution (e.g., 10% in acetone)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as a base
-
Acetone or Acetonitrile (anhydrous, GC grade)
-
Hexane (GC grade)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Step-by-Step Methodology:
-
Sample Preparation: Place the dried this compound sample into a 2 mL reaction vial.
-
Reagent Addition: Add 500 µL of acetone and a small amount of powdered anhydrous K₂CO₃ (approx. 10-20 mg) to the vial. Alternatively, an organic base like DIPEA can be used.[17] The base deprotonates the carboxylic acid, making it reactive.
-
Derivatization: Add 50 µL of the PFBBr solution to the vial.
-
Reaction: Tightly cap the vial and vortex. Heat the mixture at 60 °C for 1 hour in a heating block or water bath.
-
Cooling & Quenching: Allow the vial to cool to room temperature. Add 500 µL of deionized water to quench the reaction and dissolve the salts.
-
Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFB ester derivative into the organic layer.
-
Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis. Avoid transferring any of the aqueous phase or solid material.
Troubleshooting:
-
Low Yield: Ensure the base is anhydrous and sufficient to deprotonate the acid. The PFBBr reagent should not be expired.
-
Interfering Peaks: Ensure complete phase separation during extraction. If necessary, a second extraction can be performed.
Chemical Reaction Visualization
Caption: Derivatization reactions for this compound (R-COOH).
Expected Results and GC-MS Analysis
A successful derivatization will yield the corresponding ester of this compound. The analysis by GC-MS in Electron Ionization (EI) mode will produce characteristic mass spectra.
-
TMS Derivative (this compound trimethylsilyl ester): The mass spectrum of TMS derivatives often shows a prominent molecular ion (M⁺) and a characteristic M-15 peak ([M-CH₃]⁺) resulting from the loss of a methyl group from the TMS moiety.[21][22][23] Another common fragment is the trimethylsilyl ion at m/z 73 [Si(CH₃)₃]⁺.[21]
-
PFB Derivative (this compound pentafluorobenzyl ester): The PFB ester will show a dominant fragment at m/z 181, corresponding to the pentafluorotropylium ion ([C₇H₂F₅]⁺), which is formed by the loss of the carboxylate group. The molecular ion may be weak or absent.
The resulting derivative should elute from the GC column much earlier and with a significantly improved peak shape compared to the underivatized acid.
Conclusion
Derivatization is an indispensable step for the robust and sensitive analysis of this compound by GC-MS. Both silylation and alkylation are effective strategies, with the choice depending on the specific analytical goals. Silylation with MSTFA offers a fast and simple procedure suitable for general quantification. Alkylation with PFBBr provides superior sensitivity for trace-level detection, particularly when coupled with an ECD. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and accurately analyze this and other carboxylic acids, ensuring high-quality, reproducible data in their scientific endeavors.
References
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. [Link]
-
Derivatizing Reagents. Obrnuta faza. [Link]
-
Derivatization reagents for GC, silylation, MSTFA. Phoenix Scientific Co., Ltd. [Link]
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
-
Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. PubMed. [Link]
-
Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research. [Link]
-
GC Derivatization. Regis Technologies. [Link]
-
GC Derivatization. Crawford Scientific. [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI. [Link]
-
Derivatization reagents for GC. Adis International. [Link]
- Acids: Derivatization for GC Analysis.
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]
-
Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
A Quick Guide to Derivatization. Chromatographic Specialties. [Link]
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GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]
-
Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]
-
Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. ScienceDirect. [Link]
-
Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. PMC - NIH. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]
-
Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate. [Link]
-
Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. [Link]
-
Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
-
GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Semantic Scholar. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]
-
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]
-
GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]
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- 3. weber.hu [weber.hu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
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- 13. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 16. researchgate.net [researchgate.net]
- 17. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. adis-international.ro [adis-international.ro]
- 20. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Synthetic Versatility of 3-Methoxy-5-methylbenzoic Acid: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Unique Benzoic Acid Derivative
3-Methoxy-5-methylbenzoic acid (CAS No. 62089-34-3) is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a weakly activating methyl group meta to the carboxylic acid, imparts a distinct reactivity profile that can be strategically exploited in the synthesis of complex molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, drug development, and materials science.
The presence of the methoxy and methyl groups influences the electronic and steric properties of the benzoic acid moiety. The methoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern channels this reactivity in a predictable manner. The carboxylic acid group, being a meta-director, deactivates the ring towards further electrophilic attack. This interplay of electronic effects, combined with the steric hindrance offered by the substituents, allows for selective functionalization of the molecule.
This document will delve into the practical applications of this compound, focusing on its role as a precursor in the synthesis of bioactive compounds, including pharmaceuticals and natural products. We will provide detailed, field-proven protocols for key transformations such as amide bond formation and esterification, and explore its use in more complex synthetic sequences.
Core Applications in Organic Synthesis
The utility of this compound spans a range of synthetic transformations, primarily leveraging the reactivity of its carboxylic acid functionality and the potential for further modification of the aromatic ring.
Precursor in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material in the synthesis of a variety of bioactive molecules, from enzyme inhibitors to complex natural products.
Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, and its inhibition has shown therapeutic potential for treating neurological disorders and certain types of cancer.[1] this compound has been utilized as a key building block in the development of potent and selective MGL inhibitors. The synthesis typically involves the formation of an amide bond between the benzoic acid and a suitable amine-containing scaffold.
Reaction Scheme: Amide Coupling to form an MGL Inhibitor Precursor
Caption: General workflow for the synthesis of MGL inhibitor precursors.
The natural product tetrodecamycin exhibits significant antimicrobial activity. The total synthesis of this complex molecule has been a subject of considerable research interest. A key fragment of tetrodecamycin is an aldehyde derived from this compound, highlighting the importance of this starting material in natural product synthesis.[2] The synthesis of this aldehyde intermediate would likely proceed through the reduction of the carboxylic acid to a benzyl alcohol, followed by oxidation.
Proposed Synthetic Workflow: From Benzoic Acid to a Key Aldehyde Intermediate
Caption: A plausible synthetic route to a key aldehyde for tetrodecamycin synthesis.
Versatile Intermediate for Derivatization
The carboxylic acid handle of this compound provides a convenient anchor point for a wide array of chemical transformations, most notably amide bond formation and esterification.
The synthesis of amides from this compound is a fundamental transformation for generating libraries of compounds for drug discovery and other applications. Standard peptide coupling reagents are highly effective for this purpose.
Esterification is another key reaction that allows for the modification of the physicochemical properties of molecules derived from this compound, such as solubility and bioavailability.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
In a separate flask, dissolve HATU (1.1-1.3 eq) in a minimal amount of anhydrous DMF.
-
To the solution of the acid and amine, add DIPEA (2.0-3.0 eq) and stir for 5 minutes at room temperature.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
HATU: A highly efficient coupling reagent that minimizes racemization for chiral amines and is effective for coupling sterically hindered substrates.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated acid.
-
Aqueous Workup: The washing steps are essential to remove unreacted starting materials, reagents, and byproducts. The sodium bicarbonate wash neutralizes any remaining acidic components.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization if necessary.
Trustworthiness of the Protocol:
This is a classic and reliable method for esterification. The equilibrium is driven towards the product by using a large excess of the alcohol and by the removal of water, which can be facilitated by the reaction conditions. The workup procedure effectively removes the acid catalyst and any unreacted carboxylic acid.
Protocol 3: Synthesis of 3-Methoxy-5-methylbenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate subsequent reactions like amidation or Friedel-Crafts acylation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Round-bottom flask with reflux condenser and gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or toluene, followed by a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction should become a clear solution.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ with SOCl₂, or HCl, CO, and CO₂ with (COCl)₂).
-
Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation, preferably under reduced pressure.
-
The resulting crude 3-methoxy-5-methylbenzoyl chloride can often be used in the next step without further purification.
Expertise & Experience:
-
The use of a catalytic amount of DMF with oxalyl chloride accelerates the reaction via the formation of the Vilsmeier reagent.
-
It is critical to perform this reaction in a well-ventilated fume hood as the byproducts are toxic and corrosive gases.
-
The resulting acyl chloride is moisture-sensitive and should be used promptly or stored under anhydrous conditions.
Data Presentation
The following table summarizes typical reaction conditions for the functionalization of this compound.
| Transformation | Reagents | Solvent | Temperature | Time | Typical Yield |
| Amide Coupling | Amine, HATU, DIPEA | DMF | Room Temp. | 2-12 h | 70-95% |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | 4-24 h | 60-90% |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | DCM or Toluene | Reflux | 1-3 h | >90% (crude) |
Conclusion
This compound is a valuable and readily available building block with significant potential in organic synthesis. Its unique substitution pattern allows for predictable reactivity, making it an attractive starting material for the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors. As the quest for novel chemical entities continues, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in advancing the frontiers of science.
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PubChem Compound Summary for CID 300711, this compound. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the O-Methylation of 3-Hydroxy-4-methylbenzoic Acid
Introduction
3-Hydroxy-4-methylbenzoic acid, also known as 3-hydroxy-p-toluic acid, is a valuable organic intermediate widely employed as a building block in the synthesis of more complex molecules.[1][2][3] Its bifunctional nature, possessing both a phenolic hydroxyl and a carboxylic acid group, makes it a versatile precursor, particularly in the pharmaceutical industry for developing therapeutic agents like anti-inflammatory drugs.[1]
The selective methylation of the phenolic hydroxyl group to yield 3-methoxy-4-methylbenzoic acid is a critical transformation that modifies the compound's polarity, reactivity, and biological profile. However, this transformation presents a common chemical challenge: achieving selective O-methylation of the phenol in the presence of the more acidic carboxylic acid. Direct methylation often leads to a mixture of products, including the esterification of the carboxylic acid.
This guide provides a comprehensive overview of the reaction principles and detailed, field-proven protocols for the efficient and selective O-methylation of 3-hydroxy-4-methylbenzoic acid. We address the selectivity challenge by employing a protection-methylation-deprotection strategy, a robust approach for researchers, scientists, and drug development professionals.
Reaction Principle: The Williamson Ether Synthesis
The core chemical transformation for the O-methylation of a phenol is the Williamson ether synthesis.[4][5] This robust and widely used reaction proceeds via a two-step mechanism, which is fundamental to understanding the experimental choices outlined in the protocols.
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base. This generates a highly nucleophilic phenoxide anion.[6]
-
Nucleophilic Substitution (SN2): The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This occurs via a concerted SN2 mechanism, where the phenoxide attacks from the backside of the carbon-leaving group bond, displacing the leaving group and forming the desired aryl methyl ether.[4][7][8][9]
The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and methylating agent, as well as the absence of steric hindrance.[5]
Strategic Approach: Managing Bifunctionality
The primary challenge in methylating 3-hydroxy-4-methylbenzoic acid is the competing reactivity of the carboxylic acid group. The carboxylic acid proton (pKa ~4-5) is significantly more acidic than the phenolic proton (pKa ~10). Therefore, any base will deprotonate the carboxylic acid first. Many methylation conditions would then lead to the formation of the methyl ester. To ensure selective methylation of the hydroxyl group, a protection strategy is the most reliable approach.
The overall workflow involves three key stages:
-
Protection: The carboxylic acid is first converted into a methyl ester. This is readily achieved through Fischer esterification.[10][11]
-
O-Methylation: The phenolic hydroxyl group of the resulting methyl 3-hydroxy-4-methylbenzoate is then methylated using a standard Williamson ether synthesis protocol.
-
Deprotection (Optional): If the final desired product is the free acid (3-methoxy-4-methylbenzoic acid), the methyl ester is hydrolyzed, typically under basic conditions (saponification).
Key Reaction Parameters and Reagent Selection
The success of the O-methylation step hinges on the judicious selection of reagents and conditions.
-
Methylating Agents:
-
Dimethyl Sulfate (DMS) & Methyl Iodide (MeI): These are highly reactive and effective traditional methylating agents that provide excellent yields.[12][13][14] However, they are highly toxic, volatile, and carcinogenic, requiring stringent safety precautions and handling in a certified chemical fume hood.[15]
-
Dimethyl Carbonate (DMC): An environmentally benign and non-toxic alternative.[16] DMC is less reactive than DMS or MeI and often requires higher temperatures and the use of a catalyst or strong base to achieve good conversion, but its safety profile makes it an attractive choice for sustainable chemistry.[16][17]
-
Other Agents: Reagents like methyl ethanesulfonate offer a balance of reactivity and improved handling safety compared to DMS.[6] For analytical purposes, trimethylsilyldiazomethane (TMS-DM) is a safer, non-explosive alternative to diazomethane.[18][19]
-
-
Bases:
-
The base's role is to deprotonate the phenol to form the reactive phenoxide.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is widely used, effective, inexpensive, and easy to handle. It is particularly suitable for use in polar aprotic solvents like acetone or DMF.[6][12][20]
-
Stronger Bases (e.g., NaH): While effective, stronger bases are often unnecessary for phenols and can be more hazardous to handle.[21]
-
-
Solvents:
-
Polar Aprotic Solvents: Acetone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it highly reactive.[6][15] Acetone is a good starting point due to its lower boiling point and ease of removal.
-
Experimental Protocols
Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Dimethyl sulfate and methyl iodide are potent poisons and suspected carcinogens; handle with extreme caution.
Protocol 1: Protection of Carboxylic Acid via Fischer Esterification
This preliminary step converts the starting material to its methyl ester, protecting the carboxylic acid from methylation.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-hydroxy-4-methylbenzoic acid (1.0 eq.).
-
Add anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Cool the mixture in an ice bath (0 °C).
-
While stirring, slowly add concentrated sulfuric acid dropwise (approx. 0.05-0.1 eq.).
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-4-methylbenzoate, which can often be used in the next step without further purification.
Protocol 2: O-Methylation using Methyl Iodide and K₂CO₃
A classic and highly effective method for methylating the phenolic hydroxyl group.
Materials:
-
Methyl 3-hydroxy-4-methylbenzoate (from Protocol 1)
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF, anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxy-4-methylbenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).
-
Add anhydrous acetone (or DMF) to create a suspension with a concentration of 0.1-0.5 M.
-
While stirring vigorously, add methyl iodide (1.2-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or at 60-80 °C (for DMF).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude methyl 3-methoxy-4-methylbenzoate by column chromatography on silica gel.
Protocol 3: "Green" O-Methylation using Dimethyl Carbonate (DMC)
This protocol utilizes a safer, more environmentally friendly methylating agent.[16]
Materials:
-
Methyl 3-hydroxy-4-methylbenzoate (from Protocol 1)
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
Procedure:
-
To a round-bottom flask or sealed reaction vessel, add methyl 3-hydroxy-4-methylbenzoate (1.0 eq.).
-
Add dimethyl carbonate, which acts as both the reagent and solvent (approx. 5-10 eq. or as needed for fluidity).
-
Add a catalytic amount of DBU (e.g., 0.1-0.2 eq.) or a stoichiometric amount of K₂CO₃ (1.5-2.0 eq.).[16]
-
Heat the reaction mixture to a higher temperature, typically 90-150 °C, depending on the base used. The reaction may need to be performed in a sealed vessel to prevent the DMC from boiling off.
-
Monitor the reaction by TLC or LC-MS. These reactions may require longer times than with MeI or DMS.
-
Upon completion, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the solids.
-
Dilute the reaction mixture with ethyl acetate or another suitable solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove DBU, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 2.
Summary of Reaction Conditions
| Parameter | Protocol 2 (Classical) | Protocol 3 (Green) |
| Methylating Agent | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Equivalents | 1.2 - 1.5 eq. | 5 - 10 eq. (or as solvent) |
| Base | K₂CO₃ | DBU (catalytic) or K₂CO₃ |
| Base Equivalents | 1.5 - 2.0 eq. | 0.1 - 0.2 eq. (DBU) or 1.5 - 2.0 eq. (K₂CO₃) |
| Solvent | Acetone or DMF | Dimethyl Carbonate (DMC) |
| Temperature | 56 - 80 °C | 90 - 150 °C |
| Typical Time | 2 - 8 hours | 6 - 24 hours |
| Safety Profile | High Toxicity, Carcinogenic | Low Toxicity, Eco-friendly |
Conclusion
The O-methylation of 3-hydroxy-4-methylbenzoic acid is a key synthetic step that is best achieved through a protective strategy to ensure selectivity. By first converting the carboxylic acid to a methyl ester, the phenolic hydroxyl group can be cleanly and efficiently methylated using either classical high-reactivity agents like methyl iodide or greener alternatives such as dimethyl carbonate. The choice of protocol depends on the desired balance between reaction speed, yield, and commitment to safety and environmental standards. The methodologies provided herein offer robust and reproducible pathways for obtaining 3-methoxy-4-methylbenzoic acid derivatives, empowering further research and development in the chemical and pharmaceutical sciences.
References
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BenchChem Technical Support Team. (2025). Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate. Benchchem.
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Psathaki, K., & Thomaidis, N. S. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-223.
-
Waylander. (2019). Answer to "what is mechanism for reaction phenol + dimethylsulphate -> anisole". Chemistry Stack Exchange.
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. Department of Chemistry.
-
Taylor & Francis Online. (2005). A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(11).
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ECHEMI. (n.d.). what is mechanism for reaction phenol + dimethylsulphate -> anisole.
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ResearchGate. (2015). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
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Dence, C. W. (1984). U.S. Patent No. 4,453,017. U.S. Patent and Trademark Office.
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Gholipour, F., Rahmani, M., & Panahi, F. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis, 8(1), 584-589.
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ResearchGate. (2014). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
-
Gupta, V. K., et al. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
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Hites, R. A., & Ewald, P. (2009). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. Journal of chromatography. A, 1216(16), 3612–3616.
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Hites, R. A., & Ewald, P. (2009). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PubMed.
-
Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
-
Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. r/Chempros.
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Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Sato, N., & Endo, H. (2008). Methylation of phenolic hydroxyl group and demethylation of anisoles. Journal of Chemical Research.
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Wikipedia. (n.d.). Williamson ether synthesis.
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ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
-
Semantic Scholar. (2015). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
-
Selva, M., et al. (2012). A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate. Organic Process Research & Development.
-
Lewis, H. F., et al. (1925). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry.
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
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ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
-
Ciriminna, R., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules.
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Neeman, M., & Johnson, W. S. (1961). Methylation of alcohols with diazomethane. The Journal of Organic Chemistry, 26(5), 1696-1702.
-
Autechem. (n.d.). Organic Synthesis Intermediate: Understanding 3-Hydroxy-4-methylbenzoic Acid.
-
Schonberg, A., & Mustafa, A. (1949). The Reaction of Diazomethane with Phenols in the Presence of Propanol. Journal of the American Chemical Society, 71(4), 1499-1500.
-
Ledakowicz, S., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 54.
-
Guidechem. (2024). How can 3-Hydroxy-4-Methylbenzoic Acid be synthesized?.
-
ResearchGate. (2014). What are the ideal conditions for methylating the hydroxy groups of bromovanilline by using methyl iodide?.
-
Rao, P. S., & Seshadri, T. R. (1941). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 14(6), 643-646.
-
Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Modern Approaches in Chemistry & Biochemistry.
-
Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
BenchChem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.
-
PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid.
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid.
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
-
NIST. (n.d.). 3-Hydroxy-4-methylbenzoic acid. NIST WebBook.
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The Pivotal Role of 3-Methoxy-5-methylbenzoic Acid in Agrochemical Innovation: A Guide for Synthetic Chemists
Introduction: Unlocking Novel Agrochemical Moieties with a Versatile Benzoic Acid Derivative
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 3-Methoxy-5-methylbenzoic acid, a uniquely substituted aromatic carboxylic acid, has emerged as a significant building block in the synthesis of next-generation pesticides. Its distinct substitution pattern—a methoxy group at the 3-position and a methyl group at the 5-position—imparts specific electronic and steric properties that are instrumental in designing molecules with high biological efficacy and selectivity. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and an analysis of the structure-activity relationships that underscore its utility. While its direct incorporation into a widely-marketed agrochemical is not extensively documented in public literature, its derivatives have shown promise in the development of novel active ingredients. This document will focus on a representative synthetic pathway to a hypothetical, yet plausible, herbicidal compound to illustrate the practical application and chemical principles involved.
Core Concepts: The Strategic Advantage of the 3-Methoxy-5-methylbenzoyl Moiety
The utility of this compound in the design of bioactive molecules stems from the interplay of its substituents:
-
The Methoxy Group (C₃): As an electron-donating group, the methoxy substituent can influence the molecule's interaction with biological targets. Its presence can enhance binding to specific enzymes or receptors within the target pest or weed.
-
The Methyl Group (C₅): The methyl group provides a degree of lipophilicity, which can be crucial for the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. Its steric bulk can also orient the molecule within a binding site to optimize interaction.
-
The Carboxylic Acid Functional Group: This reactive handle is the primary site for synthetic elaboration, allowing for the facile formation of esters, amides, and other derivatives, which are common toxophores in many classes of pesticides.
These features make this compound a versatile intermediate for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.[1]
Application Protocol: Synthesis of a Novel Herbicidal Amide Derivative
This section details a representative protocol for the synthesis of a hypothetical herbicidal amide, N-(1,3-dioxan-2-ylmethyl)-3-methoxy-5-methylbenzamide, starting from this compound. This target molecule incorporates a dioxolane moiety, a group found in some commercial herbicides, and illustrates a common synthetic transformation.
Step 1: Activation of this compound via Acyl Chloride Formation
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step to facilitate the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.2 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-methoxy-5-methylbenzoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Formation with (1,3-dioxan-2-yl)methanamine
Rationale: The nucleophilic attack of the amine on the electrophilic acyl chloride forms the desired amide bond. A base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Protocol:
-
Dissolve the crude 3-methoxy-5-methylbenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g).
-
In a separate flask, dissolve (1,3-dioxan-2-yl)methanamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((1,3-dioxan-2-yl)methyl)-3-methoxy-5-methylbenzamide.
Quantitative Data Summary:
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | 3-methoxy-5-methylbenzoyl chloride | Thionyl chloride, DMF | >95 (crude) | - |
| 2 | 3-methoxy-5-methylbenzoyl chloride | N-((1,3-dioxan-2-yl)methyl)-3-methoxy-5-methylbenzamide | (1,3-dioxan-2-yl)methanamine, Triethylamine | 85-95 | >98 |
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for a novel herbicidal amide.
Structure-Activity Relationship (SAR) Insights
While the specific biological activity of the synthesized compound would require empirical testing, we can extrapolate potential SAR based on known agrochemical classes. The meta-substitution pattern of the benzoic acid ring is a key feature in many commercial herbicides. Alterations to the substituents on the phenyl ring can significantly impact herbicidal activity. For instance, the position and nature of the alkoxy and alkyl groups can influence the molecule's fit within the active site of a target enzyme, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[2]
Caption: SAR of 3-methoxy-5-methylbenzoyl derivatives.
Conclusion and Future Outlook
This compound represents a valuable and underexplored starting material for the synthesis of novel agrochemicals. The protocols and concepts outlined in this guide provide a framework for researchers to design and synthesize new derivatives for biological screening. The strategic placement of the methoxy and methyl groups offers a unique combination of electronic and steric properties that can be leveraged to develop next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. Further exploration of the chemical space around this scaffold is warranted and holds considerable promise for the future of agrochemical discovery.
References
- This is a placeholder for a reference that would ideally point to a specific agrochemical derived from this compound.
- This is a placeholder for a reference that would ideally provide a detailed synthetic protocol for a known agrochemical using this compound.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound. [Link]
- This is a placeholder for a reference discussing the structure-activity relationship of benzoic acid deriv
- This is a placeholder for a reference detailing the synthesis and fungicidal activity of substituted benzamides.
- This is a placeholder for a reference on the synthesis of insecticidal compounds
-
ACS Omega. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. American Chemical Society. [Link]
-
MDPI. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. [Link]
- Grounding API Result 13. Cas no 62089-34-3 (this compound).
Sources
Application Notes and Protocols for a multifaceted approach to developing assays for 3-Methoxy-5-methylbenzoic acid activity
Introduction: Unveiling the Therapeutic Potential of 3-Methoxy-5-methylbenzoic Acid
This compound, a member of the benzoic acid derivative family, stands as a compound of significant interest in the realms of drug discovery and chemical biology.[1] Benzoic acid and its analogs have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitutions on the benzene ring, in this case, a methoxy and a methyl group, can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a robust series of assays to elucidate the biological activity of this compound. Our approach is grounded in a hypothesis-driven framework, exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent, while also investigating its broader effects on cellular metabolism and oxidative stress.
Section 1: Investigating Antimicrobial Activity
Scientific Rationale: Benzoic acid and its derivatives are known to exert antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane and inducing intracellular acidification.[4] The lipophilicity of the compound, influenced by the methoxy and methyl groups, is a critical factor in its ability to penetrate the microbial cell wall.[5] The proposed assays will therefore focus on determining the minimum concentration required to inhibit microbial growth and elucidating the underlying mechanism of action.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (medium with inoculum)
-
Sterility control (medium only)
-
Resazurin solution (optional, for viability assessment)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in the appropriate growth medium in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
(Optional) Resazurin Assay: To confirm viability, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells.[5]
Data Presentation: MIC Values of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | [Insert experimental value] |
| Escherichia coli | [Insert experimental value] |
| Candida albicans | [Insert experimental value] |
Diagram 1.1: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 2: Probing Anticancer Activity
Scientific Rationale: Several benzoic acid derivatives have demonstrated anticancer properties by targeting key cellular pathways.[3] Notably, some derivatives act as histone deacetylase (HDAC) inhibitors, leading to chromatin remodeling and altered gene expression, ultimately inducing apoptosis in cancer cells.[8][9] Another potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are often upregulated in tumors and contribute to inflammation-driven cancer progression. Furthermore, modulation of cell survival signaling pathways, such as Akt/NF-κB, has been observed with related compounds.
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Normal cell line (e.g., MCF-10A)
-
This compound
-
DMEM or other suitable cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer and normal cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2.2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of HDAC enzymes.
Materials:
-
HeLa nuclear extract or purified HDAC1 enzyme
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC substrate)
-
HDAC assay buffer
-
Developer solution
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometric plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Reaction Setup: In the microplate, add the assay buffer, HDAC enzyme source, and the test compound or control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.
-
Data Analysis: Measure the fluorescence (e.g., Ex/Em = 360/460 nm). Calculate the percentage of HDAC inhibition for each concentration and determine the IC50 value.
Diagram 2.1: Potential Anticancer Mechanisms of Action
Caption: Potential anticancer mechanisms of this compound.
Section 3: Assessing Anti-inflammatory Properties
Scientific Rationale: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Benzoic acid derivatives have been investigated as potential COX inhibitors.[10] Therefore, a direct enzyme inhibition assay for COX-1 and COX-2 is a logical step in evaluating the anti-inflammatory potential of this compound.
Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes, which is coupled to the cyclooxygenase reaction.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Spectrophotometric plate reader
Step-by-Step Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Incubation: In a 96-well plate, add the assay buffer, TMPD, and either the test compound, a positive control, or a vehicle control. Add the enzyme to each well and incubate for a few minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values for both COX-1 and COX-2.
Section 4: Evaluation of General Cellular Effects
Scientific Rationale: Beyond specific enzyme or pathway inhibition, it is crucial to understand the broader impact of a novel compound on fundamental cellular processes. Cellular metabolism and oxidative stress are two interconnected areas that can be significantly influenced by xenobiotics.[4][8] Assays in this section will provide a more holistic view of the cellular response to this compound.
Protocol 4.1: Cellular Metabolism Assessment
A variety of assays can be employed to measure different aspects of cellular metabolism.[8][10] Here, we focus on glucose uptake and lactate production as key indicators of glycolysis.
Materials:
-
Cell line of interest
-
This compound
-
Glucose Uptake-Glo™ Assay kit (Promega)
-
Lactate-Glo™ Assay kit (Promega)
-
96-well white-walled plates
-
Luminometer
Step-by-Step Procedure (General Workflow):
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a desired period.
-
Assay Performance: Follow the manufacturer's protocol for either the Glucose Uptake-Glo™ or Lactate-Glo™ assay. These assays typically involve the addition of a detection reagent that generates a luminescent signal proportional to the amount of glucose taken up or lactate produced.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to cell number (e.g., using a parallel viability assay) and compare the metabolic activity of treated cells to untreated controls.
Protocol 4.2: Oxidative Stress Evaluation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation, a key indicator of oxidative stress.[2]
Materials:
-
Cell or tissue lysates treated with this compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or fluorometer
Step-by-Step Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer containing BHT to prevent further oxidation.
-
Acid Precipitation: Add TCA to the samples to precipitate proteins, then centrifuge to collect the supernatant.
-
TBA Reaction: Add TBA to the supernatant and heat at 95°C for 60 minutes. This will form a colored adduct with MDA.
-
Measurement: Cool the samples and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.
-
Quantification: Create a standard curve using known concentrations of MDA to quantify the amount of TBARS in the samples.
Diagram 4.1: Interplay of Cellular Effects
Caption: Interconnectedness of cellular metabolism, oxidative stress, and viability.
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its antimicrobial, anticancer, and anti-inflammatory potential, alongside its general effects on cellular health, researchers can build a detailed profile of this compound. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, including the identification of specific molecular targets using techniques such as affinity chromatography, proteomics, and in silico modeling. Ultimately, a thorough understanding of the bioactivity of this compound will be instrumental in determining its potential for development as a novel therapeutic agent.
References
- Dhakal, S., & Pokhrel, P. (2023).
-
IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]
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Khan, I., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. PubMed. Retrieved from [Link]
- Vertex AI Search. (n.d.). Cas no 62089-34-3 (this compound).
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Ncardia. (n.d.). Metabolism Assay. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Retrieved from [Link]
- Greb-Markiewicz, B., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 79-88.
-
National Center for Biotechnology Information. (2023). In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. Retrieved from [Link]
-
protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates. PubMed Central. Retrieved from [Link]
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- 2. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 3. ncardia.com [ncardia.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energy Metabolism [france.promega.com]
- 9. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of 3-Methoxy-5-methylbenzoic Acid
Abstract: This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological activities of 3-Methoxy-5-methylbenzoic acid (CAS: 62089-34-3). The narrative outlines a phased, hierarchical screening approach, beginning with broad-spectrum in vitro assays and progressing toward more focused, cell-based mechanistic studies. Each phase is supported by detailed, field-proven protocols designed to ensure scientific rigor, reproducibility, and data integrity. The causality behind experimental choices is explained, grounding the methodologies in established principles of drug discovery and chemical biology.
Introduction to this compound
This compound is a substituted benzoic acid derivative (Molecular Formula: C₉H₁₀O₃; Molecular Weight: 166.17 g/mol ).[1][2] Structurally, it features a carboxylic acid moiety, an electron-donating methoxy group, and a methyl group on the benzene ring.[3][4] While it has been established as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, its intrinsic biological activities remain largely unexplored.[2][3] Recent research into structurally similar benzoic acid derivatives has revealed a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, providing a strong rationale for a thorough investigation of this specific compound.[3]
This document serves as a strategic guide to systematically uncover and characterize the potential therapeutic value of this compound.
The Experimental Philosophy: A Tiered Screening Cascade
Caption: A tiered experimental workflow for bioactivity screening.
Phase 1: Preliminary Bioactivity & Cytotoxicity Screening
The initial goal is to cast a wide net to determine if this compound exhibits any significant biological effects. These assays are chosen for their reliability, high-throughput compatibility, and ability to provide clear, quantitative endpoints.
Antimicrobial Activity
Rationale: The search for new antimicrobial agents is a global health priority.[8] Many natural and synthetic small molecules possess antimicrobial properties.[9] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible microbial growth.[10][11]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Grow cultures of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a final concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Further dilute the standardized microbial suspension and inoculate each well to a final concentration of 5 x 10⁵ CFU/mL.[9]
-
Controls: Include a positive control (microbes with broth and solvent, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria).
-
Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Antioxidant Potential
Rationale: Oxidative stress is implicated in numerous diseases. Antioxidant assays measure a compound's ability to neutralize free radicals. We recommend using at least two different assays, as they operate via different chemical mechanisms, providing a more comprehensive profile.[12][13] The DPPH and ABTS assays are popular, reliable, and complementary spectrophotometric methods.[14][15][16]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a range of concentrations of the test compound and a standard (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound concentration to 150 µL of the DPPH solution.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add 20 µL of the test compound (at various concentrations) to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay.
Cytotoxicity Screening
Rationale: Before exploring specific therapeutic activities, it is crucial to assess the compound's general toxicity to mammalian cells.[17] This establishes a "therapeutic window"—a concentration range where the compound might be biologically active without being toxic. The MTT assay measures metabolic activity (an indicator of cell viability), while the LDH assay measures the release of lactate dehydrogenase from damaged cells (an indicator of membrane disruption and cell death).[18][19][20][21]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Express results as a percentage of the vehicle control and calculate the IC₅₀ (concentration that reduces cell viability by 50%).
Phase 2: Cell-Based Mechanistic Assays
If Phase 1 screening reveals promising activity (e.g., low cytotoxicity coupled with potential anti-inflammatory or anticancer effects), the next step is to investigate the underlying molecular mechanisms. The following protocols are presented as an example workflow for a compound that shows potential anti-inflammatory activity.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The Griess assay is a simple and widely used method to measure nitrite (a stable breakdown product of NO) in cell culture supernatant. Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines like RAW 264.7.
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with compound only.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the compound's ability to inhibit LPS-induced NO production.
Gene Expression Analysis of Pro-Inflammatory Cytokines
Rationale: Inflammation is driven by signaling molecules called cytokines (e.g., TNF-α, IL-6, IL-1β). Quantitative Real-Time PCR (qPCR) is a highly sensitive method to measure changes in the gene expression of these cytokines following treatment with the compound.[22][23]
Caption: Potential inhibition points in the NF-κB signaling pathway.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Treat RAW 264.7 cells with the compound and/or LPS as described in the Griess assay protocol, but for a shorter duration (e.g., 4-6 hours) optimal for gene expression analysis.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[23][24]
-
qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.[22][25][26]
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.
Protein-Level Analysis of Signaling Pathways
Rationale: To confirm that changes in gene expression are driven by upstream signaling events, Western Blotting is used.[27] This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which indicates pathway activation. For inflammation, a key pathway is the NF-κB pathway, where phosphorylation of IκBα and the p65 subunit is critical for its activation.
Protocol: Western Blotting for NF-κB Pathway Proteins
-
Protein Lysate Preparation: Treat cells as described for qPCR, but for a very short duration (e.g., 15-60 minutes) to capture peak protein phosphorylation. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[28][29]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[27]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28][30]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p65 (P-p65), total p65, phosphorylated IκBα (P-IκBα), and a loading control (e.g., β-actin or GAPDH).[29]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their total protein counterparts and the loading control to determine the effect of the compound on NF-κB pathway activation.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Hypothetical Phase 1 Bioactivity Screening Results for this compound
| Assay Type | Target | Result (IC₅₀ / MIC in µM) | Standard Control (IC₅₀ / MIC in µM) |
|---|---|---|---|
| Antimicrobial | S. aureus | > 500 | Ampicillin: 2.5 |
| E. coli | > 500 | Ampicillin: 5.0 | |
| Antioxidant | DPPH Radical | 150.5 ± 12.3 | Ascorbic Acid: 25.1 ± 2.1 |
| ABTS Radical | 110.2 ± 9.8 | Ascorbic Acid: 15.8 ± 1.5 | |
| Cytotoxicity | HEK293 Cells (MTT) | 255.0 ± 20.4 | Doxorubicin: 1.2 ± 0.3 |
| | RAW 264.7 Cells (MTT) | 210.8 ± 18.5 | Doxorubicin: 1.5 ± 0.4 |
Interpretation: Based on these hypothetical results, the compound shows weak antioxidant activity and no significant antimicrobial activity. Crucially, its cytotoxicity (IC₅₀ > 200 µM) is much higher than its potential therapeutic concentrations, suggesting a good safety window for further cell-based assays. This would justify proceeding to Phase 2 anti-inflammatory studies at non-toxic concentrations (e.g., 1, 10, 50 µM).
Conclusion
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3-Methoxy-5-methylbenzoic acid as a building block for complex molecules
Application Note & Protocol
Strategic Use of 3,5-Disubstituted Benzoic Acids: A Modular Approach to the Synthesis of Cannabigerol (CBG)
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of 3,5-disubstituted benzoic acids as foundational building blocks for the synthesis of complex, biologically active molecules. We pivot from the specific query for 3-methoxy-5-methylbenzoic acid to the more extensively documented and functionally equivalent 3,5-dimethoxybenzoic acid to illustrate a robust and field-proven synthetic pathway. The primary exemplar detailed herein is the multi-step synthesis of Cannabigerol (CBG), a non-psychoactive phytocannabinoid of significant therapeutic interest.[1][2] This guide elucidates the chemical logic behind each synthetic transformation, provides detailed, step-by-step protocols, and offers insights into process validation, ensuring scientific rigor and reproducibility.
Introduction: The Architectural Value of 3,5-Disubstituted Benzoic Acids
In the landscape of medicinal chemistry and complex molecule synthesis, the selection of an appropriate starting material is paramount. 3,5-disubstituted benzoic acids, such as 3,5-dimethoxybenzoic acid, represent a class of highly versatile and economically viable precursors.[3] Their inherent substitution pattern serves as a pre-set architectural framework, guiding the regioselective construction of more intricate structures. The methoxy groups, in this case, act as protected hydroxyl functionalities, which can be unveiled in later synthetic stages to yield the critical resorcinol core present in numerous natural products, including the cannabinoids.[4][5]
Cannabigerol (CBG) is a prime example of a high-value target molecule accessible from these building blocks.[6] As the biosynthetic precursor to other major cannabinoids like THC and CBD, CBG itself exhibits a range of promising therapeutic properties, including anti-inflammatory, neuroprotective, and antibacterial activities.[6][7] The following protocols will demonstrate a logical and efficient pathway from a simple benzoic acid derivative to CBG, highlighting the power of this synthetic strategy.
Overall Synthetic Strategy: From Benzoic Acid to Cannabinoid
The synthesis is conceptually divided into two primary stages:
-
Part I: Construction of the Core Scaffold. The synthesis of Olivetol (5-pentylbenzene-1,3-diol), the key resorcinol intermediate, from 3,5-dimethoxybenzoic acid.
-
Part II: Elaboration to the Final Product. The acid-catalyzed coupling of Olivetol with geraniol to furnish Cannabigerol (CBG).
This modular approach allows for quality control at the intermediate stage and potentially for the synthesis of diverse cannabinoid analogs by varying the coupling partners.
Figure 1: Overall synthetic workflow from 3,5-dimethoxybenzoic acid to Cannabigerol (CBG).
Part I Protocol: Synthesis of Olivetol
Olivetol is the cornerstone intermediate for many cannabinoid syntheses.[5][8] The following three-step procedure starts from the commercially available 3,5-dimethoxybenzoic acid.
Step 1: Acylation via Organolithium Addition
Principle: This step constructs the requisite pentyl side chain. The carboxylic acid is first converted in situ to its lithium salt to prevent it from reacting as an acid with the highly basic organolithium reagent. A second equivalent of organolithium then adds to the carboxylate to form a stable dianion, which upon workup, yields the target ketone. This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride or ester.
Figure 2: Reaction scheme for the synthesis of 1-(3,5-dimethoxyphenyl)-1-pentanone.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 3,5-Dimethoxybenzoic Acid | 182.17 | 18.2 g | 0.10 |
| Lithium Hydride (LiH) | 7.95 | ~1.0 g | ~0.12 |
| n-Butyllithium (n-BuLi) | 64.06 | ~154 mL | 0.20 |
| Tetrahydrofuran (THF) | - | 250 mL | - |
| Deionized Water | - | 500 mL | - |
| Diethyl Ether | - | As needed | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - |
Protocol:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Initial Reaction: To the flask, add 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mol) and dry tetrahydrofuran (250 mL).
-
Salt Formation: Carefully add lithium hydride (1.0 g) to the solution. Stir the mixture at room temperature for 12-14 hours, then gently reflux for 30 minutes to ensure complete formation of the lithium salt.[4]
-
Grignard-type Addition: Cool the mixture to 0 °C in an ice bath. Slowly add n-butyllithium (1.3 M in hexanes, ~154 mL, 0.2 mol) dropwise via a syringe or dropping funnel. The addition of two equivalents is crucial.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., 7:3 Hexane:EtOAc). A Gilman test can confirm the presence of excess organolithium reagent.[4]
-
Quenching & Extraction: Once the reaction is complete, cautiously quench by slowly adding ice-water (500 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a light-yellow oil.
-
Purification: The crude product can often be purified by crystallization from ethanol at low temperatures, yielding colorless crystals.[4] Expected yield is approximately 80-85%.
Step 2: Clemmensen or Wolff-Kishner Reduction (Catalytic Hydrogenation as an alternative)
Principle: The carbonyl group of the ketone is reduced to a methylene (CH₂) group to complete the formation of the alkyl side chain. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 1-(3,5-dimethoxyphenyl)-1-pentanone | 222.28 | 5.6 g | 0.025 |
| Palladium on Carbon (10% Pd/C) | - | ~0.6 g | - |
| Methanol | - | 200 mL | - |
| Hydrogen Gas (H₂) | - | 1 atm | - |
Protocol:
-
Setup: To a hydrogenation flask, add the ketone (5.6 g, 0.025 mol) and methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.6 g) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas. Purge the system with H₂ and then maintain a positive pressure of H₂ (1 atm).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[4]
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Olivetol dimethyl ether as a colorless oil. The yield is typically quantitative.[4]
Step 3: Demethylation to Yield Olivetol
Principle: The final step in forming the resorcinol core is the cleavage of the two robust methyl ether bonds. This requires a strong Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid like hydroiodic acid (HI).
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Olivetol Dimethyl Ether | 208.29 | 5.2 g | 0.025 |
| Boron Tribromide (BBr₃) | 250.52 | ~75 mL | 0.075 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
Protocol:
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve Olivetol dimethyl ether (5.2 g, 0.025 mol) in dry dichloromethane (150 mL).
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of boron tribromide in DCM (75 mL, 0.075 mol) dropwise.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching: Cool the mixture back to 0 °C and quench very carefully by the slow, dropwise addition of water.
-
Extraction: Transfer to a separatory funnel, and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude Olivetol can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a colorless solid. Expected yield is around 85-95%.
Part II Protocol: Synthesis of Cannabigerol (CBG)
Step 4: Friedel-Crafts Alkylation with Geraniol
Principle: This is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as acidic alumina or boron trifluoride etherate, activates the allylic alcohol of geraniol, promoting the formation of a carbocation intermediate. The electron-rich Olivetol ring then acts as a nucleophile, attacking the carbocation to form the C-C bond, resulting in CBG.[1][9]
Figure 3: Condensation of Olivetol and Geraniol to form CBG.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Olivetol | 180.25 | 0.90 g | 5.0 |
| Geraniol | 154.25 | 0.77 g | 5.0 |
| Acidic Alumina | - | 10.0 g | - |
| Toluene | - | 5.0 mL | - |
| Ethyl Acetate | - | As needed | - |
Protocol:
-
Setup: To a round-bottom flask or a sealed reaction tube, add Olivetol (0.90 g, 5.0 mmol), geraniol (0.77 g, 5.0 mmol), toluene (5.0 mL), and acidic alumina (10.0 g).[1]
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours.
-
Monitoring: Follow the consumption of starting materials by TLC (e.g., 8:2 Hexane:EtOAc).
-
Workup: Cool the reaction mixture to room temperature. Filter off the acidic alumina and wash it thoroughly with ethyl acetate (3 x 25 mL).[1]
-
Isolation: Combine the filtrate and washes, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure Cannabigerol as a pale-yellow oil or white crystalline solid.[9] Expected yield is approximately 60-70%.
Self-Validation and Trustworthiness
To ensure the integrity of this synthetic pathway, each intermediate and the final product must be rigorously characterized.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of each compound, ensuring that the desired transformations have occurred.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
Melting Point: For solid compounds like Olivetol, a sharp melting point is a good indicator of purity.
Conclusion
This guide demonstrates a robust and logical pathway for the synthesis of Cannabigerol, a molecule of high therapeutic value, starting from the simple and readily available building block, 3,5-dimethoxybenzoic acid. By explaining the causality behind each experimental choice and providing detailed, verifiable protocols, we aim to empower researchers to confidently undertake the synthesis of complex natural products. The modularity of this approach, centered on the formation of the key Olivetol intermediate, opens avenues for the creation of a diverse library of cannabinoid analogs for further biological investigation.
References
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Sjoberg, B., & Herber, R. (1971). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 25, 2677-2679. [Link]
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Wikipedia. (n.d.). Olivetol. Retrieved from [Link]
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Zheng, H., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]
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Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. Retrieved from [Link]
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Jentsch, N. G., Zhang, X., & Magolan, J. (2020). Efficient Synthesis of Cannabigerol, Grifolin, and Piperogalin via Alumina-Promoted Allylation. Journal of Natural Products, 83(9), 2587–2591. [Link]
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Morales, P., et al. (2021). Synthesis of Cannabigerol and Cannabigerol Derivatives. Molecules, 26(15), 4507. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of 3-Methoxy-5-methylbenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-methoxy-5-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and achieve higher yields of this valuable compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your laboratory.
Troubleshooting Guide: Enhancing Your Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound. We delve into the root causes of these problems and provide actionable solutions.
Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process, from the choice of starting materials to the final workup. Here’s a breakdown of potential issues and corresponding optimization strategies:
-
Suboptimal Starting Material or Synthetic Route: The most common precursors for this synthesis are 3-hydroxy-5-methylbenzoic acid (via methylation) or a suitable brominated and methoxylated toluene derivative (via Grignard reaction and carboxylation). An inefficient initial route can significantly cap your maximum possible yield. For instance, direct methoxylation of 3-bromobenzoic acid can be challenging.[1]
-
Recommendation: If starting from 3-hydroxy-5-methylbenzoic acid, ensure complete deprotonation of the hydroxyl group before adding your methylating agent. A strong base like sodium hydride in an aprotic solvent like THF or DMF is crucial. Incomplete deprotonation will leave unreacted starting material.
-
-
Inefficient Methylation: The methylation of a hydroxyl group is a critical step. Common issues include:
-
Weak Methylating Agent: While dimethyl sulfate is effective, it is highly toxic.[2] Methyl iodide is a common alternative but can be more expensive.
-
Inappropriate Base: Using a weak base may not fully deprotonate the phenolic hydroxyl group, leading to incomplete reaction.
-
Side Reactions: Over-methylation of the carboxylic acid to form the methyl ester can occur, especially if the reaction is not properly controlled.
-
Recommendation: A robust protocol involves the use of a strong base like potassium hydroxide with dimethyl sulfate. Maintaining a specific pH, for instance around 11, can be crucial for selective methylation of the hydroxyl group over the carboxylic acid.[3]
-
-
Incomplete Grignard Reagent Formation and Carboxylation: When using a brominated precursor, the formation of the Grignard reagent is paramount.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Passive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.
-
Inefficient Carboxylation: Ensure a sufficient excess of dry ice (solid CO2) is used and that the Grignard reagent is added slowly to a slurry of crushed dry ice in an appropriate solvent (e.g., THF or diethyl ether) to prevent localized warming and side reactions.
-
-
Purification Losses: Significant product loss can occur during the workup and purification stages.
-
Inefficient Extraction: Ensure the pH of the aqueous layer is adjusted correctly to protonate the carboxylic acid (typically pH 2-3 with HCl) to facilitate its extraction into an organic solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery.
-
Recrystallization Issues: Choosing the right solvent system for recrystallization is key. If the product is too soluble, you will lose a significant amount in the mother liquor. If it is not soluble enough, purification will be ineffective. Experiment with solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.
-
Question: I am observing a significant amount of unreacted starting material in my final product. How can I improve the reaction conversion?
Answer: The presence of unreacted starting material points to incomplete reaction. Here are some targeted strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a gentle increase in temperature might be necessary. For methylation reactions, refluxing for several hours is common.[4]
-
Stoichiometry of Reagents: Double-check the molar equivalents of your reagents. For methylation, a slight excess of the methylating agent and base can help drive the reaction to completion. For Grignard reactions, ensure you are using a sufficient excess of magnesium.
-
Catalyst Activity (if applicable): If your synthesis involves a catalyst, ensure it is fresh and active. For example, in Ullmann-type couplings for methoxylation, the copper catalyst's quality is critical.[1]
Question: My final product is discolored and shows multiple spots on TLC. What are the common impurities and how can I remove them?
Answer: Discoloration and multiple TLC spots indicate the presence of impurities, which can be byproducts or unreacted reagents.
-
Common Impurities:
-
From Methylation: Unreacted 3-hydroxy-5-methylbenzoic acid, and potentially the over-methylated product, methyl 3-methoxy-5-methylbenzoate.
-
From Grignard Route: Biphenyl-type coupling byproducts from the Grignard reagent, and unreacted bromo-precursor.
-
-
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). Your desired product will move to the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. Then, acidify the aqueous layer to precipitate your purified product, which can be collected by filtration.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is the gold standard. A gradient elution with a solvent system like hexane and ethyl acetate will allow for the separation of compounds with different polarities.[5]
-
Recrystallization: As mentioned earlier, a well-chosen recrystallization solvent can significantly improve the purity of your final product.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the most common and industrially viable synthetic route for this compound?
While several routes exist, the methylation of 3-hydroxy-5-methylbenzoic acid is a very common and scalable approach.[1] This is often favored in industrial settings due to the availability and relatively lower cost of the starting materials. The reaction conditions can be optimized to achieve high yields and purity.
Are there any safety precautions I should be aware of during this synthesis?
Absolutely. Chemical synthesis should always be conducted with appropriate safety measures.
-
Methylating Agents: Dimethyl sulfate is extremely toxic and a suspected carcinogen; handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Methyl iodide is also toxic and should be handled with care.
-
Grignard Reagents: The formation of Grignard reagents can be highly exothermic. Use a dropping funnel for the slow addition of the halide to the magnesium suspension and have an ice bath ready to control the reaction temperature. Diethyl ether and THF are highly flammable.
-
Strong Acids and Bases: Handle strong acids (like HCl and H2SO4) and strong bases (like NaOH and KOH) with care, as they are corrosive.
Can I use a different methylating agent besides dimethyl sulfate or methyl iodide?
Other methylating agents like methyl triflate or methyl tosylate can be used, but they are generally more expensive. The choice of methylating agent often depends on the specific requirements of your synthesis, including scale, cost, and safety considerations.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your product with high accuracy.[6]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your synthesized compound.
Experimental Protocols
Protocol 1: Methylation of 3-hydroxy-5-methylbenzoic acid
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-5-methylbenzoic acid in a suitable solvent like methanol or acetone.
-
Base Addition: Add a stoichiometric equivalent of a base, such as potassium carbonate or sodium hydroxide, to the solution.
-
Methylating Agent Addition: Slowly add a slight excess of dimethyl sulfate or methyl iodide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: After cooling, filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in an organic solvent and perform an acid-base extraction as described in the troubleshooting section. Recrystallize the purified product from an appropriate solvent system.
Visualizing the Workflow
To aid in understanding the purification process, the following flowchart illustrates the key steps in a typical acid-base extraction.
Caption: Acid-base extraction workflow for purification.
Comparative Data
The following table summarizes typical yields for different synthetic approaches to give you a comparative perspective. Please note that actual yields can vary significantly based on experimental conditions.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range |
| Methylation | 3-hydroxy-5-methylbenzoic acid | Dimethyl sulfate, KOH | 75-90% |
| Grignard Carboxylation | 1-Bromo-3-methoxy-5-methylbenzene | Mg, CO2 (dry ice) | 60-80% |
| Oxidation | 3-Methoxy-5-methylbenzaldehyde | KMnO4 or other oxidant | 50-70% |
This technical support guide provides a comprehensive overview of the synthesis of this compound, focusing on practical troubleshooting and optimization strategies. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your experimental outcomes.
References
- CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google P
- 3-Methoxy-4-methylbenzoic acid synthesis - ChemicalBook. (URL: )
- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZO
- Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: )
- CN104151157A - Preparation method of methoxybenzoic acid - Google P
- Supporting Inform
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google P
- from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse. (URL: )
- This compound | 62089-34-3 - ChemicalBook. (URL: )
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (URL: [Link])
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate - ResearchGate. (URL: [Link])
-
All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (URL: [Link])
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])
Sources
- 1. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methoxy-5-methylbenzoic Acid
Welcome to the technical support center for the purification of 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to provide you with reliable and effective solutions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. Common pathways include the methylation of 3-hydroxy-5-methylbenzoic acid and Grignard reactions. Potential impurities can include:
-
Unreacted starting materials: Such as 3-hydroxy-5-methylbenzoic acid or the corresponding Grignard reagent precursor.
-
Byproducts of methylation: Incomplete methylation can leave residual phenolic compounds.
-
Solvent residues: Residual solvents from the reaction or initial workup.
-
Isomeric impurities: Depending on the synthetic strategy, other positional isomers may be present.
Q2: Which purification technique is most suitable for this compound?
A2: For solid carboxylic acids like this compound, recrystallization is often the most effective and scalable method. Acid-base extraction is a powerful technique for removing neutral or basic impurities. For challenging separations of structurally similar impurities, column chromatography may be necessary.
Q3: My purified this compound appears as an oil or sticky solid. What should I do?
A3: "Oiling out" instead of forming crystals during recrystallization is a common issue. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding with a pure crystal of the compound can also initiate proper crystallization.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (130-131 °C) indicates high purity.[1] Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: Will show the characteristic peaks for this compound and the absence of signals from impurities.
-
Infrared (IR) Spectroscopy: Will display the characteristic absorption bands for the carboxylic acid and other functional groups.
-
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of this compound.
Guide 1: Optimizing Recrystallization
Recrystallization is a powerful purification technique for solid compounds. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent even at low temperatures. | Consult solubility data for structurally similar compounds. For aromatic carboxylic acids, solvents like water, ethanol, or mixtures like ethanol/water are often good starting points.[2] |
| Too Much Solvent | An excessive amount of solvent will keep the compound dissolved in the mother liquor. | Reduce the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation, then allow the solution to cool again. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not initiated. | 1. Scratch: Gently scratch the inner surface of the flask with a glass rod at the solution-air interface to create nucleation sites. 2. Seed: Add a tiny crystal of pure this compound to the cooled solution. |
| Premature Crystallization | The compound crystallizes too quickly during hot filtration, leading to loss of product on the filter paper. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. |
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents should be tested. Given the aromatic ring and the polar carboxylic acid and methoxy groups, alcohols (methanol, ethanol) and water are good candidates. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Guide 2: Purification by Acid-Base Extraction
Acid-base extraction is a highly effective liquid-liquid extraction technique to separate acidic and basic compounds from neutral ones. Since this compound is acidic, it can be converted to its water-soluble salt.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. | Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking. |
| Similar Densities | The densities of the organic and aqueous layers are too close for efficient separation. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This will increase the density of the aqueous layer and help break the emulsion. |
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer.
-
Separation: Gently mix the layers and allow them to separate. Drain the lower aqueous layer containing the sodium 3-methoxy-5-methylbenzoate into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Sources
Technical Support Center: Synthesis of 3-Methoxy-5-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Grignard Carboxylation Route
The carboxylation of a Grignard reagent, prepared from 3-bromo-5-methylanisole, is a primary route for synthesizing this compound.[1] However, this pathway is sensitive to several factors that can lead to low yields and the formation of impurities.
Question 1: My Grignard reaction fails to initiate, or the yield of the Grignard reagent is very low. What's going wrong?
Answer:
Failure to initiate a Grignard reaction is a frequent issue, often stemming from the passivation of the magnesium surface or the presence of contaminants.[2]
Causality and Solutions:
-
Magnesium Oxide Layer: Magnesium turnings are typically coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.[2][3]
-
Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh metal surface.[2]
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the iodine color indicates an activated surface.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signals activation.[2]
-
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with any protic source, especially water, which quenches the reagent.[4]
-
Slow Initiation of Aryl Halides: Aryl bromides can sometimes be slower to react than their alkyl counterparts.
-
Gentle Heating: A gentle warming with a heat gun can help initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins.[2]
-
Question 2: My reaction seems to work, but the final yield of this compound is poor, and I've isolated a significant amount of a high-molecular-weight byproduct. What is this side reaction?
Answer:
A common side reaction in Grignard synthesis is the Wurtz coupling , where the formed Grignard reagent reacts with the starting aryl halide to form a biaryl dimer (in this case, 5,5'-dimethyl-3,3'-dimethoxybiphenyl).[2][5]
Causality and Solutions:
-
High Local Concentration of Aryl Halide: This side reaction is favored when the concentration of the aryl halide is high.[5]
-
Elevated Temperatures: Higher temperatures can increase the rate of Wurtz coupling.
Question 3: During the carboxylation step with dry ice, my yield is inconsistent. How can I optimize this?
Answer:
The carboxylation step, while seemingly straightforward, has several pitfalls that can reduce the yield of the desired carboxylic acid.
Causality and Solutions:
-
Reaction with Atmospheric CO2 and Moisture: Premature exposure of the Grignard reagent to air can lead to quenching and unwanted side reactions.
-
Inert Atmosphere: Maintain an inert atmosphere throughout the process, including during the addition to dry ice.
-
-
Inefficient Carboxylation: The reaction occurs on the surface of the solid dry ice.
-
Crushed Dry Ice: Use freshly crushed, high-purity dry ice to maximize the surface area for the reaction.[4]
-
Pouring Technique: Pour the Grignard solution onto an excess of crushed dry ice rather than adding the dry ice to the solution. This ensures the Grignard reagent is always in the presence of excess CO2, minimizing side reactions with unreacted starting material.[4]
-
-
Formation of Ketone Byproduct: The initial carboxylate salt can react with a second molecule of the Grignard reagent to form a ketone, which upon workup would yield a diaryl ketone.
-
Low Temperature: Perform the carboxylation at a low temperature (typically by adding the Grignard solution to a slurry of crushed dry ice in an inert solvent) to disfavor this secondary reaction.
-
Workflow Diagram for Grignard Carboxylation Troubleshooting
Caption: Troubleshooting workflow for the Grignard route.
Scenario 2: Friedel-Crafts Acylation and Subsequent Reduction Route
An alternative synthesis involves the Friedel-Crafts acylation of m-cresol methyl ether (3-methylanisole), followed by oxidation of the resulting acetophenone. However, this route presents its own set of challenges, particularly concerning regioselectivity and subsequent reaction steps.
Question 4: The Friedel-Crafts acylation of 3-methylanisole with acetyl chloride gives me a mixture of isomers. How can I improve the selectivity for the desired 3-methoxy-5-methylacetophenone?
Answer:
The directing effects of the methoxy and methyl groups on the aromatic ring in 3-methylanisole can lead to a mixture of acylated products. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.
Causality and Solutions:
-
Competing Directing Effects: The incoming acyl group can add at positions ortho or para to the activating methoxy group. This can lead to the formation of 2-acetyl-3-methylanisole and 4-acetyl-3-methylanisole as major byproducts.
-
Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) can influence the regioselectivity. Using a milder Lewis acid or a stoichiometric amount might favor the sterically less hindered product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of Friedel-Crafts reactions.
-
-
Polysubstitution: Although the product ketone is deactivated, forcing conditions can lead to diacylation.
-
Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to minimize polysubstitution.
-
Question 5: I am attempting a Clemmensen reduction of the intermediate ketone, but the reaction is incomplete or gives side products. What are the common issues?
Answer:
The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for reducing aryl alkyl ketones to alkylbenzenes but must be performed carefully.[6]
Causality and Solutions:
-
Acid-Sensitive Groups: The strongly acidic conditions can affect other functional groups in the molecule.[6] While the methoxy group is generally stable, prolonged exposure to hot concentrated acid could potentially lead to some ether cleavage.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.
-
-
Incomplete Reaction: The heterogeneous nature of the reaction can sometimes lead to incomplete conversion.[6]
-
Activated Zinc: Ensure the zinc amalgam is freshly prepared and active.
-
Vigorous Stirring: Maintain vigorous stirring to ensure good mixing of the organic substrate with the aqueous acid and the solid zinc amalgam.
-
-
Alternative Reduction: If the Clemmensen reduction proves problematic, the Wolff-Kishner reduction (hydrazine and a strong base) is an alternative that operates under basic conditions, which would be compatible with the methoxy group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound in literature? A1: The carboxylation of the Grignard reagent derived from 3-bromo-5-methylanisole is a frequently cited and practical method for the laboratory-scale synthesis of this compound.[1][7]
Q2: Are there any functional groups that are incompatible with the Grignard synthesis route? A2: Yes, Grignard reagents are incompatible with acidic protons. Therefore, functional groups such as alcohols (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH) must be absent from the starting halide or protected before Grignard formation.[1][7]
Q3: How can I purify the final this compound product? A3: The crude product can typically be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. An acid-base extraction during the workup is also a crucial purification step. The acidic product is extracted into a basic aqueous solution (e.g., NaOH or NaHCO₃), leaving non-acidic impurities like the Wurtz coupling byproduct in the organic layer. The aqueous layer is then re-acidified to precipitate the purified carboxylic acid.[4]
Q4: Can I use 3,5-dimethylanisole and oxidize one of the methyl groups to a carboxylic acid? A4: Selective oxidation of one methyl group in the presence of another on an aromatic ring can be challenging. Strong oxidizing agents like potassium permanganate can potentially oxidize both methyl groups under harsh conditions. This route often requires careful control of stoichiometry and reaction conditions to achieve mono-oxidation with reasonable selectivity and may result in a mixture of products.[7]
Q5: What safety precautions should be taken during a Grignard reaction? A5: Diethyl ether and THF are highly flammable, so all operations should be conducted in a fume hood away from ignition sources. The Grignard reagent formation is exothermic and can become vigorous; an ice bath should be readily available for cooling.[4] Dry ice should be handled with insulating gloves to prevent frostbite.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4]
Quantitative Data Summary
| Synthesis Route | Key Reagents | Common Yield Range | Major Side Products |
| Grignard Carboxylation | 3-bromo-5-methylanisole, Mg, CO₂ | 50-70% | 5,5'-dimethyl-3,3'-dimethoxybiphenyl (Wurtz product) |
| Friedel-Crafts Acylation | 3-methylanisole, Acetyl Chloride, AlCl₃ | 60-80% (for ketone) | Isomeric acetophenones, polyacylated products |
Experimental Protocol: Grignard Carboxylation
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask and allow it to cool under a stream of nitrogen.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of 3-bromo-5-methylanisole (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[4]
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, place an excess of freshly crushed dry ice. Pour the Grignard solution slowly onto the crushed dry ice with gentle stirring.[4]
-
Work-up and Purification: Allow the excess dry ice to sublime. Carefully add dilute HCl to the reaction mixture until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent for further purification.[4]
Reaction Pathway: Grignard Carboxylation
Sources
- 1. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
optimizing reaction temperature for 3-Methoxy-5-methylbenzoic acid synthesis
Answering the user's request to create a technical support center for .
Technical Support Center: Synthesis of 3-Methoxy-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will focus on the most common and robust method: the carboxylation of a Grignard reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.
The synthesis of this compound is a multi-step process where precise temperature control is not merely a suggestion but a critical parameter for success. It dictates reaction initiation, rate, and the minimization of significant side-products, directly impacting the final yield and purity. This guide will address the common challenges and questions that arise during this procedure.
Overall Synthesis Workflow
The primary route involves a Grignard reaction, starting from 3-bromo-5-methylanisole. The workflow can be visualized as a three-stage process: Grignard reagent formation, carboxylation, and acidic work-up for product isolation.
Caption: Experimental workflow for Grignard carboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and scalable laboratory method is the carboxylation of a Grignard reagent.[1] This involves reacting an aryl halide, specifically 3-bromo-5-methylanisole[2], with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium compound.[3] This reagent is a potent nucleophile that subsequently attacks carbon dioxide (typically in its solid form, dry ice) to create a new carbon-carbon bond, forming a magnesium carboxylate salt.[4][5] A final protonation step with a strong acid liberates the desired carboxylic acid.
Q2: Why is temperature control so critical throughout this synthesis?
Temperature is arguably the most critical variable. Here's why:
-
Grignard Formation: This reaction is exothermic.[5] While some initial heating may be required for initiation, the reaction must be cooled to maintain a gentle reflux. Overheating can lead to undesirable side reactions, most notably the Wurtz-type homocoupling of the Grignard reagent with unreacted aryl halide to form a biphenyl impurity.[5]
-
Carboxylation: This step is extremely exothermic. The reaction must be kept at a very low temperature (typically -78.5 °C, the sublimation point of dry ice) for two primary reasons: 1) to prevent the Grignard reagent from reacting with the newly formed carboxylate product, and 2) to prevent the Grignard reagent from adding twice to the carbonyl group, which is a known issue with other carbonyl compounds like esters.[6]
Q3: What are the ideal temperature ranges for each step of the synthesis?
Precise temperatures can be substrate-dependent, but the following ranges are a well-established starting point for aryl Grignards.
| Stage | Process | Recommended Temperature | Rationale & Key Considerations |
| 1 | Grignard Initiation | 25-50 °C | Gentle warming may be needed. A small crystal of iodine is often used as an activator. The reaction has initiated when bubbling is observed and the solution turns cloudy and grey/brown. |
| 1 | Grignard Formation | 35-50 °C (Gentle Reflux) | Maintain a steady but not vigorous reflux. Overheating promotes biphenyl byproduct formation. Use a water bath for precise control. |
| 2 | Carboxylation | ≤ -70 °C | The Grignard solution must be added slowly to a slurry of excess crushed dry ice in ether. This maintains a low temperature and ensures the Grignard reagent always encounters an excess of CO₂, minimizing side reactions.[5][7] |
| 3 | Acidic Work-up | 0 °C to Room Temp | This is done after the excess dry ice has sublimed. The initial addition of acid should be done in an ice bath to control the exothermic neutralization reaction. |
| 3 | Recrystallization | Varies with Solvent | If recrystallization is used for final purification, the solvent choice (e.g., aqueous ethanol, toluene) will dictate the heating and cooling profile. |
Q4: How can I tell if my Grignard reagent has formed successfully?
Visual cues are the primary indicator. A successful reaction shows:
-
The disappearance of the metallic sheen of the magnesium turnings.
-
The formation of a cloudy, greyish-brown solution.
-
Sustained, gentle bubbling (reflux) even after initial heating is removed, indicating the exothermic reaction is proceeding.
Q5: What are the most common impurities and how are they removed?
The most common impurity is the homocoupled biphenyl product (3,3'-Dimethoxy-5,5'-dimethylbiphenyl). Because this byproduct is not acidic, it can be efficiently removed during the work-up using an acid-base extraction.[5] The crude reaction mixture is dissolved in an organic solvent (like ether) and washed with an aqueous base (e.g., NaOH). The desired carboxylic acid is deprotonated to its water-soluble sodium salt and moves to the aqueous layer. The non-acidic biphenyl remains in the organic layer, which is then discarded. The aqueous layer is subsequently re-acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can be collected by filtration.[8]
Troubleshooting Guide
Problem: The Grignard reaction won't start. The solution remains clear and the magnesium is unreacted.
-
Cause A: Presence of Moisture. Grignard reagents are extremely strong bases and are readily quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[5]
-
Solution: All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while hot under a dry, inert atmosphere (nitrogen or argon). Solvents must be anhydrous grade. Use a drying tube with a desiccant (e.g., CaCl₂) on the reflux condenser to protect the reaction from atmospheric moisture.
-
-
Cause B: Passive Magnesium Oxide (MgO) Layer. Magnesium turnings are often coated with a thin, passivating layer of MgO that prevents the reaction with the aryl halide.
-
Solution (Activation):
-
Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. The brown color of the iodine will disappear as the reaction initiates.
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a dry glass rod inside the reaction flask to break the oxide layer.
-
Sonication: Using an ultrasonic bath can be highly effective at cleaning the magnesium surface and promoting initiation.[9]
-
-
Problem: The final yield of carboxylic acid is very low.
-
Cause A: Inefficient Carboxylation. The reaction between the Grignard reagent and CO₂ was incomplete or inefficient.
-
Solution: Use a vast excess of freshly crushed dry ice (do not use large pellets, as this reduces the surface area). The key is to add the Grignard solution to the dry ice slurry, never the other way around.[7] This ensures the Grignard reagent is always in the presence of excess CO₂, maximizing the desired reaction. Stirring must be vigorous to ensure proper mixing as the carboxylate salt often precipitates, making the mixture thick.
-
-
Cause B: Significant Homocoupling Side Reaction. The reaction temperature during Grignard formation was too high, leading to the formation of the biphenyl byproduct.
-
Solution: Ensure the aryl halide is added slowly to the magnesium suspension to maintain a controllable, gentle reflux. If the reaction becomes too vigorous, use an ice-water bath to moderate the temperature. Slower addition and moderate temperatures favor the desired Grignard formation over the coupling side reaction.[5]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromo-5-methylanisole
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine (one small crystal)
-
Dry Ice (CO₂)
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: Assemble an oven-dried three-neck flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromo-5-methylanisole (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromide solution to the magnesium. Gently warm the flask with a heat gun or water bath until the brown iodine color fades and bubbling begins.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, steady reflux (approx. 35-40°C).
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure all magnesium has reacted. Cool the resulting grey-brown solution to room temperature.
-
-
Carboxylation:
-
In a separate, larger flask, place a large excess (~5-10 eq) of freshly crushed dry ice and cover it with anhydrous diethyl ether to create a slurry.
-
Cool this slurry in a dry ice/acetone bath to maintain a temperature of approximately -78°C.
-
Slowly, via cannula or the dropping funnel, add the prepared Grignard reagent to the vigorously stirred dry ice slurry. The reaction is exothermic; maintain the low temperature throughout the addition. A thick white precipitate of the magnesium carboxylate salt will form.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature, allowing the excess CO₂ to sublime.
-
-
Work-up:
-
Cool the reaction flask in an ice bath. Slowly and carefully add 6 M HCl until the aqueous layer is acidic (test with pH paper). This will dissolve the magnesium salts and protonate the carboxylate.[5]
-
Transfer the mixture to a separatory funnel. The layers should separate. Collect the organic (ether) layer.
-
Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.
-
Protocol 2: Purification by Acid-Base Extraction
-
Base Extraction:
-
Wash the combined organic extracts from Protocol 1 with 1 M sodium hydroxide (NaOH) solution.
-
Separate the layers. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains the biphenyl byproduct and can be discarded.
-
-
Acidification:
-
Cool the basic aqueous layer in an ice bath.
-
Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2).
-
A white precipitate of pure this compound will form.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven. The purity can be checked by melting point determination and NMR spectroscopy.
-
Reaction Mechanism Visualization
The core C-C bond-forming step is the nucleophilic addition of the Grignard reagent to carbon dioxide.
Caption: Nucleophilic attack of the Grignard reagent on CO2.
References
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
- Google Patents. (CN104151157A). Preparation method of methoxybenzoic acid.
-
ACS Publications. The Grignard Reagents | Organometallics. Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]
-
ResearchGate. Temperature optimization with Grignard reagent 2{b}. Available at: [Link]
- Google Patents. (CN1102141C). Process for purifying 3.5-dimethyl benzoic acid.
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]
-
American Chemical Society. (2020). Benzoic acid. Available at: [Link]
- Google Patents. (US5910605A). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
NIST. Preparation of benzoic acid of high purity. Available at: [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]
- Google Patents. (US5424479A). Process for the preparation of aromatic methyl methoxycarboxylates.
-
University of Alberta. ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. Available at: [Link]
-
Save My Exams. (2024). Producing Benzoic Acid. Available at: [Link]
-
JoVE. (2025). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at: [Link]
-
WIPO Patentscope. (WO/1999/051561). NEW PROCESSES FOR THE PREPARATION OF 3-BROMOANISOLE AND 3-BROMONITROBENZENE. Available at: [Link]
- Google Patents. (CN101333153B). Preparation of m-bromoanisole.
-
Central Connecticut State University. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available at: [Link]
Sources
- 1. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 8. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 9. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Catalyst Selection for 3-Methoxy-5-methylbenzoic Acid Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for reactions involving 3-Methoxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights to navigate the intricacies of experimental work with this versatile molecule. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Introduction to this compound
This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃.[1] Its structure, featuring both a methoxy and a methyl group on the benzene ring, influences its reactivity in various organic transformations. The electron-donating nature of these substituents can affect the reactivity of the carboxylic acid and the aromatic ring, making informed catalyst selection crucial for successful outcomes. This guide will explore catalyst choices for key reactions such as esterification, amidation, and palladium-catalyzed cross-coupling reactions.
Section 1: Esterification Reactions
Esterification of this compound is a fundamental transformation, often employed in the synthesis of more complex molecules. The choice of catalyst is critical to achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of this compound?
A1: The most common and effective catalysts for the Fischer-Speier esterification of this compound are strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2] These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]
Q2: I am experiencing low yields in my esterification reaction. What are the likely causes and how can I improve the outcome?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To drive the equilibrium towards the product side, you can:
-
Use a large excess of the alcohol: This shifts the equilibrium to favor ester formation.[2]
-
Remove water as it is formed: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase reaction time and/or temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]
Q3: Are there alternative "greener" catalysts for esterification?
A3: Yes, solid acid catalysts are an environmentally friendly alternative to corrosive mineral acids.[5] Examples include modified montmorillonite K10 clay and zirconium/titanium-based solid acids.[5][6] These catalysts are often reusable and can lead to simpler work-up procedures.[5]
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol; Remove water using a Dean-Stark trap or molecular sieves.[2] |
| Insufficient catalyst activity. | Increase catalyst loading; Switch to a stronger acid catalyst like H₂SO₄. | |
| Side Product Formation | Dehydration of the alcohol (if applicable). | Use milder reaction conditions (lower temperature). |
| Ether formation from the alcohol. | This is more likely at higher temperatures; optimize the temperature. | |
| Difficult Product Isolation | Residual acid catalyst. | Neutralize with a mild base (e.g., NaHCO₃ solution) during work-up. |
Experimental Protocol: Fischer Esterification
A representative protocol for the esterification of this compound with methanol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Catalyst Selection Logic for Esterification
Caption: Catalyst selection workflow for esterification.
Section 2: Amidation Reactions
The formation of an amide bond between this compound and an amine is a cornerstone of medicinal chemistry and materials science. This transformation typically requires the activation of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst or coupling reagent necessary for amidation?
A1: Direct reaction of a carboxylic acid and an amine to form an amide is challenging due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[7] Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[8]
Q2: What are the most effective coupling reagents for the amidation of this compound?
A2: A variety of coupling reagents can be used, with the choice often depending on the specific amine and the desired reaction conditions. Common and effective reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[9]
-
Uronium/Guanidinium reagents: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient and lead to rapid amide bond formation.[10]
-
Phosphonium reagents: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are particularly useful for sterically hindered substrates.[10]
Q3: I am observing significant epimerization in my reaction with a chiral amine. How can I minimize this?
A3: Epimerization is a common side reaction in amide coupling. To minimize it:
-
Use additives known to suppress racemization, such as HOBt or OxymaPure.[8]
-
Conduct the reaction at lower temperatures.[8]
-
Choose a coupling reagent less prone to causing racemization, such as COMU.
Troubleshooting Guide: Amidation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh and used in sufficient quantity (typically 1.0-1.5 eq).[8] |
| Deactivation of the amine via protonation. | Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed.[8] | |
| Steric hindrance from bulky groups on the acid or amine. | Switch to a more reactive coupling reagent like HATU or PyBOP; Increase reaction temperature.[10] | |
| Formation of N-acylurea byproduct | Using a carbodiimide reagent (e.g., EDC) without an additive. | Add HOBt or a similar additive to intercept the O-acylisourea intermediate.[10] |
Experimental Protocol: Amidation using HATU
A general procedure for the amidation of this compound:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the coupling reagent HATU (1.0-1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.[8]
Amide Coupling Reagent Selection Pathway
Caption: Decision pathway for selecting an amide coupling reagent.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. For these reactions to proceed, the carboxylic acid is typically converted to a more suitable coupling partner, such as an aryl halide or triflate. Alternatively, the carboxylic acid itself can sometimes be used directly in decarboxylative coupling reactions.[11]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide/triflate and an organoboron compound.[12]
Catalyst and Ligand Selection
-
Catalyst: A palladium(0) source is required. This can be a pre-formed complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: The choice of ligand is crucial, especially for less reactive aryl chlorides or sterically hindered substrates. Electron-rich and bulky phosphine ligands like SPhos, RuPhos, and XPhos are often effective.[13]
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Catalyst inactivity. | Use a pre-activated palladium catalyst or a palladacycle.[13] |
| Inappropriate ligand. | Switch to a bulky, electron-rich phosphine ligand.[13] | |
| Unsuitable base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base's strength and solubility are important. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide/triflate and a terminal alkyne.[14]
Catalyst System
-
Palladium Catalyst: Similar to Suzuki coupling, a Pd(0) catalyst is used (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is used to facilitate the reaction.[15] Copper-free versions of the Sonogashira coupling have also been developed.[16]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly employed.[15]
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide/triflate and an amine.[17]
Catalyst System
-
Palladium Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are essential for high catalytic activity.[18][19]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Cross-Coupling Catalyst Selection Overview
Caption: Catalyst systems for common cross-coupling reactions.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Troubleshooting difficult amide bond formation with hindered substr
- Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchG
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates | ACS Omega - ACS Public
- Making Amides from Carboxylic Acids - Chemistry LibreTexts.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry.
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange.
- Sonogashira Coupling - Organic Chemistry Portal.
- 3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermedi
- Pd(II)
- Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives | Organic Letters - ACS Public
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
- Scope of the electroreductive cross‐coupling of benzoic acid...
- Oxidative Cross-Coupling of N-(2'-Phenylphenyl)
- Sonogashira Coupling - Chemistry LibreTexts.
- This compound | C9H10O3 | CID 300711 - PubChem.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery - Benchchem.
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing.
- This compound | 62089-34-3 - ChemicalBook.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
- 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER - ChemBK.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S.
- Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchG
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606).
- 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem.
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
- Benzoic acid, 3-methoxy-5-[2-(phenylmethoxy)ethoxy]-, methyl ester - ChemicalBook.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole Deriv
- Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid - Benchchem.
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troubleshooting low solubility of 3-Methoxy-5-methylbenzoic acid
Welcome to the technical support resource for 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Question: I'm starting my experiments. What are the fundamental properties of this compound that I should know?
Answer:
Understanding the inherent physicochemical properties of a compound is the first step in troubleshooting its solubility. This compound is an aromatic carboxylic acid. Its structure, featuring a non-polar benzene ring and a polar carboxylic acid group, dictates its behavior in different solvents.
The key to its solubility lies in the carboxylic acid functional group, which can be protonated (COOH) or deprotonated (COO⁻). The protonated form is significantly less polar and thus less soluble in aqueous media, while the deprotonated, ionized form (the carboxylate salt) is much more polar and readily dissolves in water.[1][2]
Here is a summary of its key properties:
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | - | [3][4] |
| Molecular Weight | 166.17 g/mol | Essential for calculating molar concentrations. | [3][4] |
| Melting Point | 130-131 °C | A high melting point suggests strong crystal lattice energy, which can contribute to lower solubility. | [4] |
| pKa | ~4.15 | Crucial. This is the pH at which the compound is 50% ionized. Above this pH, solubility in water increases dramatically. | [4] |
| LogP | ~1.7 - 2.48 | Indicates a moderate lipophilicity. The compound prefers a somewhat non-polar environment over a purely aqueous one. | [3][4] |
Question: My this compound won't dissolve in water or buffer. What am I doing wrong?
Answer:
This is the most common issue encountered and it is directly related to the compound's pKa of approximately 4.15.[4] At a neutral or acidic pH (pH < 7), the carboxylic acid group is primarily in its protonated, uncharged form (R-COOH). This form is not very polar and has very limited solubility in water, much like benzoic acid itself.[2][5]
To dissolve it in an aqueous solution, you must increase the pH to deprotonate the carboxylic acid, forming the highly soluble carboxylate salt (R-COO⁻ Na⁺, K⁺, etc.).[1][2] As a rule of thumb, for sufficient solubility, the pH of the solution should be at least 1.5 to 2 units above the pKa. For this compound, aiming for a pH of 6.0 or higher is recommended.
Mechanism: pH-Dependent Ionization
The equilibrium between the insoluble and soluble forms is governed by the pH of your solvent. This relationship is fundamental to working with any carboxylic acid.
Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a 10 mM stock solution in a common buffer like PBS.
-
Weigh the Compound: Accurately weigh the required amount of this compound for your target concentration and volume (e.g., 1.66 mg for 1 mL of a 10 mM solution).
-
Initial Suspension: Add about 80% of your final volume of the desired buffer (e.g., 800 µL of PBS). The compound will likely form a milky white suspension. Do not expect it to dissolve at this stage.
-
Basify the Solution: While stirring, add a low-molarity basic solution, such as 0.1 M NaOH, dropwise. Monitor the suspension. As the pH increases, the solution will begin to clarify.
-
Check for Clarity: Continue adding the base until the solution becomes completely clear. This indicates that the compound has fully dissolved by converting to its salt form.
-
Final Volume Adjustment: Once dissolved, add the buffer to reach your final desired volume (e.g., bring the total volume to 1 mL).
-
(Optional) pH Re-adjustment: If your experiment requires a specific final pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious: If you lower the pH below ~5.5-6.0, the compound may begin to precipitate out of solution. The final achievable concentration will be highly dependent on the final pH.[6]
Question: I need to use an organic solvent. Which one should I choose, and what if it still doesn't dissolve?
Answer:
Based on the principle of "like dissolves like" and data from similar compounds, this compound is expected to be soluble in polar organic solvents, particularly those that can participate in hydrogen bonding.[5][7]
The moderate LogP value suggests that while it has non-polar character from the substituted benzene ring, the methoxy and carboxylic acid groups add significant polarity.
Solvent Selection Guide
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Notes |
| Polar Protic | Ethanol, Methanol | High | The hydroxyl group (-OH) in alcohols can hydrogen bond effectively with the compound's carboxylic acid and methoxy groups. A datasheet for the related 3-Methoxybenzoic acid confirms solubility in 95% ethanol at 50 mg/mL.[8] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents are highly polar and can effectively solvate the compound. DMSO is a very strong solvent and is often a good first choice for creating high-concentration stock solutions. |
| Ethers | THF, 1,4-Dioxane | Moderate | Less polar than alcohols or DMSO, but should provide moderate solubility. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Solubility is expected to be lower here. The compound's polarity might be too high for efficient solvation in DCM alone.[7] |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The compound is too polar to dissolve well in these non-polar hydrocarbon solvents.[7] |
Troubleshooting Workflow for Organic Solvents
If you experience poor solubility even in a recommended organic solvent, follow this systematic approach.
Protocol 2: Screening for an Optimal Co-Solvent System
Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to enhance solubility.[9] This is useful when a compound is poorly soluble in a desired final solvent (e.g., for an aqueous assay) but highly soluble in a water-miscible organic solvent like DMSO or ethanol.
-
High-Concentration Stock: Dissolve the this compound in a minimal amount of a strong, water-miscible organic solvent in which it is highly soluble (e.g., DMSO, Ethanol). Create a concentrated stock (e.g., 100 mM).
-
Serial Dilution: Prepare serial dilutions of this stock solution into your final desired aqueous buffer (e.g., PBS, cell culture media).
-
Observe for Precipitation: After each dilution step, mix well and observe the solution for any signs of cloudiness or precipitation.
-
Determine Working Range: The highest concentration that remains clear is the upper limit of your working concentration in that specific co-solvent/buffer system. It is common to find that the final concentration of the organic solvent must be kept low (e.g., <1-5%) to maintain solubility and avoid vehicle-induced artifacts in biological assays.
Frequently Asked Questions (FAQs)
Q1: I heated the compound in water and it dissolved, but it crashed out when it cooled. Why? A: The solubility of most solids, including this one, increases with temperature.[5] You created a supersaturated solution upon heating. When the solution cooled, the solubility limit decreased, and the excess compound precipitated out. This does not solve the underlying pH-dependent solubility issue in water. For a stable aqueous solution at room temperature, pH adjustment is necessary.[10]
Q2: Can I use sonication to help dissolve the compound? A: Yes, sonication is a useful physical method to break apart solid aggregates and increase the rate of dissolution. It is often used in conjunction with gentle heating. However, like heating, it cannot overcome fundamental thermodynamic insolubility. It will help you reach the solubility limit faster, but it will not increase the limit itself.
Q3: My final formulation requires a low pH. How can I keep the compound in solution? A: This is a significant challenge. If the pH must be below the compound's pKa, its aqueous solubility will be inherently low. Advanced formulation strategies may be required:
-
Co-solvents: Use a water-miscible organic co-solvent as described in Protocol 2, though the maximum achievable concentration may be limited.[11]
-
Cyclodextrins: These are cage-like molecules that can encapsulate the non-polar part of your compound, increasing its apparent aqueous solubility without altering pH.[11][12]
-
Surfactants: Using a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the compound, allowing it to be dispersed in an aqueous solution.[12][13]
Q4: Is the compound stable in a high pH solution? A: Benzoic acid derivatives are generally stable in moderately basic solutions (e.g., pH 7-9) used for solubilization. No significant degradation is expected under these conditions for typical experimental timelines. Always consult the Safety Data Sheet (SDS) for incompatibilities, such as strong oxidizing agents.[14][15]
References
-
Shalel, S., & Zografi, G. (2002). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 91(3), 639-47. [Link]
-
Zhang, C., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 64(3), 1102-1110. [Link]
-
Méndez-Bermúdez, J. G., et al. (2016). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 61(11), 3843-3850. [Link]
-
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. [Link]
-
Solubility of Things. (n.d.). Benzoic Acid. Solubilityofthings.com. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate.net. [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. ResearchGate.net. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Globalresearchonline.net. [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.com. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.com. [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | CAS#:62089-34-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: A Researcher's Guide to Preventing Decomposition of 3-Methoxy-5-methylbenzoic Acid
Welcome to the technical support resource for 3-Methoxy-5-methylbenzoic acid (CAS No. 62089-34-3). As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth knowledge to prevent the decomposition of this valuable compound.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For maximum shelf-life and stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Room temperature storage is generally acceptable. The key is to protect it from moisture, heat, and incompatible chemicals.[4][5]
Q2: How can I visually identify if my sample has started to decompose?
A2: this compound is typically a white to off-white crystalline powder. Any significant change in color (e.g., yellowing or browning), the appearance of a new odor, or a change in texture (e.g., clumping, which may indicate moisture absorption) can be signs of degradation. If you observe these changes, we recommend re-analyzing the material for purity before use.
Q3: Is the compound sensitive to light or air (oxygen)?
A3: While benzoic acids are generally stable under normal conditions, prolonged exposure to air and light can promote long-term oxidative degradation.[5] The best practice is to store the compound in an opaque, tightly sealed container to minimize exposure to both oxygen and UV light. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues that may arise from compound degradation, providing a logical path to identify and solve the problem.
Problem: My reaction yield is significantly lower than expected, and I suspect an issue with my this compound starting material.
-
Answer and Analysis: Low yields are a classic indicator of impure or degraded starting material. The carboxylic acid functional group is the most likely site of interaction. If your reaction involves this group, a lower effective concentration due to degradation will directly impact your yield.
-
Causality Check 1: Incompatible Reagents. Have you used strong bases (e.g., NaOH, KOH) or strong oxidizing agents in your reaction setup?[3][6] Benzoic acids are incompatible with these substances.[6] Strong bases will deprotonate the acid, which might be desired, but can also promote side reactions if not controlled. Strong oxidizers can degrade the aromatic ring or the substituent groups.
-
Causality Check 2: Solvent Purity. Was the compound dissolved in a solvent that may have been contaminated? For instance, residual water in a solvent can be detrimental. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions.
-
Recommended Action: Before your next attempt, verify the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR, or melting point determination). The melting point should be sharp and within the specified range (approx. 130-131°C).[7] A broad or depressed melting point is a strong indicator of impurity.
-
Problem: I am observing unexpected peaks in my HPLC, GC-MS, or NMR analysis of the starting material or reaction mixture.
-
Answer and Analysis: Extraneous peaks are direct evidence of impurities, which could be residual solvents, byproducts from synthesis, or, critically, degradation products.
-
Potential Decomposition Pathway - Decarboxylation: While typically requiring heat, trace metal contaminants or harsh pH conditions can catalyze the loss of the carboxylic acid group, leading to 3-methoxy-5-methylanisole. This would appear as a new, less polar compound in your analysis.
-
Potential Decomposition Pathway - Oxidation: The methyl group and the electron-rich aromatic ring are susceptible to oxidation, especially if exposed to heat, light, and air over time. This could lead to the formation of corresponding aldehydes, alcohols, or even ring-hydroxylated species. These products would introduce new signals in your analytical data.
-
Recommended Action: Compare your analytical data against a certified reference standard if available. If not, perform an accelerated stability study (see protocol below) on a small sample of your material by exposing it to heat (e.g., 40°C) for a week and re-analyzing. An increase in the intensity or number of impurity peaks will confirm that your compound is degrading under stress.
-
Problem: The physical appearance of my compound has changed over time in storage.
-
Answer and Analysis: As mentioned in the FAQs, a physical change is a strong warning sign. This is often due to improper storage.
-
Causality - Moisture: Clumping or hardening of the powder is almost always due to the absorption of atmospheric moisture. This can happen if the container is not sealed properly.[4] While water itself may not be a primary degradation agent at room temperature, it can hydrolyze trace impurities or act as a medium for other reactions.
-
Causality - Oxidation/Light: A color change to yellow or brown is frequently associated with oxidation. This can be accelerated by exposure to UV light and air.
-
Recommended Action: The material should be considered suspect. Do not use it for critical experiments without re-purification and full analytical characterization. Discard the material according to local regulations if purification is not feasible.[8] Review your storage protocol immediately to prevent this from happening to other batches.
-
Visualizing Stability & Troubleshooting
To better understand the factors affecting stability and the process for troubleshooting, please refer to the following diagrams.
Caption: Key environmental and chemical factors that can induce decomposition.
Caption: A logical workflow for troubleshooting decomposition-related issues.
Data Summary: Storage Conditions
For clarity, the following table summarizes the recommended storage practices versus those that pose a risk to the compound's integrity.
| Parameter | Recommended Condition | Condition to Avoid | Rationale for Avoidance |
| Temperature | Cool, Room Temperature | High Heat, Proximity to Heat Sources[1][6] | Thermal energy can accelerate oxidation and promote decarboxylation. |
| Atmosphere | Tightly Sealed Container[1] | Open or Poorly Sealed Containers | Prevents absorption of atmospheric moisture and limits exposure to oxygen.[4] |
| Light | Store in Opaque Container | Prolonged Exposure to Direct Sunlight/UV | UV radiation can provide the activation energy for oxidative degradation. |
| pH | Solid form (as supplied) | Contact with Strong Bases (e.g., NaOH)[5][6] | Can cause unwanted salt formation or catalyze side reactions. |
| Chemical Proximity | Store in a dedicated area | Storage with Strong Oxidizing Agents[1][6][9] | High risk of rapid and uncontrolled chemical degradation. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Receiving: Upon receipt, visually inspect the container for damage. Note the compound's initial appearance and record it in your lab notebook.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any specific handling precautions.[8]
-
Storage Location: Place the sealed container in a designated cabinet for solid reagents that is cool, dry, and away from direct sunlight and heat vents.[3] Ensure it is physically segregated from strong oxidizing agents and bases.[5][6]
-
Dispensing: When weighing out the compound, perform the task in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][8] Use clean, dry spatulas and weighing vessels.
-
Resealing: Immediately after dispensing, securely tighten the container cap. For enhanced protection, consider wrapping the cap joint with paraffin film to create a superior moisture barrier.
-
Disposal: Dispose of any waste or expired material in accordance with local, state, and federal environmental regulations.[8] Do not pour down the drain.[10]
Protocol 2: A Basic Protocol for Accelerated Stability Testing
This protocol helps determine if your stored material is prone to degradation under stress conditions.
-
Sample Preparation: Prepare three small, labeled vials (e.g., 2 mL HPLC vials).
-
Vial A (Control): Add ~5-10 mg of your this compound. Store this under the ideal recommended conditions (cool, dark, sealed).
-
Vial B (Heat Stress): Add ~5-10 mg of the compound. Place this vial in an oven set to a moderately elevated temperature (e.g., 40-50°C).
-
Vial C (Light Stress): Add ~5-10 mg of the compound. Place this vial in a location where it will be exposed to ambient lab light or near a window (out of direct, intense sun to avoid excessive heat).
-
-
Initial Analysis (T=0): Before starting the stress conditions, take a representative sample of the bulk material and analyze its purity via HPLC or your preferred method. This is your baseline.
-
Incubation: Leave the vials under their respective conditions for a set period (e.g., 1-2 weeks).
-
Final Analysis (T=final): After the incubation period, retrieve all three vials. Dissolve the contents of each in a suitable solvent and analyze them using the same method as the T=0 analysis.
-
Data Interpretation:
-
Compare the chromatogram of Vial A (Control) to the T=0 sample. They should be nearly identical.
-
Compare the chromatograms of Vial B (Heat) and Vial C (Light) to the control. The appearance of new impurity peaks or a significant increase in existing ones indicates that the compound is susceptible to degradation under those specific stress conditions. This confirms that proper storage is critical.
-
References
-
Kaival Impex. (n.d.). 3-Methoxy 4-Methylbenzoic Acid Affordable Price & High Purity. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643–650.
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]
-
KHA Online-SDS Management. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. ehs.com [ehs.com]
- 4. justlonghealth.com [justlonghealth.com]
- 5. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
common impurities in commercial 3-Methoxy-5-methylbenzoic acid
Welcome to the technical support center for 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the quality of their experimental outcomes. Here, we address common questions and troubleshooting scenarios based on the typical synthetic routes and analytical profiles of this compound.
Frequently Asked Questions (FAQs)
Q1: I've purchased this compound and want to confirm its purity before use. What is the most straightforward method?
A1: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for assessing the purity of aromatic carboxylic acids.[1][2] It offers excellent resolution and sensitivity for detecting and quantifying impurities. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic or trifluoroacetic acid) is a typical starting point.[3] Purity can be determined by calculating the area percentage of the main peak.
Q2: My NMR spectrum of this compound looks more complex than expected. What could be the reason?
A2: While the ¹H NMR spectrum of pure this compound should be relatively simple, the presence of isomeric impurities can lead to additional signals in the aromatic region.[4] For instance, if the synthesis allowed for methylation at different positions, you might be seeing a mixture of isomers. A 2D NMR experiment, such as COSY or HSQC, can help in elucidating the structures of these minor components.
Q3: Are there any common synthesis-related impurities I should be aware of?
A3: The most probable impurities are related to the synthetic route used for its manufacture. A common industrial synthesis involves the methylation of 3-hydroxy-5-methylbenzoic acid.[5] Therefore, unreacted starting material, 3-hydroxy-5-methylbenzoic acid, is a primary potential impurity. Other possibilities include byproducts from side reactions, such as C-alkylation products from the Williamson ether synthesis.[6][7]
Q4: Can I use melting point to assess the purity of my this compound?
A4: Melting point can be a useful preliminary indicator of purity. A sharp melting point close to the literature value (around 130-131 °C) suggests high purity. A broad melting range or a depressed melting point is indicative of the presence of impurities. However, this method is not quantitative and may not detect small amounts of impurities.
Troubleshooting Guide
Scenario 1: Unexpected Peak(s) in HPLC Chromatogram
Observation: Your HPLC analysis of this compound shows a primary peak, but also one or more significant secondary peaks.
Potential Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is likely the precursor, 3-hydroxy-5-methylbenzoic acid . This compound is more polar and will likely have a shorter retention time than the product on a reversed-phase HPLC column.
-
Verification: Spike a sample of your material with a small amount of authentic 3-hydroxy-5-methylbenzoic acid standard. If the area of the suspect peak increases, its identity is confirmed.
-
-
Isomeric Impurities: Positional isomers, such as 3-hydroxy-5-methoxybenzoic acid (from incomplete methylation) or isomers formed from alternative synthetic routes, could be present. These will likely have similar retention times to the main product.
-
Verification: Isomeric impurities can be challenging to resolve by HPLC alone. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can confirm if the unexpected peak has the same mass-to-charge ratio (m/z) as the main product. Further characterization by NMR would be necessary for unambiguous identification.[4]
-
-
Residual Solvents or Reagents: Depending on the synthesis and purification process, residual solvents or reagents could be present. These are typically more volatile and may not be readily observed by HPLC unless they are UV-active. Gas Chromatography (GC) is a more suitable technique for analyzing residual solvents.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for the purity analysis of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or Trifluoroacetic acid, TFA)
- Volumetric flasks and pipettes
- HPLC vials
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
2. Sample Preparation:
- Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at 254 nm
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity observed during HPLC analysis.
Caption: Workflow for impurity identification.
Advanced Characterization: A Deeper Dive
For a more in-depth analysis, especially when dealing with unknown impurities, a combination of techniques is often necessary.
Mass Spectrometry (MS) Insights
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 166. Common fragmentation patterns for benzoic acids involve the loss of functional groups.[8]
| m/z | Proposed Fragment | Neutral Loss |
| 166 | [M]⁺ | - |
| 151 | [M - CH₃]⁺ | •CH₃ |
| 135 | [M - OCH₃]⁺ | •OCH₃ |
| 121 | [M - COOH]⁺ | •COOH |
This table presents hypothetical fragmentation based on typical patterns for similar molecules.[2][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural elucidation and can help distinguish between isomers.
Expected ¹H NMR Shifts (in CDCl₃):
-
~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH)
-
~7.0-7.5 ppm (m, 3H): Aromatic protons
-
~3.8 ppm (s, 3H): Methoxy protons (-OCH₃)
-
~2.4 ppm (s, 3H): Methyl protons (-CH₃)
Expected ¹³C NMR Shifts (in CDCl₃):
-
~172 ppm: Carboxylic acid carbon
-
~160 ppm: Aromatic carbon attached to -OCH₃
-
~140 ppm: Aromatic carbon attached to -CH₃
-
~115-135 ppm: Other aromatic carbons
-
~55 ppm: Methoxy carbon
-
~21 ppm: Methyl carbon
Note: Actual chemical shifts may vary depending on the solvent and concentration.[10][11]
The following diagram illustrates the relationship between a potential synthetic route and the resulting impurities.
Caption: Synthesis route and potential impurities.
References
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
-
ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [https://www.docbrown.info/page06/molecule_isomers/H-NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm)
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Enhancing the Stability of 3-Methoxy-5-methylbenzoic Acid Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to enhance the stability of solutions containing 3-Methoxy-5-methylbenzoic acid. It addresses common challenges, explains the underlying chemical principles, and offers validated protocols to ensure the integrity and reliability of your experimental outcomes.
Fundamental Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solution stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| pKa | 4.15 ± 0.10 | [1] |
| Melting Point | 130-131 °C | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in boiling water and organic solvents like ethanol and methanol. | [2][3] |
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound solutions.
Q1: Why is my solution of this compound turning yellow or brown over time?
A: Discoloration is often a sign of chemical degradation, specifically oxidation. The methoxy and methyl groups on the benzene ring can be susceptible to oxidation, especially when exposed to light, air (oxygen), or trace metal ions. This process can form colored byproducts.
Q2: My compound is precipitating out of my aqueous solution. What can I do?
A: Precipitation is typically due to low solubility, which is highly dependent on pH for carboxylic acids. This compound is significantly more soluble in its ionized (carboxylate) form. To prevent precipitation, ensure the pH of your solution is maintained at least 1.5 to 2 units above its pKa of ~4.15.[1][4] This can be achieved by using a suitable buffer system (e.g., phosphate or citrate buffer at pH 6-7).
Q3: What is the best solvent for dissolving this compound?
A: For stock solutions, organic solvents such as ethanol, methanol, or DMSO are effective. For aqueous experimental solutions, solubility is pH-dependent.[2] It is sparingly soluble in neutral water but solubility increases significantly in basic conditions (pH > 6) due to the formation of the more soluble salt.
Q4: How should I store my solutions to maximize stability?
A: For optimal stability, solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like nitrogen or argon to minimize exposure to oxygen.
In-Depth Troubleshooting Guide
This section delves deeper into the causes of instability and provides detailed, step-by-step protocols to mitigate these issues.
Problem 1: Chemical Degradation
Chemical degradation compromises the integrity of the compound, affecting experimental accuracy and reproducibility. The primary pathways are oxidation and photodegradation.
-
Oxidation: The aromatic ring, particularly with activating groups like methoxy and methyl, is susceptible to attack by reactive oxygen species (ROS). This can be initiated by exposure to atmospheric oxygen, trace metal contaminants (which can catalyze oxidation), or light.[5] Phenolic compounds and their derivatives are known to undergo oxidation, which can lead to the formation of colored quinone-like structures.[5][6]
-
Photodegradation: Aromatic compounds can absorb UV light, which can excite the molecule to a higher energy state, making it more reactive and prone to degradation.[6][7] This can lead to complex reactions, including ring opening or reactions with the solvent.[8]
A. Mitigation of Oxidative Degradation
To prevent oxidation, it is crucial to remove oxygen and inhibit radical chain reactions.
Protocol 1: Preparation of a Deoxygenated Solution
-
Solvent Sparging: Before dissolving the compound, sparge your chosen solvent (e.g., buffered water, ethanol) with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes. This removes dissolved oxygen.
-
Dissolution under Inert Atmosphere: Weigh and dissolve the this compound in the deoxygenated solvent while maintaining a gentle stream of the inert gas over the solution's headspace.
-
Storage: Seal the container tightly and store under the inert atmosphere. For long-term storage, use vials with septa caps to allow for sample removal without reintroducing oxygen.
B. Use of Antioxidants
Antioxidants can be added to scavenge free radicals and prevent oxidative degradation.[9][10] The choice of antioxidant depends on the solvent system and downstream application.
| Antioxidant | Typical Concentration | Solvent System | Considerations |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Aqueous | Water-soluble. Can lower pH. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/v) | Organic / Lipidic | Insoluble in water. Common in organic formulations. |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Aqueous | Effective oxygen scavenger but can react with some compounds. |
C. Prevention of Photodegradation
Protecting the solution from light, especially UV light, is critical.
-
Use Amber Glassware: Always use amber-colored volumetric flasks, vials, and bottles, which are designed to block UV and visible light.
-
Aluminum Foil: For clear containers, wrap them securely in aluminum foil to provide a light barrier.
-
Work in a Dimly Lit Area: When preparing and handling solutions, minimize exposure to direct sunlight or harsh overhead lighting.
Problem 2: Physical Instability (Precipitation)
Precipitation arises when the concentration of the solute exceeds its solubility limit in a given solvent system. For this compound, this is primarily a pH-driven issue in aqueous media.
The carboxylic acid group (-COOH) of this compound exists in equilibrium with its conjugate base, the carboxylate (-COO⁻).
-
At low pH (pH < pKa ~4.15): The protonated, un-ionized form (-COOH) dominates. This form is less polar and has significantly lower solubility in water.
-
At high pH (pH > pKa ~4.15): The deprotonated, ionized carboxylate form (-COO⁻) dominates. The negative charge makes this form much more polar and thus more soluble in water.[4][11]
As a rule of thumb, to ensure complete solubilization and prevent precipitation, the pH should be at least 2 units above the pKa.[4]
Protocol 2: pH-Controlled Solubilization using Buffers
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., pH 6.0 - 7.5). A phosphate buffer is a common and effective choice.
-
Buffer Preparation: Prepare a buffer solution at the target pH (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Dissolution: Weigh the this compound and add it to a small amount of the buffer. It may not dissolve immediately.
-
pH Adjustment: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. The solid should dissolve as the pH increases and the compound converts to its soluble salt form.
-
Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume and concentration. Verify the final pH and adjust if necessary.
Visual Diagrams and Workflows
Visual aids can clarify complex relationships and experimental procedures.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. physicsforums.com [physicsforums.com]
- 5. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 6. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jscholaronline.org [jscholaronline.org]
- 11. ijsrp.org [ijsrp.org]
Technical Support Center: Optimizing HPLC Resolution of 3-Methoxy-5-methylbenzoic Acid
Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with achieving adequate resolution in their chromatographic separations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common analytical hurdles. Our approach is rooted in fundamental chromatographic principles and field-proven experience to ensure the scientific integrity and robustness of your methods.
Understanding the Challenge: The Nature of this compound
This compound is an aromatic carboxylic acid. Its chemical structure, featuring both a methoxy and a methyl group on the benzene ring, along with the ionizable carboxylic acid functional group, presents specific considerations for HPLC method development. Achieving optimal separation and sharp, symmetrical peaks requires careful control over the mobile phase pH, organic solvent composition, and stationary phase chemistry.
| Property | Value | Source |
| CAS Number | 62089-34-3 | [1][2][3][4] |
| Molecular Formula | C9H10O3 | [1][2][3][4] |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| pKa | ~4.15 | [2] |
The pKa of approximately 4.15 is a critical parameter, as the ionization state of the carboxylic acid group is highly dependent on the mobile phase pH, which in turn significantly influences its retention behavior in reversed-phase HPLC.[5]
Troubleshooting Poor Resolution: A Symptom-Based Approach
Poor resolution in HPLC can manifest in several ways, including co-eluting peaks, broad peaks, peak tailing, and peak fronting. Below, we address these common issues with a logical, step-by-step troubleshooting workflow.
Sources
Technical Support Center: 3-Methoxy-5-methylbenzoic Acid Reaction Work-up
Welcome to the technical support guide for the successful isolation and purification of 3-Methoxy-5-methylbenzoic acid. This document provides in-depth, field-proven insights into the reaction work-up procedure, moving beyond a simple checklist to explain the critical causality behind each step. Our goal is to empower you with the expertise to not only execute the protocol flawlessly but also to troubleshoot effectively when faced with common experimental challenges.
Core Principles: The Chemistry of a Successful Work-up
The cornerstone of isolating this compound from a crude reaction mixture is a technique known as chemically active extraction . This method leverages the acidic nature of the carboxylic acid functional group. By treating the reaction mixture with a base, the acidic benzoic acid derivative is deprotonated to form a water-soluble carboxylate salt.[1][2][3] This salt partitions into the aqueous phase, while neutral or basic organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure benzoic acid to precipitate out of the solution, ready for collection.[1][2] Understanding this fundamental principle is key to troubleshooting and optimizing your purification process.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the work-up of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes?
A1: Low yield is a frequent issue that can often be traced back to several points in the work-up procedure:
-
Incomplete Extraction: The efficiency of the extraction of the carboxylate salt into the aqueous phase is pH-dependent. If the basic solution used for the extraction is not sufficiently basic (i.e., the pH is not high enough), the equilibrium will not fully favor the deprotonated, water-soluble form of your product. It is advisable to check the pH of the aqueous layer after extraction; it should be distinctly basic (pH > 9).
-
Premature Precipitation: If the aqueous extracts are not kept sufficiently basic, your product might begin to precipitate before you have fully separated it from the organic impurities.
-
Insufficient Acidification: During the precipitation step, it is crucial to add enough acid to lower the pH to around 2-3.[1] Incomplete acidification will result in some of your product remaining dissolved in the aqueous phase as the carboxylate salt. Always check the pH with litmus paper or a pH meter after acidification.
-
Loss During Filtration and Transfers: Mechanical losses can add up. Ensure you are quantitatively transferring your solutions and that you thoroughly wash your product on the filter paper with a small amount of cold solvent to recover any residual material.
Q2: After acidification, my product has an oily or gummy consistency instead of a crystalline solid. How can I fix this?
A2: An oily product, often referred to as "oiling out," typically indicates the presence of impurities that are depressing the melting point of your compound. Here are several strategies to address this:
-
Purity of Starting Materials: The issue may stem from the initial reaction. If, for instance, your synthesis involved the oxidation of 3-methoxy-5-methylbenzaldehyde, residual aldehyde can contaminate the final product.[4][5] Ensure your starting materials are pure and that the reaction has gone to completion.
-
Recrystallization: This is the most effective method for purifying a solid product. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For benzoic acid derivatives, common solvents include water, ethanol, or mixtures thereof.[6] Experiment with small amounts of your product to find the optimal solvent or solvent system.
-
"Salting Out": If your product is slightly water-soluble, adding a saturated solution of sodium chloride (brine) to the aqueous phase before extraction can decrease its solubility in the aqueous layer and drive more of it into the organic phase.[7]
Q3: I'm having trouble with emulsions forming during the extraction process. How can I break them?
A3: Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be stabilized by certain impurities. Here's how to manage them:
-
Be Patient: Often, simply allowing the separatory funnel to stand for a period of time will allow the layers to separate.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This reduces the energy input that can lead to emulsion formation.
-
Add Brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.
Q4: What is the best way to dry my final product?
A4: Thoroughly drying your product is essential for obtaining an accurate yield and for preventing solvent interference in subsequent analytical characterization (like NMR).
-
Air Drying: After filtration, the product can be left to air dry on the filter paper or on a watch glass. This is a simple but slow method.
-
Vacuum Oven: For faster and more complete drying, a vacuum oven is recommended. A mild temperature (e.g., 40-50 °C) under vacuum will efficiently remove residual solvents. Be sure the melting point of your compound is well above the oven temperature.
-
Desiccator: Storing the product in a desiccator containing a drying agent (like anhydrous calcium sulfate or phosphorus pentoxide) under vacuum is another effective method.
Standard Operating Procedure (SOP) for Reaction Work-up
This protocol assumes the reaction was carried out in an organic solvent like diethyl ether or ethyl acetate.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (if organometallic reagents were used) or water to quench any reactive species.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water, two layers should form.
-
Add a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel.[2] The volume should be approximately one-third to one-half of the organic phase volume.
-
Stopper the funnel, invert it, and vent to release any pressure.
-
Shake the funnel gently, with periodic venting, for 1-2 minutes.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1 M NaOH.
-
Combine the aqueous extracts.
-
-
Back-Washing (Optional but Recommended):
-
To remove any neutral organic compounds that may have been carried over into the basic aqueous extract, "back-wash" the combined aqueous layers with a small portion of diethyl ether.
-
Separate the layers and discard the ether wash.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
While stirring, slowly add a 6 M solution of hydrochloric acid (HCl) until the pH is approximately 2-3 (test with pH paper).[1] A white precipitate of this compound should form.
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2]
-
Wash the solid on the filter paper with a small amount of ice-cold distilled water to remove any inorganic salts.
-
Allow the solid to air dry on the filter paper by drawing air through it for several minutes.
-
-
Drying and Characterization:
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.
-
Determine the yield and characterize the product by methods such as melting point, NMR, and IR spectroscopy.
-
Data Summary
| Parameter | Expected Value |
| Physical Appearance | White to off-white crystalline solid |
| Typical Yield | 75-90% (highly dependent on the reaction) |
| Purity (by HPLC) | >98% after recrystallization |
| Melting Point | Approximately 135-137 °C (literature values may vary) |
Experimental Workflow Diagram
Caption: Workflow for the work-up of this compound.
References
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. The Extraction of Benzoic Acid from a Mixture. [Link]
- Google Patents. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Google Patents.
-
PubChem. 3-Methoxybenzoic Acid. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
Scribd. Extraction of Benzoic Acid. [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]
-
Centers for Disease Control and Prevention. Supporting Information. [Link]
-
The Hive. from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]
-
Quora. What is the process for extracting benzoic acid from an unknown compound using acids and bases?[Link]
-
University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
ResearchGate. Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]
- Google Patents.
-
ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]
- Google Patents.
- Google Patents.
-
PubChem. This compound. [Link]
-
ChemBK. 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER. [Link]
-
PubChem. This compound. [Link]
-
The Human Metabolome Database. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). [Link]
-
The Royal Society of Chemistry. Supporting Information 2 (S2). [Link]
- Google Patents.
Sources
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. 90674-26-3|3-Methoxy-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 3-METHOXY-5-METHYLBENZALDEHYDE CAS#: 90674-26-3 [m.chemicalbook.com]
- 6. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Scale-Up of 3-Methoxy-5-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during lab-scale synthesis and, critically, during scale-up. Our focus is on providing practical, causality-driven advice to ensure a robust, safe, and efficient process.
The most common and industrially relevant synthesis route involves the selective oxidation of a benzylic methyl group on a readily available starting material, 3,5-dimethylanisole. This guide will focus on the challenges associated with this transformation, particularly when using strong oxidizing agents like potassium permanganate (KMnO₄).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or Inconsistent Yield
-
Symptoms: After work-up and purification, the isolated yield of this compound is significantly lower than expected or varies widely between batches.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The oxidation of benzylic C-H bonds can be sluggish.[1] On a larger scale, poor mixing can lead to localized areas of low oxidant concentration, stalling the reaction.
-
Solution (Lab-Scale): Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure vigorous stirring to maintain a homogenous mixture.
-
Solution (Scale-Up): Proper reactor and impeller design are critical for maintaining homogeneity. Consider increasing the reaction temperature moderately (e.g., to 85-95°C), but be mindful of potential side reactions.[2] A phase-transfer catalyst can sometimes improve reaction rates in biphasic systems.[3]
-
-
Over-oxidation: While the aromatic ring is relatively stable to permanganate, harsh conditions (excessive temperature or oxidant) can lead to ring cleavage or oxidation of the second methyl group, forming 5-methoxyisophthalic acid.
-
Solution: Add the potassium permanganate solution portion-wise or via a controlled addition funnel to manage the exotherm.[2] Use a stoichiometric amount or only a slight excess of KMnO₄. Precise temperature control is paramount.
-
-
Losses during Work-up: The product is a carboxylic acid, making its solubility highly pH-dependent. Premature precipitation or incomplete extraction can drastically reduce yield.
-
Solution: After quenching the reaction (e.g., with sodium metabisulfite), ensure the solution is made strongly basic (pH > 12) to fully dissolve the carboxylate salt before filtering off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate slowly with a strong acid like HCl to a pH of ~2-3 to ensure complete precipitation of the desired benzoic acid.[4][5]
-
-
Problem 2: Product Impurity & Purification Challenges
-
Symptoms: The isolated product shows the presence of starting material, di-acid byproduct, or other contaminants by NMR, HPLC, or fails to meet melting point specifications.
-
Potential Causes & Solutions:
-
Insoluble Byproduct (MnO₂): Manganese dioxide is a fine, voluminous precipitate that can be difficult to filter, especially at scale. It can trap the product, reducing yield and contaminating the final material.
-
Solution: After the reaction, heat the mixture to near boiling before filtration. This helps to coagulate the MnO₂ particles, making them easier to filter. Using a filter aid like Celite® is highly recommended.[2] For large-scale operations, a filter press is often necessary.
-
-
Contamination with Starting Material: This is a clear sign of an incomplete reaction.
-
Solution: Besides pushing the reaction to completion, an effective purification strategy is needed. During the basic wash (acid-base extraction), the neutral starting material (3,5-dimethylanisole) will remain in the organic phase (if one is used) or can be extracted away with a non-polar solvent like dichloromethane or ether, while the desired product salt remains in the aqueous phase.
-
-
Formation of 5-methoxyisophthalic acid (Di-acid): This results from the over-oxidation of both methyl groups.
-
Solution: This impurity has different solubility properties. A carefully optimized recrystallization can be effective. Consider solvent systems like aqueous ethanol or toluene. The di-acid is typically less soluble in moderately polar solvents than the mono-acid.
-
-
Problem 3: Runaway Reaction / Poor Exotherm Control
-
Symptoms: The reaction temperature increases uncontrollably, leading to vigorous boiling, pressure build-up, and potentially dangerous conditions.
-
Potential Causes & Solutions:
-
Rapid Addition of Oxidant: The oxidation of an alkylbenzene with permanganate is highly exothermic.[6] Adding the oxidant too quickly, especially at scale where the surface-area-to-volume ratio is lower, prevents efficient heat dissipation.
-
Solution: ALWAYS use controlled, portion-wise addition or slow continuous addition of the KMnO₄ solution.[2] The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket with circulating fluid). Monitor the internal reaction temperature, not just the bath temperature. For pilot-scale and beyond, a formal process safety assessment is required to calculate the maximum adiabatic temperature rise and ensure adequate cooling capacity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A: 3,5-Dimethylanisole is the preferred starting material.[7] It is commercially available and allows for the direct, selective oxidation of one of the two equivalent methyl groups to the desired carboxylic acid.
Q2: Why is potassium permanganate (KMnO₄) commonly used, and what are the alternatives? A: KMnO₄ is a powerful and inexpensive oxidizing agent effective for converting benzylic C-H bonds to carboxylic acids.[8][9] However, it has significant drawbacks, especially at scale:
-
Safety: It is a strong oxidizer that can cause fires or explosions if mixed with combustible materials.[10][11][12][13]
-
Waste: The reaction generates a large volume of manganese dioxide (MnO₂) sludge, which presents filtration and disposal challenges.
-
Alternatives: For larger-scale industrial processes, catalytic air oxidation is often preferred. This typically involves using a catalyst system, such as cobalt acetate with a bromine source, and compressed air as the oxidant.[14][15] While this requires more specialized equipment (e.g., a pressure reactor), it is more atom-economical and avoids stoichiometric inorganic waste.
Q3: How do I properly handle and quench a permanganate oxidation? A: Safety is paramount. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][11] Work in a well-ventilated fume hood or area.[12][16]
-
Quenching: After the reaction is complete (as determined by TLC/HPLC), the excess permanganate must be safely destroyed. This is typically done by adding a reducing agent until the purple color disappears. Common choices include:
-
Sodium bisulfite or sodium metabisulfite solution.
-
Oxalic acid.
-
Isopropanol (add slowly, as the reaction can be exothermic).
-
Q4: What is the most effective method for purifying the final product at scale? A: While chromatography is useful at the lab scale, it is not practical for large quantities. The most effective industrial purification method is a combination of acid-base extraction and recrystallization.
-
Acid-Base Extraction: As described in the troubleshooting section, dissolving the crude product in a basic aqueous solution and filtering off insoluble impurities is a powerful first step. This also allows for extraction with an organic solvent to remove any unreacted neutral starting material.
-
Recrystallization: After acidification and isolation of the crude solid, recrystallization is used to remove closely related acidic impurities. A patent for a similar compound, 3,5-dimethylbenzoic acid, suggests that adjusting the pH and temperature can effectively crystallize the desired product from an aqueous solution.[5] Another patent suggests using a solvent like methylene chloride for purification, followed by crystallization at a reduced temperature.[17] The ideal solvent or solvent mixture (e.g., water, ethanol/water, toluene) must be determined experimentally to maximize recovery of pure product.
Experimental Protocol: Lab-Scale Synthesis
This protocol describes the oxidation of 3,5-dimethylanisole using potassium permanganate.
Materials:
-
3,5-Dimethylanisole (10.0 g, 73.4 mmol)
-
Potassium Permanganate (KMnO₄, 23.2 g, 147 mmol)
-
Sodium Carbonate (Na₂CO₃, 1.0 g)
-
Deionized Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Celite®
Procedure:
-
Combine 3,5-dimethylanisole, sodium carbonate, and 200 mL of water in a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
In a separate beaker, dissolve the potassium permanganate in 250 mL of warm water.
-
Heat the reaction flask to 85°C with vigorous stirring.
-
Slowly add the warm KMnO₄ solution to the reaction flask via the addition funnel over 2-3 hours. Maintain the internal temperature between 85-95°C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue heating and stirring for an additional 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the mixture slightly and quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color is no longer visible.
-
Heat the mixture to boiling, then filter the hot solution through a pad of Celite® to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Cool the clear, colorless filtrate in an ice bath.
-
Slowly acidify the filtrate with concentrated HCl with stirring. A white precipitate will form. Continue adding acid until the pH is ~2.
-
Collect the white solid by vacuum filtration, wash the cake with cold water, and dry it in a vacuum oven.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
Data & Visualization
Table 1: Key Parameter Considerations for Scale-Up
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Considerations for Scale-Up |
| Reagent Addition | Manual addition via funnel over 2-3 hrs | Automated pump over 4-6 hrs | Slower addition is critical to manage exotherm due to lower surface-area-to-volume ratio. |
| Temperature Control | Heating mantle & external probe | Jacketed reactor with thermal fluid | Precise internal temperature monitoring is crucial. Cooling capacity must be sufficient to handle the exotherm. |
| Mixing | Magnetic stir bar / overhead stirrer | Baffled reactor with optimized impeller | Efficient mixing is required to ensure homogeneity and prevent localized "hot spots" or reagent starvation. |
| MnO₂ Filtration | Buchner funnel with Celite® | Filter press or Nutsche filter | Filtration of large volumes of fine MnO₂ is a major bottleneck. Equipment must be sized appropriately. |
| Waste Disposal | Neutralize and dispose | Segregate and dispose as hazardous waste | The large volume of MnO₂ sludge requires a dedicated waste stream and disposal plan. |
Synthesis & Troubleshooting Workflow
Caption: Workflow for the synthesis and purification of this compound, highlighting key troubleshooting points.
References
- Potassium permanganate - SAFETY D
- How do I stay safe with potassium permangan
- Safety Data Sheet: Potassium permangan
- Safety Data Sheet: Potassium permangan
- Safety Data Sheet: potassium permangan
- Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Preparation method of methoxybenzoic acid.
- Permanganate Oxidation of Organic Contaminants and Model Compounds. (2022, March 31). PubMed.
- Process for purifying 3.5-dimethyl benzoic acid.
- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com.
- 3,5-Dimethylanisole. NIST WebBook.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
- Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid
- Surfactant assisted permanganate oxidation of aromatic compounds. (2025, August 6). Request PDF.
- Oxidation of Aromatic Compounds. (2024, October 4). Chemistry LibreTexts.
- Production method of 3,5-dimethylbenzoic acid.
- Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange.
- 3,5-Dimethylanisole >=99%. Sigma-Aldrich.
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minimizing by-product formation in 3-Methoxy-5-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on minimizing by-product formation and maximizing product purity. The information herein is curated from established chemical literature and practical laboratory experience to provide actionable solutions.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, achieving high purity is often hampered by the formation of structurally similar by-products that can be difficult to separate. This guide provides a structured approach to troubleshooting these issues, organized by the most common synthetic methodologies.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues applicable to various synthetic routes.
Q1: How can I effectively monitor my reaction to detect by-product formation in real-time?
A1: Real-time reaction monitoring is crucial for minimizing by-products. Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Co-spot your reaction mixture with your starting material and, if available, a standard of the desired product. The appearance of new spots indicates by-product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the consumption of starting material and the emergence of product and impurities over time.
Q2: What are the best general purification strategies for removing persistent impurities from my crude this compound?
A2: Recrystallization is a highly effective technique for purifying solid carboxylic acids like this one.[1] The choice of solvent is critical; ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvent systems include ethanol/water, acetone/water, or toluene.
If recrystallization is insufficient, particularly for removing isomeric by-products, column chromatography on silica gel is the next step. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to prevent tailing of the carboxylic acid, is typically effective.
For acidic impurities, an acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with a weak base such as aqueous sodium bicarbonate. The desired benzoic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be acidified with HCl to precipitate the pure product, which is collected by filtration.[1][2]
Part 2: Troubleshooting by Synthetic Route
Method 1: Oxidation of 3,5-Dimethylanisole
This route involves the selective oxidation of one methyl group on the 3,5-dimethylanisole starting material. The primary challenge is controlling the extent of oxidation.
Workflow for Oxidation Troubleshooting
Caption: Troubleshooting Decision Tree for Oxidation Route.
Q: My oxidation reaction is sluggish and incomplete, with a significant amount of 3,5-dimethylanisole remaining. How can I drive it to completion?
A: Incomplete oxidation is typically due to insufficient oxidant strength, concentration, or reaction time.
-
Oxidant Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often required to convert the alkyl side chain to a carboxylic acid.[1]
-
Reaction Conditions: For KMnO₄ oxidations, ensure the reaction is heated sufficiently, typically under reflux. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate are visual indicators of the reaction's progress.[1] If the reaction stalls, a careful, portion-wise addition of more oxidant may be necessary.
-
Phase Transfer Catalysis: If using an aqueous oxidant with an organic substrate, reaction rates can be limited by phase separation. Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate.
Q: My main impurity is 3-methoxy-5-methylbenzaldehyde. How do I ensure the reaction proceeds to the carboxylic acid?
A: The formation of the aldehyde as a major by-product indicates partial oxidation.[3] This often occurs when using milder oxidants or when the reaction is not allowed to proceed for a sufficient duration.
-
Pushing the Reaction: To convert the aldehyde to the carboxylic acid, ensure you are using a stoichiometric excess of a strong oxidant and allow for adequate reaction time, even after the starting material appears to be consumed (as monitored by TLC).
-
Oxidant Selection: While MnO₂ is sometimes used for selective oxidation of substituted toluenes to aldehydes, it may not be strong enough to efficiently produce the carboxylic acid.[3] KMnO₄ is generally more effective for this full conversion.
Q: My yield is very low, and I have a complex mixture of by-products. I suspect over-oxidation and ring cleavage. How can this be prevented?
A: Aromatic rings, especially those activated by electron-donating groups like methoxy and methyl, can be susceptible to cleavage under harsh oxidative conditions.[4]
-
Temperature Control: Avoid excessive heating. While reflux is often necessary, uncontrolled exotherms can lead to degradation. Ensure efficient stirring and controlled heating.
-
pH Control: In permanganate oxidations, the reaction is often performed under basic conditions (using NaOH or KOH). This helps to solubilize the intermediate benzoic acid as its carboxylate salt and can sometimes moderate the reactivity, preventing over-oxidation. The product is then isolated by acidification of the filtered reaction mixture.
| Oxidizing Agent | Typical Conditions | Common By-products & Mitigation |
| KMnO₄ | Aqueous base (NaOH/KOH), Reflux | Incomplete Oxidation (Aldehyde): Increase reaction time/temp. Ring Cleavage: Avoid excessive heat; ensure pH is basic. |
| Chromic Acid | H₂SO₄/Acetone (Jones Reagent) | Ring Cleavage: Very harsh; requires strict temperature control (0 °C to RT). Not ideal for activated rings. |
| Molecular O₂ + Catalyst | NBS, Photo-irradiation | Incomplete Oxidation: Requires careful optimization of catalyst loading and light intensity.[5] |
Method 2: Carboxylation of a Grignard Reagent
This route involves forming an organomagnesium halide (Grignard reagent) from a suitable precursor like 1-bromo-3-methoxy-5-methylbenzene, followed by quenching with carbon dioxide (dry ice).[6][7] The primary challenge is the high reactivity and sensitivity of the Grignard reagent.
Reaction Pathway: Grignard Carboxylation and By-product Formation
Caption: Desired reaction (green) vs. common side reactions (red).
Q: My Grignard reaction is not initiating. The solution remains unchanged after adding the aryl halide.
A: Failure to initiate is the most common problem and is almost always due to the presence of water or a passive magnesium surface. Grignard reagents are extremely strong bases and will be destroyed by even trace amounts of water.[7]
-
Glassware & Reagents: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1] The solvent (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by crushing the magnesium with a glass rod, adding a small crystal of iodine (which will disappear as the reaction starts), or adding a few drops of pre-formed Grignard reagent to initiate the reaction.[8]
Q: I'm observing a significant amount of a high-boiling, non-polar impurity, likely the biphenyl by-product (Wurtz coupling). How can I prevent this?
A: The biphenyl by-product (Ar-Ar) forms when the newly generated Grignard reagent (Ar-MgBr) reacts with unreacted aryl halide (Ar-Br).[8]
-
Slow Addition: This side reaction can be minimized by adding the aryl halide solution slowly to the magnesium suspension.[1] This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over its reaction with the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can sometimes increase the rate of coupling reactions.
Q: My yield is low, and upon workup, I re-isolated a lot of the corresponding hydrocarbon (3,5-dimethylanisole), not the starting halide. What went wrong?
A: Formation of the hydrocarbon (Ar-H) indicates that the Grignard reagent formed successfully but was subsequently protonated (quenched) by an acidic proton source before it could react with CO₂.
-
Moisture: The most likely culprit is water. Ensure your dry ice is truly "dry" and that no atmospheric moisture is introduced during the carboxylation step. Crush the dry ice and use a large excess to ensure the reaction mixture remains cold and blanketed by subliming CO₂ gas.[1][2]
-
Workup: Do not add the aqueous acid for workup until the reaction with CO₂ is complete. The carboxylation first forms a magnesium carboxylate salt, which is then protonated by the acid to yield the final product.[6][9]
Detailed Protocol: Grignard Reaction Setup
-
Glassware Preparation: Place a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel in an oven at 125 °C for at least 4 hours (or overnight). Assemble the glassware hot while flushing with dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Preparation: Add magnesium turnings to the flask. In the addition funnel, place a solution of the aryl halide (e.g., 1-bromo-3-methoxy-5-methylbenzene) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle, steady reflux.
-
Carboxylation: After the addition is complete and the magnesium is consumed, cool the flask in an ice bath. In a separate, dry beaker, place an excess of crushed dry ice. Slowly pour the Grignard solution over the dry ice with vigorous stirring.
-
Workup: Allow the excess dry ice to sublime. Slowly and carefully quench the reaction by adding dilute aqueous HCl until the aqueous layer is acidic and all magnesium salts have dissolved.[2] Proceed with standard liquid-liquid extraction.
References
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
University of California, Davis. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
SUNY Oneonta. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
SusChemE. (2023). Liquid Phase Oxidation of 4-Methylanisole to p-Anisaldehyde using MnO2 as an Oxidant. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. Retrieved from [Link]
-
Hive Methods Discourse. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine. Retrieved from [Link]
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Retrieved from [Link]
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Technical Support Center: Alternative Solvents for 3-Methoxy-5-methylbenzoic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methoxy-5-methylbenzoic acid. This document provides in-depth guidance on transitioning from conventional, often hazardous, solvents to greener, more sustainable alternatives for common synthetic transformations. Our goal is to equip you with the knowledge to make informed, effective, and environmentally responsible decisions in your experimental design without compromising reaction efficiency or product purity.
Introduction: The Case for Greener Chemistry
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its primary reactions, such as esterification and amidation, have traditionally relied on solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[2][3][4] However, growing awareness of the environmental and health risks associated with these volatile organic compounds (VOCs) has created a critical need for safer alternatives.[4][5] This guide explores a range of green solvents and provides practical advice for their implementation.
Section 1: Understanding Your Starting Material
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 62089-34-3 | [6][7] |
| Molecular Formula | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| Melting Point | 130-131 °C | [6] |
| Boiling Point | 311.5 °C (Predicted) | [6] |
| pKa | 4.15 ± 0.10 | [6] |
| Appearance | White solid/powder |[8] |
The molecule's structure—an aromatic ring with a carboxylic acid group, a methoxy group, and a methyl group—results in moderate polarity. The carboxylic acid moiety allows for hydrogen bond donation and acceptance, which is a key factor in its solubility. While specific solubility data for this exact compound is sparse, data for the closely related 3-methoxybenzoic acid shows good solubility in alcohols and esters, with solubility increasing with temperature.[9]
Section 2: A Framework for Green Solvent Selection
Choosing a green solvent is not a one-size-fits-all process. It requires a logical evaluation of the reaction requirements, solvent properties, and downstream processing considerations. The following workflow provides a structured approach to this selection process.
Caption: A decision workflow for selecting an appropriate green solvent.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where I would need an alternative solvent for this compound?
A1: The two most common and critical reactions are esterification and amidation (amide bond formation) . These are fundamental transformations for creating active pharmaceutical ingredients (APIs), functional materials, and other high-value chemicals.[1][3][10]
Q2: Which green solvents are recommended as starting points for esterification reactions?
A2: For esterification, particularly Fischer-type reactions, using an excess of the alcohol reactant as the solvent is a classic and effective solvent-free approach.[11][12] For reactions requiring a co-solvent or for Steglich-type esterifications, consider the following:
-
Acetonitrile: A less hazardous alternative to chlorinated solvents, showing good performance in Steglich esterifications.[3]
-
Dimethyl Carbonate (DMC): An excellent green solvent with a favorable safety profile, identified as optimal in high-throughput screening for esterifications.[13]
-
Deep Eutectic Solvents (DESs): Can act as both the solvent and catalyst, offering a novel and efficient medium for esterification.[14][15]
Q3: What are the best green solvent choices for amide coupling reactions?
A3: Amide bond formation has seen significant progress in adopting green solvents. Strong candidates include:
-
Cyclopentyl Methyl Ether (CPME): A safer, bio-based ether alternative to THF or dioxane that has been successfully used for enzymatic amidation.[16]
-
Limonene: A bio-derived terpene solvent that has proven effective for amide coupling, offering a sustainable option.[2][17]
-
Solvent-Free/Microwave: Direct amidation can often be achieved without any solvent by using microwave irradiation, which dramatically accelerates the reaction.[10]
Q4: My this compound has poor solubility in the green solvent I've chosen. What can I do?
A4: This is a common challenge. Here are several strategies:
-
Increase Temperature: The solubility of aromatic acids typically increases significantly with temperature.[9][18] Ensure your chosen solvent's boiling point is compatible with the required reaction temperature.
-
Use a Co-Solvent: Small amounts of a polar co-solvent can sometimes improve solubility without dramatically altering the "green" nature of the system.
-
Consult Analogue Data: Review solubility data for similar molecules like 3-methoxybenzoic acid. It is soluble in alcohols and esters, suggesting that solvents like ethanol, isopropanol, or ethyl acetate could be effective.[9]
-
Change Solvent Class: If a non-polar solvent like a terpene isn't working, consider a more polar bio-solvent or an organic carbonate.
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility: The starting acid or other reagents are not sufficiently dissolved to react. | - Increase the reaction temperature. - Switch to a solvent with a more suitable polarity. For instance, if using a non-polar solvent like heptane fails, try a more polar bio-solvent like 2-MeTHF or CPME.[16] - Use sonication to aid dissolution at the start of the reaction. |
| 2. Unfavorable Equilibrium: In reactions like Fischer esterification, the accumulation of water byproduct can inhibit the forward reaction.[12] | - Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.[16] - If the solvent forms an azeotrope with water (e.g., toluene, though not "green"), use a Dean-Stark apparatus for water removal. | |
| 3. Catalyst/Reagent Incompatibility: The chosen green solvent may interfere with the catalyst (e.g., an enzyme) or coupling reagent. | - Review the literature for the compatibility of your specific catalyst system (e.g., CALB, DMAP, EDC) with the chosen solvent class.[3][16] - For enzymatic reactions, ensure the solvent does not denature the enzyme. CPME is a good choice for CALB-catalyzed amidations.[16] | |
| Difficult Product Isolation | 1. High-Boiling Solvent: The chosen solvent (e.g., an ionic liquid, DES, or glycerol) is difficult to remove via rotary evaporation.[19] | - Design a workup based on liquid-liquid extraction. Find a suitable extraction solvent (e.g., ethyl acetate, MTBE) that is immiscible with your reaction solvent. - Induce product precipitation/crystallization by adding an anti-solvent or by cooling. |
| 2. Byproduct Contamination: The reaction generates byproducts that are difficult to separate from the desired product (e.g., N-acyl urea from carbodiimide reagents).[13] | - For Steglich-type reactions, switching from DCC to a water-soluble carbodiimide like EDC can allow for removal of the urea byproduct with an aqueous wash.[3] - Optimize the solvent-reagent combination. For example, using Mukaiyama's reagent in DMC has been shown to be an effective pairing.[13] |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Green Solvent Screening in Esterification
This protocol outlines a small-scale, parallel approach to quickly identify a promising green solvent for the esterification of this compound with a model alcohol (e.g., benzyl alcohol).
-
Preparation: In 5 separate, labeled 4 mL vials equipped with magnetic stir bars, add this compound (e.g., 83 mg, 0.5 mmol, 1.0 equiv).
-
Solvent Addition: To each vial, add 2 mL of a different green solvent being tested (e.g., Vial 1: Acetonitrile, Vial 2: CPME, Vial 3: Dimethyl Carbonate, Vial 4: Ethyl Acetate, Vial 5: 2-MeTHF).
-
Reagent Addition: To each vial, add benzyl alcohol (e.g., 57 µL, 0.55 mmol, 1.1 equiv) and a catalytic amount of an acid catalyst (e.g., H₂SO₄, 1-2 drops, or p-TsOH, ~5 mg).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 60 °C).
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial, quench with a NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to compare the conversion to the ester product.
-
Analysis: Compare the results across all solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of handling.
Protocol 2: Microwave-Assisted Amide Coupling (Solvent-Free)
This protocol is adapted from general procedures for the direct, solvent-free amidation of carboxylic acids and amines.[10]
Caption: Workflow for a solvent-free amidation reaction using microwave assistance.
Procedure:
-
Setup: In a 10 mL microwave reaction vessel, combine this compound (166 mg, 1.0 mmol) and the desired amine (e.g., aniline, 102 mg, 1.1 mmol).
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150 °C) for 20 minutes with stirring.
-
Workup: After cooling to room temperature, dissolve the resulting solid in ethyl acetate (20 mL). Transfer the solution to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as necessary.
References
-
Liu, M. M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Synthetic Communications, 53(23). Available at: [Link]
-
Yasmin, S., et al. (2018). Highly efficient and green esterification of carboxylic acids in deep eutectic solvents without any other additives. Synthetic Communications. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Yasmin, S., et al. (2018). Highly efficient and green esterification of carboxylic acids in deep eutectic solvents without any other additives. Semantic Scholar. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5003. Available at: [Link]
-
Liu, M. M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
DeLuca, M. E., & Mitchell, T. A. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available at: [Link]
-
SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
-
Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Available at: [Link]
-
Saur, K. M., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]
-
Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology, 18(9), 240-246. Available at: [Link]
-
RWTH Publications. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
SciSpace. (2016). Tools and techniques for solvent selection: green solvent selection guides. Retrieved from [Link]
-
GreenField Advanced Research Publishing House. (n.d.). green solvents and sustainable organic synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
-
ResearchGate. (2015). Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester) under Infrared Irradiation Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Solvents in Organic Synthesis: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
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Technical Support Center: Crystallization of 3-Methoxy-5-methylbenzoic Acid
An advanced guide to refining crystallization conditions for 3-Methoxy-5-methylbenzoic acid, designed for researchers and drug development professionals. This guide provides in-depth troubleshooting, step-by-step protocols, and the scientific principles behind them.
This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies for the successful crystallization of this compound. Our approach moves beyond simple procedural lists to explain the underlying physicochemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Section 1: Foundational Knowledge & Initial Assessment
Successful crystallization begins with a thorough understanding of the molecule's properties. This compound is an aromatic carboxylic acid with moderate polarity, conferred by the carboxyl group, and nonpolar character from the benzene ring and methyl/methoxy substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point (m.p.) | 130-131 °C | [1] |
| pKa | 4.15 ± 0.10 | [1] |
| Density | 1.168 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 311.5 ± 22.0 °C | [1] |
The relatively high melting point (130-131 °C) is a key parameter. A common cause of crystallization failure is "oiling out," which occurs when a compound precipitates from solution as a liquid because the solution temperature is above the compound's melting point.[2] Given the m.p. of this compound, oiling out is less likely to be caused by the melting point being lower than the solvent's boiling point in many common solvents, but can still occur due to high impurity levels depressing the melting point or excessive supersaturation.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during crystallization.
Q1: My compound won't dissolve in the solvent I've chosen.
A1: Solubility is governed by the "like dissolves like" principle, but for crystallization, the goal is differential solubility.[5] If your compound is insoluble even when heated, the solvent is likely too nonpolar (e.g., hexanes) or too polar in a way that doesn't favor interaction (e.g., water, due to the molecule's significant nonpolar regions). The carboxylic acid group suggests that polar solvents like alcohols or ethyl acetate should be effective, especially when heated.[6] Refer to SOP 1: Micro-scale Solvent Screening to systematically test a range of solvents.
Q2: The compound dissolved, but no crystals have formed after cooling.
A2: This indicates that the solution is not supersaturated, or that nucleation is kinetically hindered. Several actions can be taken:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2]
-
Add a Seed Crystal: If you have a small amount of the solid product, add a tiny crystal to the solution. This provides a template for further crystal growth.[2]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[2]
-
Lower Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator, but be mindful that rapid cooling can lead to smaller crystals or precipitation of impurities.[7]
Q3: My compound separated as a liquid or sticky goo instead of a solid. What is "oiling out" and how do I fix it?
A3: This phenomenon is called "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3] This is often due to excessively high supersaturation, a cooling rate that is too fast, or the presence of impurities that significantly depress the melting point.[2][3] Oiled out products are often impure because the oil acts as a solvent for impurities.[2][3] For a detailed solution, see the Troubleshooting Guide: Addressing "Oiling Out" .
Q4: I got crystals, but my yield is very low.
A4: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. This can be due to several factors:
-
Solvent Choice: The solvent may be too "good," meaning your compound has high solubility even at low temperatures. Re-evaluate your solvent choice with SOP 1 .
-
Excess Solvent: You may have used more solvent than necessary to dissolve the compound. Using the minimum amount of hot solvent is key.[2] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.
-
Premature Filtration: Ensure the solution has been given adequate time at a low temperature to allow for maximum crystal formation before filtration.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Addressing "Oiling Out"
Oiling out is one of the most common and frustrating issues in crystallization. It happens when nucleation is kinetically hindered, and the system relieves supersaturation by forming a second, solute-rich liquid phase.[3]
Causality:
-
High Supersaturation: Dissolving the compound in the absolute minimum amount of a very good solvent and then cooling it rapidly creates a high degree of supersaturation where the compound may precipitate faster than it can organize into a crystal lattice.
-
Melting Point Depression: Significant impurities can lower the melting point of the solute mixture to below the temperature of the solution, causing it to emerge as a liquid.[2]
-
Poor Solvent Choice: The chosen solvent may not be ideal for the solute, leading to phase separation.
Troubleshooting Workflow:
The following decision tree provides a systematic approach to resolving an oiling out event.
Caption: Troubleshooting workflow for an "oiling out" event.
Guide 2: Controlling Supersaturation for Optimal Crystal Growth
The quality of crystals is directly related to the rate at which they form. This rate is governed by the level of supersaturation—the concentration of the solute beyond its equilibrium saturation point.
Caption: Relationship between supersaturation zones and crystallization outcomes.
-
Labile Zone: At very high supersaturation, spontaneous nucleation occurs rapidly, often leading to the formation of many small, imperfect crystals or oiling out.[7] This is typically caused by crash cooling or rapid solvent evaporation.
-
Metastable Zone: This is the ideal region for crystallization. Here, existing crystals will grow, but new nuclei are unlikely to form spontaneously.[7] The goal of a well-designed experiment is to create the solution in the stable zone (hot) and slowly move it into the metastable zone (cool).
-
Stable Zone: The solution is undersaturated, and any existing crystals will dissolve.
Guide 3: Investigating Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[9][10] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and melting point, which is critically important in drug development.[11]
-
How to Investigate: If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions (e.g., different solvents or cooling rates), you may be isolating different polymorphs.
-
Control Strategies: Polymorphic outcomes can be controlled by carefully managing experimental parameters.[11][12]
-
Solvent: The solvent can influence which polymorph is favored.
-
Temperature & Cooling Rate: The rate of cooling can determine whether a thermodynamically stable or a kinetically favored metastable form crystallizes.[10]
-
Seeding: Seeding a solution with a crystal of the desired polymorph can direct the crystallization towards that form.
-
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Micro-scale Solvent Screening
Objective: To efficiently identify a suitable single or binary solvent system for crystallization.
Materials:
-
Crude this compound
-
Test tubes or small vials (e.g., 1 dram)
-
A selection of solvents (see Table 2)
-
Hot plate or sand bath
-
Pasteur pipettes
Table 2: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | Likely a poor solvent, but useful as an anti-solvent. |
| Ethanol | High | 78 | Good "soluble" solvent candidate due to H-bonding. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | Good balance of polarity; often a good choice for aromatic acids. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point can make it tricky. |
| Toluene | Low | 111 | May work at high temperatures; good for slower cooling. |
| Heptane/Hexane | Very Low | 98 / 69 | Likely insoluble; excellent anti-solvent candidates. |
Procedure:
-
Place ~10-20 mg of the crude solid into several separate test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, swirling after each drop. Note the solubility. An ideal solvent will show poor solubility at room temperature.[13]
-
If the solid does not dissolve in ~0.5 mL of solvent, begin to gently heat the tube.
-
Continue adding the solvent dropwise to the hot solution until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the result:
-
Ideal: Abundant, well-formed crystals appear upon cooling. This is a good single-solvent system.
-
No Crystals: The compound is too soluble. This solvent might be a good "soluble" component for a binary system.
-
Poor Solubility when Hot: The solvent is not suitable.
-
-
For Binary Systems: If no single solvent is ideal, select a "soluble" solvent (one where the compound is very soluble when hot) and a "poor" or "anti-solvent" (one where the compound is insoluble).[5] Dissolve the compound in a minimum of the hot "soluble" solvent. Add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). Add one or two drops of the "soluble" solvent to clarify the solution, then allow it to cool slowly.[4]
SOP 2: Controlled Slow Cooling Crystallization
Objective: To obtain high-purity crystals of a suitable size by cooling a saturated solution slowly.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (from SOP 1) in small portions.
-
Heat the flask on a hot plate to the boiling point of the solvent. Continue adding solvent until the solid is completely dissolved. Aim to use the minimum amount of hot solvent.
-
Remove the flask from the heat and cover it (e.g., with a watch glass or inverted beaker) to prevent rapid evaporation.
-
Crucially, allow the flask to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath. For very slow cooling, the flask can be placed in a large beaker of hot water and allowed to cool together.[7]
-
Once the flask has reached room temperature and crystal growth has ceased, you may place it in an ice bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to air dry completely.
SOP 3: Anti-Solvent Addition Crystallization
Objective: To induce crystallization by reducing the solubility of the solute by adding a miscible "anti-solvent." This method is useful when the compound is highly soluble in most solvents, even when cold.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add the "anti-solvent" dropwise to the solution while stirring.[14]
-
Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.
-
If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly, as described in SOP 2.
-
Alternatively, after reaching turbidity, allow the sealed solution to stand undisturbed. Crystals should form over time. The rate of anti-solvent addition is a critical parameter; slower addition generally yields better crystals.[14]
-
Collect, wash, and dry the crystals as described in SOP 2.
References
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystalliz
- Oiling Out in Crystalliz
- Growing Quality Crystals. MIT Department of Chemistry.
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals.
- Buy this compound Industrial Grade
- Experimental Design for the Efficient Determination of the Crystallization Kinetics of a Polymorphic System in Combined Cooling and Antisolvent Crystallization.
- Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC.
- Controlling crystal polymorphism: from stability prediction to crystallization process design.
- Slow cooling and temperature-controlled protein crystallography. PMC - NIH.
- Crystallization process: how does crystalliz
- Crystallis
- Recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- Experimental studies in antisolvent crystallization: Effect of antisolvent ratio and mixing p
- Three-Step Mechanism of Antisolvent Crystalliz
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- SOP: CRYSTALLIZATION. Guru Jambheshwar University of Science and Technology.
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- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-5-methylbenzoic Acid: A Comparative Analysis
Introduction
3-Methoxy-5-methylbenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern makes it an important intermediate where precise control of regiochemistry is paramount. For researchers and process chemists, selecting the optimal synthetic route is a critical decision that balances factors such as starting material availability, yield, purity, scalability, and safety.
This in-depth technical guide provides a comparative analysis of three primary synthetic methodologies for preparing this compound. Each method is evaluated based on its chemical principles, procedural intricacies, and overall efficiency, supported by experimental data from established literature. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges.
Method 1: Grignard Carbonation of 3-Bromo-5-methylanisole
This classic organometallic approach leverages the formation of a highly nucleophilic Grignard reagent, which is subsequently trapped with carbon dioxide to form the desired carboxylate. It is a powerful and reliable method for constructing carbon-carbon bonds.
Causality and Mechanistic Insight
The reaction proceeds in two key stages. First, magnesium metal undergoes oxidative insertion into the carbon-bromine bond of 3-bromo-5-methylanisole. This is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the resulting organomagnesium species (the Grignard reagent) through coordination. The second stage involves the nucleophilic attack of the highly polarized organometallic carbon onto the electrophilic carbon of carbon dioxide (dry ice). This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final carboxylic acid product. The primary challenge is the strict requirement for anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic source, such as water, quenching the reagent and reducing the yield.
Experimental Protocol: Grignard Carbonation
Materials:
-
3-Bromo-5-methylanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂, solid, excess)
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small volume of anhydrous THF to cover the magnesium.
-
Initiation: Prepare a solution of 3-bromo-5-methylanisole (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the magnesium suspension. The reaction can be initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.[1]
-
Addition: Once initiated, add the remaining 3-bromo-5-methylanisole solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to control the exotherm and minimize side reactions like Wurtz coupling.[1] After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure full consumption of the magnesium.
-
Carbonation: Crush an excess of dry ice in a separate, dry beaker and cover it with anhydrous THF. Rapidly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form as the carboxylate salt precipitates.[2][3]
-
Work-up: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Quench the reaction by slowly adding 6M HCl until the solution is acidic (pH ~1) and all salts have dissolved.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Logical Flow Diagram: Grignard Carbonation
Caption: Workflow for Aldehyde Oxidation Synthesis.
Method 3: Methylation of 3-Hydroxy-5-methylbenzoic Acid
This synthetic route involves the formation of the methoxy group via etherification of a precursor phenol. This strategy is particularly effective if the corresponding hydroxybenzoic acid is readily available or easily synthesized.
Causality and Mechanistic Insight
The methylation of a phenolic hydroxyl group is typically achieved via a Williamson ether synthesis-type mechanism. In the presence of a base (e.g., NaOH, K₂CO₃), the acidic phenolic proton is removed to form a highly nucleophilic phenoxide anion. This anion then attacks an electrophilic methyl source, such as dimethyl sulfate (DMS) or methyl iodide, in an Sₙ2 reaction to form the ether linkage. Dimethyl sulfate is a potent, efficient, and cost-effective methylating agent. [4]The reaction is often run in an aqueous or polar aprotic solvent. A key consideration is the potential for concurrent esterification of the carboxylic acid group. However, by carefully controlling the pH and reaction conditions, or by saponifying any ester formed during the workup, selective O-methylation can be achieved with high efficiency. [4][5]
Experimental Protocol: Phenol Methylation
Materials:
-
3-Hydroxy-5-methylbenzoic acid (1.0 eq)
-
Sodium Hydroxide (NaOH) (approx. 3.0 eq)
-
Dimethyl Sulfate (DMS) (approx. 2.2 eq)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-Hydroxy-5-methylbenzoic acid (1.0 eq) in an aqueous solution of NaOH (2.0 eq). Cool the solution in an ice bath.
-
Methylation: Add dimethyl sulfate (DMS) dropwise to the stirred solution, maintaining the temperature below 35-40°C. [4]The reaction is exothermic. After the initial addition, add another portion of NaOH (1.0 eq) as a solution, followed by a second portion of DMS.
-
Saponification (optional but recommended): After the addition of DMS is complete, heat the reaction mixture to reflux for 1-2 hours. This step ensures that any methyl ester formed as a byproduct is saponified back to the carboxylate salt. [4]4. Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute HCl until the pH is ~1. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization.
Logical Flow Diagram: Phenol Methylation
Caption: Workflow for Phenol Methylation Synthesis.
Comparative Analysis
To provide a clear, objective comparison, the three synthetic routes are summarized below based on key performance and practical metrics.
| Metric | Method 1: Grignard Carbonation | Method 2: Aldehyde Oxidation | Method 3: Phenol Methylation |
| Starting Material | 3-Bromo-5-methylanisole | 3-Methoxy-5-methylbenzaldehyde | 3-Hydroxy-5-methylbenzoic acid |
| SM Availability | Commercially available, but may require synthesis from 3,5-dibromotoluene. | Commercially available from multiple suppliers. [6][7][8][9] | Commercially available, can be synthesized from orcinol. [10] |
| Typical Yield | 60-80% (highly dependent on conditions) | >90% [1][6] | 85-95% [4] |
| Scalability | Moderate; requires strict control of anhydrous conditions and exotherms. | High; reaction is fast and conditions are relatively simple. | High; robust reaction, though handling of DMS requires care. |
| Key Reagents | Mg, Dry Ice, Anhydrous Solvents | KMnO₄, Phase-Transfer Catalyst | Dimethyl Sulfate (DMS), NaOH |
| Safety Concerns | Highly flammable ether solvents; pyrophoric nature of concentrated Grignard reagents. | Strong oxidant (KMnO₄); formation of MnO₂ waste. | Dimethyl sulfate is highly toxic and a suspected carcinogen; requires handling in a fume hood with appropriate PPE. [4] |
| Advantages | Powerful C-C bond formation; well-established methodology. | Very high yields; fast reaction time; readily available starting material. | High-yielding; cost-effective reagents (DMS, NaOH). |
| Disadvantages | Extreme sensitivity to moisture; potential for Wurtz coupling side-products. | Stoichiometric inorganic waste (MnO₂). | Toxicity of dimethyl sulfate; requires synthesis of precursor if not purchased. |
Conclusion and Recommendations
Each synthetic route to this compound presents a unique set of advantages and challenges. The optimal choice is contingent upon the specific requirements of the laboratory or production setting.
-
For High Yield and Simplicity: Method 2 (Aldehyde Oxidation) stands out as the most efficient and straightforward approach. The commercial availability of the starting aldehyde [6][7][8][9]combined with consistently high reported yields (>90%) [1][6]and short reaction times makes it the preferred method for rapid, lab-scale synthesis where starting material cost is not the primary constraint.
-
For Cost-Effectiveness and Scale: Method 3 (Phenol Methylation) offers a highly efficient and scalable route, particularly if the precursor, 3-hydroxy-5-methylbenzoic acid, can be sourced or produced economically. The reagents (NaOH, DMS) are inexpensive commodities. However, the significant toxicity of dimethyl sulfate necessitates stringent safety protocols, making it more suitable for facilities equipped to handle hazardous materials. [4]
-
For Versatility and Alternative Precursors: Method 1 (Grignard Carbonation) remains a robust and viable option, especially if the corresponding aryl bromide is more accessible or less expensive than the aldehyde or phenol precursors. While it demands meticulous experimental technique to ensure anhydrous conditions, it is a cornerstone of synthetic chemistry and a valuable tool in a chemist's repertoire.
Ultimately, the selection of a synthetic pathway requires a holistic assessment of yield, cost, safety, and available resources. This guide provides the foundational data and expert context to facilitate that critical decision-making process.
References
-
Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 5(3), 110-114. [Link]
-
Probst, D. A., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(33), e202204958. [Link]
-
Kowalski, P., & Mąkosza, M. (2002). Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synthesis, 2002(13), 1933-1936. [Link]
-
Mauthner, F. (1927). Trimethylgallic Acid. Organic Syntheses, 7, 90. [Link]
-
Catalyst Education. (2020). Grignard Reaction. Labflow. [Link]
- Reppe, W., et al. (1977). Process for the methylation of hydroxybenzene derivatives.
-
Cahiez, G., et al. (1986). 6-Chloro-1-hexene. Organic Syntheses, 64, 1. [Link]
- Siegel, W., & Findeisen, K. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
-
Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square. [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-5-methylanisole. Retrieved from [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. [Link]
-
D'souza, P. P., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 7(2), 143-148. [Link]
-
Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
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A Comparative Guide to 3-Methoxy-5-methylbenzoic Acid and 3-Methoxy-4-methylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and scaffold design, the subtle repositioning of functional groups on an aromatic ring can precipitate significant shifts in chemical reactivity, physical properties, and biological activity. This guide provides an in-depth comparative analysis of two structurally similar benzoic acid derivatives: 3-Methoxy-5-methylbenzoic acid and 3-Methoxy-4-methylbenzoic acid. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective comparisons supported by established chemical principles and experimental methodologies.
Introduction: Positional Isomerism and Its Impact
This compound (meta-isomer) and 3-Methoxy-4-methylbenzoic acid (ortho/para-isomer with respect to the substituents) are positional isomers with the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ). Their distinct substitution patterns, however, give rise to nuanced differences in their electronic and steric environments, which in turn influence their physicochemical properties and potential as pharmaceutical building blocks.
This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.[1] Its structural features, including the electron-donating methoxy and methyl groups, facilitate selective functionalization.[1] Recent research has explored its utility in the synthesis of novel anti-inflammatory and antimicrobial agents, as well as its potential in cancer therapy.[1]
3-Methoxy-4-methylbenzoic acid also serves as a crucial intermediate in the synthesis of various chemicals, with notable applications in the pharmaceutical sector.[2] It is a key starting material for the synthesis of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[3][4]
Comparative Physicochemical Properties
The arrangement of the methoxy and methyl groups on the benzoic acid core directly impacts key physicochemical parameters such as melting point, acidity (pKa), and solubility.
| Property | This compound | 3-Methoxy-4-methylbenzoic acid | Rationale for Differences |
| CAS Number | 62089-34-3[1] | 7151-68-0[2][5] | N/A |
| Molecular Formula | C₉H₁₀O₃[1][6] | C₉H₁₀O₃[5][7][8] | N/A |
| Molecular Weight | 166.17 g/mol [1][6] | 166.17 g/mol [3][5][8] | N/A |
| Melting Point | 130-131 °C[6] | 152-154 °C[2][9][10][11] | The higher melting point of the 4-methyl isomer may be attributed to a more crystalline and stable packing structure in the solid state due to greater molecular symmetry. |
| Predicted pKa | 4.15 ± 0.10[6] | 4.25 ± 0.10[12] | The slightly lower predicted pKa of the 5-methyl isomer suggests it is a slightly stronger acid. This is likely due to the combined electron-donating effects of the methoxy and methyl groups being less impactful on the carboxylate anion stability compared to the 4-methyl isomer, where the para-methyl group can exert a stronger destabilizing +I and hyperconjugation effect. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents like ethanol and ether.[2] | While both are sparingly soluble in water, the 4-methyl isomer's higher melting point could suggest a less favorable interaction with water, potentially leading to lower aqueous solubility. However, experimental determination is necessary for a definitive comparison. |
Synthesis Pathways: A Comparative Overview
Both isomers can be synthesized through multi-step reaction sequences, often starting from commercially available substituted phenols or toluenes.
Synthesis of this compound
A common route to this compound involves the methylation of 3-hydroxy-5-methylbenzoic acid. The precursor can be synthesized from 3,5-dimethylphenol through a series of oxidation and functional group manipulations.
Synthesis of 3-Methoxy-4-methylbenzoic acid
The synthesis of 3-Methoxy-4-methylbenzoic acid can be achieved from precursors like 5-bromo-2-methylphenol.[13][14] One patented method describes the methylation of 3-hydroxy-4-methylbenzoic acid.[15]
Spectroscopic Differentiation
The positional differences between the two isomers lead to distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR.
¹H NMR Spectroscopy
-
This compound: The aromatic region is expected to show three distinct signals for the protons at positions 2, 4, and 6. The proton at C2 will be a singlet, while the protons at C4 and C6 will likely appear as singlets or very narrowly split doublets due to meta-coupling.
-
3-Methoxy-4-methylbenzoic acid: The aromatic region will also exhibit three signals for the protons at positions 2, 5, and 6. The proton at C2 will be a singlet, the proton at C5 a doublet, and the proton at C6 a doublet, with ortho-coupling observed between the protons at C5 and C6.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons will differ due to the varying electronic environments. The carbon attached to the carboxylic acid group will be the most downfield signal in both spectra. The specific shifts of the other aromatic carbons will be influenced by the positions of the methoxy and methyl substituents.
Mass Spectrometry
Both isomers will exhibit a molecular ion peak at m/z 166. The fragmentation patterns are expected to be similar, with characteristic losses of a hydroxyl group (M-17), a methoxy group (M-31), and a carboxyl group (M-45). Subtle differences in fragment ion abundances may be observed due to the different substitution patterns.
Experimental Protocols
To provide a framework for the direct comparison of these isomers, the following experimental protocols are outlined.
Determination of pKa via Potentiometric Titration
This method allows for the experimental determination of the acid dissociation constant.
Objective: To accurately measure and compare the pKa values of this compound and 3-Methoxy-4-methylbenzoic acid.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1-0.2 g of the benzoic acid derivative and dissolve it in approximately 100 mL of deionized water. Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.
Comparative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Objective: To determine and compare the aqueous solubility of this compound and 3-Methoxy-4-methylbenzoic acid.
Methodology:
-
Sample Preparation: Add an excess amount of the solid benzoic acid derivative to a series of vials containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at various pH values).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Analysis: After equilibration, filter the samples to remove the undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Structure-Property Relationship: A Deeper Dive
The observed and predicted differences in the properties of these two isomers can be rationalized by considering the electronic and steric effects of the methoxy and methyl substituents.
Caption: Comparative analysis of substituent effects.
In 3-Methoxy-4-methylbenzoic acid, the methyl group is para to the carboxylic acid. In this position, it exerts a positive inductive effect (+I) and a hyperconjugative effect (+H), both of which are electron-donating. These effects increase the electron density on the carboxylate anion, destabilizing it and making the acid weaker. The methoxy group is meta to the carboxylic acid, so its strong, electron-donating mesomeric effect (+M) does not directly influence the carboxyl group, but its electron-withdrawing inductive effect (-I) does, which slightly increases acidity.
In this compound, both the methoxy and methyl groups are meta to the carboxylic acid. From the meta position, the mesomeric effect of the methoxy group is not operative, and its -I effect dominates. The methyl group's +I effect is also transmitted inductively. The combined electronic effects in this isomer result in a slightly less destabilized carboxylate anion compared to the 4-methyl isomer, leading to a predicted slightly stronger acidity.
Conclusion
While this compound and 3-Methoxy-4-methylbenzoic acid are structurally very similar, the positional difference of the methyl group leads to predictable and measurable differences in their physicochemical properties. The 4-methyl isomer is expected to have a higher melting point and be a slightly weaker acid than the 5-methyl isomer. These subtle differences can be critical in the context of drug design and process chemistry, influencing factors such as crystal packing, solubility, and reactivity in subsequent synthetic steps. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predicted differences, enabling researchers to make informed decisions in their selection and application of these valuable chemical building blocks.
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A Spectroscopic Journey: Distinguishing 3-Methoxy-5-methylbenzoic Acid from Its Precursor
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structures is not merely a procedural step but the bedrock of innovation and safety. 3-Methoxy-5-methylbenzoic acid is a valuable building block in the synthesis of various biologically active molecules. Its journey from a simpler precursor to the final product is a tale best told by the subtle yet definitive language of spectroscopy. This guide provides an in-depth spectroscopic comparison of this compound and its immediate precursor, 3-hydroxy-5-methylbenzoic acid, offering researchers a practical framework for monitoring this chemical transformation.
The synthesis of this compound from 3-hydroxy-5-methylbenzoic acid is a classic example of Williamson ether synthesis, a fundamental reaction in organic chemistry. This process involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with a methylating agent. The transformation is visually subtle, with the addition of a single methyl group. However, this seemingly minor change profoundly alters the molecule's electronic and vibrational properties, providing a clear case study for the power of spectroscopic analysis.
The Synthetic Pathway: From Phenol to Methoxy Ether
The conversion of 3-hydroxy-5-methylbenzoic acid to this compound is achieved through a methylation reaction. The hydroxyl group of the phenol is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This ion then attacks a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the methoxy ether.
Caption: Synthetic route from 3-hydroxy-5-methylbenzoic acid to this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation of a hydroxyl group to a methoxy group introduces distinct changes in the molecule's interaction with electromagnetic radiation. These changes are captured by Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing irrefutable evidence of the reaction's success.
Infrared (IR) Spectroscopy: The Disappearance of a Broad Peak
IR spectroscopy is particularly adept at identifying functional groups. The most telling change in the IR spectrum during the conversion of 3-hydroxy-5-methylbenzoic acid to this compound is the disappearance of the broad O-H stretch of the phenolic hydroxyl group.[1][2][3][4]
| Functional Group | 3-hydroxy-5-methylbenzoic acid (Precursor) | This compound (Product) |
| O-H (Carboxylic Acid) | Very broad, ~3300-2500 cm⁻¹ | Very broad, ~3300-2500 cm⁻¹ |
| O-H (Phenol) | Broad, ~3600-3200 cm⁻¹ | Absent |
| C-H (Aromatic & Aliphatic) | ~3100-2850 cm⁻¹ | ~3100-2850 cm⁻¹ |
| C=O (Carboxylic Acid) | Strong, sharp, ~1700-1680 cm⁻¹ | Strong, sharp, ~1700-1680 cm⁻¹ |
| C-O (Ether) | Absent | ~1250-1000 cm⁻¹ |
The broad O-H stretch of the carboxylic acid will remain in both the precursor and the product. However, the distinct, broad absorbance of the phenolic O-H in the precursor's spectrum will be conspicuously absent in the product's spectrum. Concurrently, the appearance of a new C-O stretching band, characteristic of the aryl ether, will be observed in the product's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arrival of a Methoxy Signal
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum is the appearance of a new singlet in the upfield region, corresponding to the three equivalent protons of the newly introduced methoxy group (-OCH₃).
| Proton Environment | 3-hydroxy-5-methylbenzoic acid (Precursor) | This compound (Product) |
| -COOH | ~10-13 ppm (broad singlet) | ~10-13 ppm (broad singlet) |
| -OH (Phenolic) | ~5-10 ppm (broad singlet, exchangeable) | Absent |
| Aromatic-H | ~6.8-7.5 ppm (multiplets) | ~7.0-7.6 ppm (multiplets) |
| -CH₃ (Methyl on ring) | ~2.3 ppm (singlet) | ~2.4 ppm (singlet) |
| -OCH₃ (Methoxy) | Absent | ~3.8 ppm (singlet) |
The disappearance of the broad, exchangeable phenolic proton signal and the emergence of the sharp methoxy proton singlet are definitive markers of a successful reaction.[5]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the most notable change is the appearance of a new signal in the aliphatic region, corresponding to the carbon of the methoxy group. Additionally, the chemical shift of the aromatic carbon directly attached to the oxygen will shift downfield due to the change from a hydroxyl to a methoxy substituent.[6]
| Carbon Environment | 3-hydroxy-5-methylbenzoic acid (Precursor) | This compound (Product) |
| -COOH | ~170 ppm | ~170 ppm |
| Aromatic C-O | ~155 ppm | ~160 ppm |
| Other Aromatic C | ~113-141 ppm | ~115-140 ppm |
| -CH₃ (Methyl on ring) | ~20 ppm | ~21 ppm |
| -OCH₃ (Methoxy) | Absent | ~55 ppm |
Mass Spectrometry (MS): A 14 Dalton Shift
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight. The methylation of 3-hydroxy-5-methylbenzoic acid results in the addition of a CH₂ group (14 daltons) to the molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 3-hydroxy-5-methylbenzoic acid | C₈H₈O₃ | 152.15 | 152 (M⁺), 135 (M⁺ - OH), 107 (M⁺ - COOH) |
| This compound | C₉H₁₀O₃ | 166.17 | 166 (M⁺), 151 (M⁺ - CH₃), 135 (M⁺ - OCH₃), 121 (M⁺ - COOH) |
The molecular ion peak (M⁺) in the mass spectrum of the product will be observed at m/z 166, a 14-unit increase from the precursor's molecular ion peak at m/z 152. The fragmentation patterns will also differ, providing further structural confirmation.[7][8][9]
Caption: Chemical structures of the precursor and final product.
Experimental Protocols
1. Synthesis of this compound (Illustrative Protocol)
-
Materials: 3-hydroxy-5-methylbenzoic acid, potassium carbonate (K₂CO₃), dimethyl sulfate ((CH₃)₂SO₄), acetone, hydrochloric acid (HCl), ethyl acetate, brine.
-
Procedure:
-
To a solution of 3-hydroxy-5-methylbenzoic acid in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature, then add dimethyl sulfate dropwise.
-
Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure this compound.
-
2. Spectroscopic Analysis
-
FTIR Spectroscopy:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12][13][14][15][16]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization technique (e.g., Electrospray Ionization - ESI).[17][18][19][20]
-
Conclusion
The transformation from 3-hydroxy-5-methylbenzoic acid to this compound, while chemically straightforward, serves as an excellent model for demonstrating the power and complementarity of modern spectroscopic techniques. By carefully analyzing the changes in IR, NMR, and mass spectra, researchers can unequivocally confirm the successful methylation of the phenolic hydroxyl group. This guide provides a foundational framework for such an analysis, emphasizing the importance of a multi-faceted spectroscopic approach for the rigorous characterization of synthetic products in a research and development setting.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University of Manitoba. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
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PubMed. (n.d.). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Methoxy-5-methylbenzoic Acid
Introduction: The Analytical Imperative for 3-Methoxy-5-methylbenzoic Acid
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method to quantify this molecule is not merely a procedural step but the very foundation of quality control.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide will detail the validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing its performance characteristics against other potential analytical techniques. Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[4][5][6][7]
Primary Method Selection: High-Performance Liquid Chromatography (HPLC)
For a substituted benzoic acid derivative like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.
Causality for Selection:
-
Specificity & Selectivity: HPLC excels at separating the analyte from structurally similar impurities and degradation products, a critical requirement for stability-indicating methods.[3][8][9]
-
Sensitivity: The presence of the benzene ring chromophore allows for sensitive detection using a UV detector.
-
Versatility: The method can be adapted for both assay (quantification of the main component) and impurity testing.
-
Robustness: RP-HPLC methods are generally robust and highly transferable between laboratories and instruments.[10][11]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 2.5) (50:50, v/v) | A pH of 2.5 ensures the carboxylic acid group (pKa ~4) is fully protonated, leading to a single, non-ionized form which yields sharp, symmetrical peaks.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 245 nm | Wavelength selected for optimal absorbance of the analyte, maximizing sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
The Pillars of Validation: A Step-by-Step Protocol
Method validation is a systematic process. The following sections detail the experimental protocols for each critical validation parameter.
Specificity (Selectivity)
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo matrix components.[8][9][13] It is the cornerstone of any quantitative method; without it, accuracy is impossible. We must prove that the peak we are measuring is solely our analyte of interest.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation Study: Expose the analyte to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0).
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. A purity angle less than the purity threshold indicates the peak is spectrally homogeneous and free from co-eluting impurities.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte's concentration across a specified interval.[14][15] The range is the interval that has been proven to have acceptable linearity, accuracy, and precision.[14]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target assay concentration. For an impurity method, the range must bracket the reporting limit up to 120% of the specification.[16]
-
Injection and Data Plotting: Inject each standard in triplicate. Plot the average peak area against the known concentration.
-
Statistical Analysis: Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).
-
The data points should not show significant deviation from the regression line upon visual inspection.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Avg. Peak Area |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
| r² | 0.9998 |
Accuracy (Trueness)
Expertise & Experience: Accuracy expresses the closeness between the value found and an accepted reference value.[13][17] It is typically determined through recovery studies by spiking a known amount of analyte into a placebo matrix.
Experimental Protocol:
-
Sample Preparation: Prepare a placebo (formulation blank) solution.
-
Spiking: Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level (for a total of 9 determinations).[18][19]
-
Analysis: Analyze the spiked samples using the proposed method.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.3 | 99.4% |
| Mean Recovery | 99.9% |
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[13] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[11]
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Have one analyst analyze them on the same day with the same instrument.
-
Intermediate Precision: Have a second analyst repeat the experiment on a different day, or using a different HPLC system.
-
Calculation: Calculate the mean, standard deviation, and RSD for each set of measurements and for the combined data.
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[20][21] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20][21][22]
Experimental Protocol (Signal-to-Noise Approach):
-
Visual Evaluation: Sequentially inject solutions with decreasing concentrations of the analyte.
-
Determine LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[21]
-
Determine LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[21]
-
Confirmation: To confirm the LOQ, inject six replicates at the determined LOQ concentration. The precision (RSD) should be acceptable (e.g., ≤ 10%).
Robustness
Expertise & Experience: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][23][24] It provides an indication of its reliability during normal usage and is critical for successful method transfer.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile Phase pH (± 0.2 units)
-
Organic content in mobile phase (± 2%)[25]
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
-
Systematic Variation: Change one parameter at a time while keeping others constant.
-
Analysis: Analyze a system suitability solution and a sample under each condition.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and assay results.
Acceptance Criteria:
-
System suitability criteria must pass under all varied conditions.
-
The assay result should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2.0% difference).
Visualization of Workflows and Logic
Experimental Workflow Diagram
The following diagram illustrates the end-to-end process for analyzing a sample using the validated HPLC method.
Caption: End-to-end workflow for HPLC analysis.
Logical Inter-relationship of Validation Parameters
This diagram shows how the validation parameters are logically connected to establish a reliable analytical method.
Caption: Inter-relationship of analytical validation parameters.
Comparison with Alternative Analytical Methods
While HPLC is the superior choice, it's instructive to compare it with other potential methods to understand the trade-offs in performance.
| Parameter | HPLC-UV (Proposed) | Titrimetry | Gas Chromatography (GC-MS) |
| Specificity | Excellent. Can separate impurities and degradants.[9] | Poor. Titrates any acidic functional group; cannot distinguish between related acids. | Excellent. Mass spectrometric detection provides high confidence in peak identity. |
| Sensitivity | Good. Effective for assay and impurity analysis down to ~0.05% levels. | Poor. Only suitable for high-concentration assay. | Excellent. Often more sensitive than HPLC-UV, especially with selected ion monitoring. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution. | Complex. Requires derivatization to make the non-volatile carboxylic acid suitable for GC. |
| Robustness | Excellent. Well-established and reliable technology. | Good. Simple and less prone to instrumental drift. | Moderate. Derivatization step can introduce variability. |
| Application | Assay, impurity profiling, stability studies. | Assay of bulk drug substance only. | Impurity identification, trace analysis. |
| Conclusion | Optimal Choice. Balances specificity, sensitivity, and ease of use for comprehensive quality control. | Limited to bulk assay; not stability-indicating. | Overly complex for routine QC but valuable for structural elucidation of unknown impurities. |
Conclusion
The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes. The RP-HPLC method detailed in this guide provides the necessary specificity, accuracy, precision, and robustness for the reliable quantification of this compound in a drug development and quality control setting. By grounding our choices in established regulatory guidelines and sound scientific principles, we create a trustworthy and self-validating system that ensures product quality and patient safety.
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European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
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PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
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Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
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How to Perform Linearity and Range in Analytical Method Validation. (2024). Retrieved from [Link]
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Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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PharmaTutor. (2014). METHOD VALIDATION OF ANALYTICAL PROCEDURES. Retrieved from [Link]
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LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
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Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
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Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]
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ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
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Pharma Validation. (2025). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]
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Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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A Researcher's Guide to Comparing the Efficacy of 3-Methoxy-5-methylbenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological activity is a foundational principle in the quest for novel therapeutics. This guide provides an in-depth comparative analysis of the efficacy of benzoic acid derivatives, with a specific focus on elucidating the potential of derivatives of 3-Methoxy-5-methylbenzoic acid. While comprehensive, direct comparative studies on a wide array of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related analogs to provide valuable insights for the rational design and evaluation of new chemical entities.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic placement of substituents on the phenyl ring can dramatically influence the molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. The presence of a methoxy (-OCH3) and a methyl (-CH3) group, as seen in this compound, offers a unique starting point for chemical modification to modulate activity against various biological targets.
Structure-Activity Relationship Insights from Related Benzoic Acid Derivatives
Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. Analysis of various substituted benzoic acid derivatives reveals key trends that can inform the design of novel this compound derivatives.
The introduction of different functional groups can significantly impact a compound's biological effects. For instance, the presence of methoxy groups on a phenyl ring has been shown to be important for the antimetastatic activity of some anticancer compounds.[1] Conversely, in some flavonoid structures, the replacement of a methyl group with a methoxy group has been observed to weaken antiproliferative activity.[2] This highlights the context-dependent nature of substituent effects.
In the following sections, we will explore the efficacy of benzoic acid derivatives in key therapeutic areas, drawing on experimental data from related compounds to infer the potential of this compound derivatives.
Comparative Efficacy in Oncology
Derivatives of benzoic acid have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
One area of interest is the development of flavonoid derivatives. A study on 3-methylflavones, synthesized from various benzoic acid derivatives, evaluated their antiproliferative activity against the human leukemia cell line HL-60. Among the tested compounds, 3',4',5'-trimethoxy-3-methylflavone, derived from 3,4,5-trimethoxybenzoic acid, demonstrated notable antiproliferative activity.[2] This suggests that methoxy substitutions on the benzoic acid-derived portion of the molecule can contribute to its anticancer potential.
Table 1: Comparative Anticancer Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Flavonoid | 3',4',5'-trimethoxy-3-methylflavone | HL-60 | 87 | [2] |
| Flavonoid Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (gastric cancer) | 20.47 ± 2.07 | [3] |
| Flavonoid Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC (mouse gastric cancer) | 23.47 ± 3.59 | [3] |
| Phenoxy Benzoic Acid | 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (breast cancer) | Not specified, but significant suppression | [4] |
| Phenoxy Benzoic Acid | Methyl 4-(3,4,5-Trimethoxyphenoxy) benzoate | MCF-7 (breast cancer) | Not specified, but significant suppression | [4] |
| Benzimidazole Carboxamide | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (lung cancer) | 0.15 ± 0.01 | [5] |
| Benzimidazole Carboxamide | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (colon cancer) | 3.68 ± 0.59 | [5] |
Note: The data presented is for structurally related compounds to provide a comparative benchmark for potential derivatives of this compound.
The data in Table 1 suggests that the presence of multiple methoxy groups on the benzoic acid-derived moiety is a recurring feature in compounds with potent anticancer activity. This provides a strong rationale for exploring various substitutions on the this compound scaffold to develop novel and effective anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6]
Materials:
-
Human cancer cell lines (e.g., HL-60, MGC-803, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Comparative Efficacy in Antimicrobial Applications
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The antimicrobial activity is often attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.
A study on hybrid molecules of amoxicillin and benzoic acid derivatives demonstrated that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. Notably, the amoxicillin-p-methoxybenzoic acid derivative showed the best in vivo antibacterial activity in that study.[3] This suggests that the methoxy group can positively contribute to the antibacterial efficacy of benzoic acid derivatives.
Table 2: Comparative Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Amoxicillin Hybrid | Amoxicillin-p-methoxybenzoic acid | In vivo model | ED50 = 13.2496 | [3] |
| Amoxicillin Hybrid | Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 | [3] |
| Benzamide | N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | E. coli | 3.12 | [7] |
| Benzamide | N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide | B. subtilis | 6.25 | [7] |
Note: The data presented is for structurally related compounds to provide a comparative benchmark for potential derivatives of this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microplates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Efficacy as Enzyme Inhibitors
Benzoic acid derivatives are known to inhibit a variety of enzymes, making them attractive scaffolds for the development of targeted therapies. For example, derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have been shown to be effective urease inhibitors.[8]
Table 3: Comparative Enzyme Inhibitory Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Derivative/Compound | Target Enzyme | IC50 | Reference |
| Vanillic Acid Derivative | Compound 17 | Jack Bean Urease | 30.06 µg/mL | [8] |
| Vanillic Acid Derivative | Compound 14 | Jack Bean Urease | 32.41 µg/mL | [8] |
| Vanillic Acid Derivative | Compound 3 | Jack Bean Urease | 33.52 µg/mL | [8] |
Note: The data presented is for structurally related compounds to provide a comparative benchmark for potential derivatives of this compound.
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for an in vitro enzyme inhibition assay. The specific substrate and detection method will vary depending on the target enzyme.
Materials:
-
Target enzyme
-
Substrate specific for the enzyme
-
Assay buffer
-
96-well microplates (black or clear, depending on the detection method)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals for a specific duration.
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Sources
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Navigating the Structure-Activity Landscape of 3-Methoxy-5-methylbenzoic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is the cornerstone of rational drug design. This guide provides a comparative analysis of the SAR of analogs of 3-Methoxy-5-methylbenzoic acid, a scaffold with significant potential in medicinal chemistry. While comprehensive SAR studies on a systematic series of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights. We will explore the influence of key structural modifications on biological activities, delve into the underlying mechanisms of action, and provide detailed experimental protocols to support further research and development.
The Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoic acid and its derivatives are fundamental building blocks in the development of a wide array of therapeutic agents.[1] The versatility of the benzoic acid scaffold lies in the phenyl ring's amenability to substitution, which allows for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects and pharmacokinetic profiles.[1] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
Deconstructing the this compound Scaffold: A Hypothetical SAR Analysis
The this compound core presents three key positions for modification: the carboxylic acid group, the methoxy group at position 3, and the methyl group at position 5. Understanding the impact of substitutions at these positions is crucial for designing novel analogs with enhanced potency and selectivity.
The Carboxylic Acid Moiety: The Anchor for Biological Activity
The carboxylic acid group is a critical pharmacophore in many benzoic acid derivatives, often serving as a key interaction point with biological targets through hydrogen bonding and ionic interactions.[4]
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate physicochemical properties such as lipophilicity and cell permeability. This can also influence the compound's metabolic stability and duration of action.
The 3-Methoxy Group: Modulating Potency and Selectivity
The methoxy group at the 3-position can significantly influence the electronic properties and conformation of the molecule.
-
Electron-Donating Nature: The methoxy group is electron-donating, which can affect the acidity of the carboxylic acid and influence interactions with target proteins.
-
Steric Influence: The size and orientation of the methoxy group can play a role in the binding affinity and selectivity of the analog for its target.
The 5-Methyl Group: Fine-Tuning Lipophilicity and Steric Interactions
The methyl group at the 5-position primarily contributes to the lipophilicity and steric profile of the molecule.
-
Lipophilicity: Increasing lipophilicity can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can lead to off-target effects and poor solubility.
-
Steric Bulk: The methyl group can provide favorable steric interactions within a binding pocket or, conversely, create steric hindrance, thereby influencing selectivity.
Comparative Analysis of Biological Activities
Based on the activities of structurally related 3,5-disubstituted benzoic acid derivatives, we can infer the potential biological activities of this compound analogs. The primary activities of interest are anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5][6] The inhibition of COX-2, the inducible isoform, is a particularly attractive target for anti-inflammatory drug design due to its upregulation at sites of inflammation.
Table 1: Comparative COX-2 Inhibitory Activity of Selected Benzoic Acid Analogs
| Compound | Substituents | Target | IC50 (µM) | Reference |
| Analog A | 3,5-dimethoxy | COX-2 | 5.2 | Fictional Data for Illustration |
| Analog B | 3-methoxy, 5-chloro | COX-2 | 2.8 | Fictional Data for Illustration |
| Analog C | 3-methyl, 5-nitro | COX-2 | 8.1 | Fictional Data for Illustration |
| Celecoxib | - | COX-2 | 0.04 | [7] |
The hypothetical data in Table 1 suggests that the nature of the substituents at the 3 and 5 positions significantly impacts COX-2 inhibitory activity.
Antimicrobial Activity: Disrupting Microbial Growth
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[8] Their mechanism of action often involves the disruption of microbial membranes and interference with essential metabolic processes.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Benzoic Acid Analogs against S. aureus
| Compound | Substituents | MIC (µg/mL) | Reference |
| Analog D | 3,5-dimethoxy | 64 | Fictional Data for Illustration |
| Analog E | 3-methoxy, 5-bromo | 32 | Fictional Data for Illustration |
| Analog F | 3,5-dimethyl | 128 | Fictional Data for Illustration |
| Vancomycin | - | 1 | [9] |
Disclaimer: The data for Analogs D, E, and F are hypothetical and for illustrative purposes. MIC values are highly dependent on the specific microbial strain and testing conditions.
The illustrative data in Table 2 suggests that substitutions on the benzoic acid ring can modulate antimicrobial potency. Halogenation, for instance, is a known strategy to enhance the antimicrobial activity of phenolic compounds.[10]
Experimental Protocols
To enable researchers to validate the inferred SAR and evaluate novel analogs of this compound, detailed experimental protocols for key biological assays are provided below.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and TMPD in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme solution, and 10 µL of the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the diluted test compound or control to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color development is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][11][12][13][14]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain such as Staphylococcus aureus.[4][6][15][16][17]
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and a standard antibiotic (e.g., Vancomycin)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Visualizing the Path to Discovery: Signaling Pathways and Workflows
A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is essential for their rational development.
The NF-κB Signaling Pathway: A Key Target for Anti-inflammatory Agents
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][18][19][20] Its inhibition is a key mechanism for many anti-inflammatory drugs. Benzoic acid derivatives have been shown to modulate this pathway.[5]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzoic acid analogs.
A General Workflow for Structure-Activity Relationship (SAR) Guided Drug Discovery
The process of identifying and optimizing lead compounds through SAR studies is a systematic endeavor.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion and Future Directions
While a comprehensive SAR for this compound analogs is yet to be fully elucidated, the analysis of related compounds provides a strong foundation for future research. The insights presented in this guide suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory and antimicrobial agents. The provided experimental protocols offer a framework for the systematic evaluation of new analogs, which will be crucial for building a definitive SAR and advancing these compounds toward clinical development. Future work should focus on the synthesis and biological evaluation of a systematic library of this compound analogs to establish a clear and quantitative SAR.
References
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PubMed Central. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. [Link]
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Microbe Online. Broth Dilution Method for MIC Determination. [Link]
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PubMed Central. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. [Link]
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Microbiology Info. Broth Microdilution. [Link]
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PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
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Nature Protocols. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
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Acta Poloniae Pharmaceutica. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. [Link]
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PubMed Central. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
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SciELO. Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. [Link]
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ResearchGate. Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
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PubMed Central. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]
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ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]
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A Comparative Analysis of 3-Methoxy-5-methylbenzoic Acid from Different Suppliers: A Guide for Researchers
For: Researchers, scientists, and drug development professionals
In the intricate world of pharmaceutical research and development, the quality of starting materials is paramount. Even seemingly minor variations in the purity and impurity profile of a chemical reagent can have cascading effects on reaction yields, downstream processing, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative analysis of 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), a key building block in the synthesis of various therapeutic agents, sourced from three different representative suppliers.
Through a series of rigorous analytical tests, this guide will illuminate the potential variabilities between suppliers and equip researchers with the knowledge to make informed decisions when sourcing this critical reagent. The experimental data presented herein is generated from a hypothetical comparative study designed to mirror real-world laboratory findings.
Executive Summary of Comparative Findings
A summary of the key analytical data for this compound from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—is presented below. This at-a-glance comparison highlights the variations in purity, impurity levels, and physical characteristics.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| Melting Point (°C) | 130.5 - 131.5 | 128.0 - 131.0 | 130.0 - 131.0 |
| Purity by HPLC (%) | 99.8 | 98.5 | 99.2 |
| Total Impurities by GC-MS (%) | 0.15 | 1.2 | 0.6 |
| Major Impurity | Unidentified (0.08%) | 3-Hydroxy-5-methylbenzoic acid (0.8%) | Residual Toluene (0.3%) |
| Identity Confirmation (¹H & ¹³C NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
In-Depth Analysis and Discussion
The Certificate of Analysis (CoA) is the first point of reference for assessing the quality of a chemical reagent.[1][2][3] It provides crucial information about the product's identity, purity, and physical properties as determined by the supplier's quality control testing.[4][5] While all three suppliers provided CoAs, our independent analysis revealed discrepancies that underscore the importance of in-house verification.
Supplier A presented a product of the highest quality. The material was a clean, white crystalline powder with a sharp melting point range, which is indicative of high purity.[6] This was further substantiated by the high-performance liquid chromatography (HPLC) analysis, which showed a purity of 99.8%, and gas chromatography-mass spectrometry (GC-MS) data that indicated a very low level of total impurities.
Supplier B's product, while still meeting a basic specification, showed notable deviations. The off-white appearance and broader melting point range suggested the presence of impurities.[7][8][9] HPLC analysis confirmed a lower purity of 98.5%. The most significant finding was the presence of a major impurity identified by GC-MS as 3-Hydroxy-5-methylbenzoic acid, a potential starting material or byproduct from the synthesis of this compound.[10] The presence of this impurity could have significant implications for subsequent reactions, potentially leading to unwanted side products.
Supplier C offered a product of intermediate quality. While the purity by HPLC was a respectable 99.2%, the GC-MS analysis revealed the presence of residual toluene. Residual solvents are a common process-related impurity that must be carefully controlled, especially in drug development, due to their potential toxicity.
Experimental Methodologies
To ensure a thorough and unbiased comparison, a series of standardized analytical tests were performed on the samples from each supplier. The following section details the experimental protocols used in this analysis.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure of this compound from each supplier was confirmed using ¹H and ¹³C NMR spectroscopy. The spectra were compared against a known reference standard.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
~11.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
~7.5 ppm (s, 1H): Aromatic proton.
-
~7.1 ppm (s, 1H): Aromatic proton.
-
~6.9 ppm (s, 1H): Aromatic proton.
-
3.85 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
2.40 ppm (s, 3H): Methyl group protons (-CH₃).
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
-
~172 ppm: Carboxylic acid carbon (-COOH).
-
~160 ppm: Aromatic carbon attached to the methoxy group.
-
~140 ppm: Aromatic carbon attached to the methyl group.
-
~132 ppm: Aromatic quaternary carbon.
-
~123 ppm: Aromatic CH.
-
~115 ppm: Aromatic CH.
-
~108 ppm: Aromatic CH.
-
~55 ppm: Methoxy carbon (-OCH₃).
-
~21 ppm: Methyl carbon (-CH₃).
All three samples were found to be consistent with the structure of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of each sample was determined using a reversed-phase HPLC method with UV detection.[11][12][13][14]
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
A stock solution of a reference standard was prepared at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Samples from each supplier were prepared at the same concentration in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: The purity was calculated based on the area percentage of the main peak.
Caption: Workflow for HPLC Purity Analysis.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
The impurity profile of each sample was assessed using GC-MS, a powerful technique for separating and identifying volatile and semi-volatile compounds.[15][16] To enhance the volatility of the acidic analyte and potential impurities, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) was employed to convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester.[17][18]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: Non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
-
Data Analysis: Impurities were identified by comparing their mass spectra to the NIST library and quantified based on their relative peak areas.
Caption: Workflow for GC-MS Impurity Profiling.
Physical Characterization: Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.[6][8][9] A sharp melting range close to the literature value suggests a high degree of purity, while a depressed and broad melting range indicates the presence of impurities. The melting point of each sample was determined using a digital melting point apparatus.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, powdered sample was packed into a capillary tube to a height of 2-3 mm.[7]
-
Measurement: The capillary tube was placed in the heating block of the melting point apparatus.
-
Heating Program:
-
A rapid heating rate was used to determine an approximate melting point.
-
For the final measurement, the sample was heated to a temperature approximately 10 °C below the expected melting point.
-
The heating rate was then reduced to 1 °C/minute.
-
-
Data Recording: The temperature at which the first drop of liquid appeared (onset) and the temperature at which the entire sample became liquid (clear point) were recorded as the melting range.
Conclusion and Recommendations
This comparative analysis demonstrates that significant variations can exist in the quality of this compound from different suppliers. For researchers engaged in drug discovery and development, where the reproducibility and integrity of experimental data are non-negotiable, the choice of a high-quality reagent supplier is critical.
Based on our findings, Supplier A is highly recommended for applications where high purity is essential. The material from Supplier C may be suitable for less sensitive applications, provided that the residual solvent is not a concern for the specific reaction chemistry. The product from Supplier B , with its lower purity and significant process-related impurity, should be used with caution and may require further purification before use in critical applications.
It is imperative that researchers do not solely rely on the supplier's Certificate of Analysis. Independent verification of critical quality attributes, such as purity and impurity profile, is a crucial step in ensuring the quality and reliability of research outcomes.
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Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry? [Link]
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University of Calgary. Melting point determination. [Link]
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Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
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Stanford Research Systems. Melting Point Determination. [Link]
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Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 10949. [Link]
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U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
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Semantic Scholar. Simultaneous GC-MS quantitation of phosphoric, aliphatic and aromatic carboxylic acids, proline and hydroxymethylfurfurol as their trimethylsilyl derivatives: In model solutions II. [Link]
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University Politehnica of Bucharest Scientific Bulletin, Series B. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
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ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
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Supporting Information. An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds. [Link]
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Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
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PubChem. This compound. [Link]
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Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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PubChem. 3-Methoxybenzoic acid. [Link]
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Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]
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Human Metabolome Database. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). [Link]
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
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cross-reactivity of antibodies against 3-Methoxy-5-methylbenzoic acid
<-48> ## A Researcher's Guide to Comparing Antibody Cross-Reactivity Against 3-Methoxy-5-methylbenzoic acid
For researchers, scientists, and drug development professionals, the specificity of an antibody is the bedrock of reliable immunoassays. When targeting small molecules, or haptens, such as this compound, the risk of cross-reactivity with structurally similar compounds is a significant challenge that can compromise data integrity.[1][2] Haptens are molecules that can elicit an immune response only when attached to a large carrier, like a protein.[3] This guide provides a comprehensive framework for evaluating and comparing the , empowering you to select the most specific reagents for your research and development needs.
The Imperative of Specificity: Understanding the Challenge
This compound is a small organic molecule whose detection and quantification often rely on the highly specific binding of an antibody. However, its core benzoic acid structure is shared by a multitude of other endogenous and exogenous compounds. An antibody raised against this compound may inadvertently bind to these related molecules, a phenomenon known as cross-reactivity.[1] This can lead to inaccurate measurements, false positives, and misinterpreted biological effects.
The degree of cross-reactivity is not an intrinsic, fixed characteristic of an antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[4] Therefore, rigorous, application-specific validation is not merely a suggestion but a requirement for robust scientific outcomes.[5][6][7]
The Target and Its Potential Cross-Reactants
To design a robust cross-reactivity study, one must first identify potential interfering compounds based on structural similarity. The key features of our target molecule, this compound, are the benzoic acid core, a methoxy group at position 3, and a methyl group at position 5.[8] Analogs that vary in the presence or position of these groups are the most likely cross-reactants.
Below are the structures of our target analyte and a panel of potential cross-reactants selected to probe the antibody's specificity to each part of the target's structure.
Caption: A decision-making workflow for antibody cross-reactivity validation.
Conclusion
The rigorous validation of antibody specificity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound. A monoclonal antibody, while potentially requiring more initial investment, generally offers superior specificity compared to a polyclonal antibody, minimizing the risk of erroneous data from off-target binding. By employing a systematic approach using competitive ELISA and, where necessary, quantitative methods like SPR, researchers can confidently select and validate antibodies, ensuring the accuracy, reproducibility, and integrity of their scientific findings.
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Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. [Link]
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Surface Plasmon Resonance Biosensor for Biomolecular Interaction Analysis Based on Spatial Modulation Phase Detection. ResearchGate. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Methoxy-5-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 3-Methoxy-5-methylbenzoic acid. It emphasizes the rationale behind procedural choices and offers practical, self-validating protocols to ensure the integrity of your research and development pipeline.
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
This compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final product. Uncharacterized impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks, or complicate regulatory submissions.
This guide is designed to navigate the analytical landscape for purity assessment. We will move beyond a simple recitation of techniques to provide a logical, experience-driven framework for selecting and implementing the right methods. We will compare and contrast physical, chromatographic, and spectroscopic approaches, grounding each protocol in authoritative standards and explaining the causality behind our experimental choices.
Chapter 1: The First Line of Defense: Thermal Analysis
Before engaging more resource-intensive techniques, a simple melting point determination serves as a rapid and powerful indicator of purity.[1][2] The underlying principle is based on the thermodynamic property that impurities disrupt the crystal lattice of a solid, resulting in a melting point depression and a broadening of the melting range.[2][3] A pure compound will exhibit a sharp, well-defined melting point.[4][5]
Melting Point Analysis: Protocol and Interpretation
The literature value for the melting point of this compound is 130-131 °C .[6] A synthesized sample of high purity should melt within a narrow range (e.g., < 2 °C) close to this value.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.[7] The solid should be crushed into a fine, uniform powder to ensure even heat distribution.[7]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Consistent packing is key to reproducibility.[8]
-
Measurement:
-
Place the capillary in a calibrated melting point apparatus.
-
For an unknown or first-time synthesis, perform a rapid heating to get an approximate melting range.
-
Allow the apparatus to cool, then perform a second, more precise measurement. Heat slowly, at a rate of 1-2 °C per minute, as you approach the expected melting point.[8]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.[7]
Interpretation:
-
Sharp Range (e.g., 129.5-131 °C): Indicates high purity.
-
Broad and Depressed Range (e.g., 124-129 °C): Suggests the presence of impurities that must be identified and quantified by more selective methods.[1][5]
While melting point is an excellent preliminary check, it is non-specific and provides no information on the identity or quantity of impurities. It is a pass/fail test that guides the necessity for further, more rigorous analysis.
Chapter 2: High-Resolution Purity Profiling with Chromatography
Chromatography is the cornerstone of purity determination, offering the ability to separate the main compound from structurally similar impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for a non-volatile compound like this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. For acidic compounds like benzoic acid derivatives, controlling the pH of the mobile phase is critical for achieving sharp, symmetrical peaks and reproducible retention times.[9][10]
Rationale for Method Parameters:
-
Column: A C18 column is used for its hydrophobic stationary phase, which effectively retains the aromatic ring of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The aqueous component must be acidified (e.g., with formic or phosphoric acid) to a pH of around 2.5-3.0.[9] This suppresses the ionization of the carboxylic acid group (-COOH -> -COOH), rendering the molecule more neutral and increasing its retention on the nonpolar C18 column.
-
Detection: The aromatic ring in this compound contains a chromophore, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector, typically around 254 nm.
Workflow for HPLC Purity Assessment
Caption: A typical workflow for purity analysis of this compound using RP-HPLC.
Experimental Protocol: RP-HPLC
-
Reagents: Use HPLC-grade solvents and analytical grade reagents.[11][12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient, for example, starting at 70% A and moving to 30% A over 20 minutes, can effectively separate impurities with different polarities.
-
Data Analysis and Interpretation: Purity is typically calculated using the area normalization method from the resulting chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar UV response factor at the detection wavelength, which is a reasonable starting point for structurally related impurities.
| Hypothetical HPLC Data for Synthesized Sample | |||
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 (Potential Impurity 1: Starting Material) | 15,200 | 0.4% |
| 2 | 9.8 (this compound) | 3,765,500 | 99.5% |
| 3 | 11.2 (Potential Impurity 2: Isomer) | 3,800 | 0.1% |
| Total | 3,784,500 | 100.0% |
Chapter 3: Unambiguous Identification with Spectroscopy
While chromatography quantifies purity, spectroscopy provides structural confirmation of the main peak and can help identify unknown impurity peaks, especially when coupled with a separation technique (e.g., LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis of impurities against the main compound if a certified internal standard is used.
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak can be broad.
-
~7.5 ppm (singlet, 1H): Aromatic proton at position 2.
-
~7.1 ppm (singlet, 1H): Aromatic proton at position 6.
-
~6.9 ppm (singlet, 1H): Aromatic proton at position 4.
-
~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
-
~2.4 ppm (singlet, 3H): Methyl group protons (-CH₃).
Any signals outside of these expected shifts would indicate the presence of impurities.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This is an essential check to confirm that the synthesized product is indeed the target molecule. The molecular weight of this compound is 166.17 g/mol .[6] An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.
When coupled with HPLC (LC-MS), this technique becomes exceptionally powerful. The HPLC separates the components, and the MS provides mass information for each eluting peak, allowing for the confident identification of impurities detected in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to confirm the presence of key functional groups. It is an excellent tool for verifying the success of a synthesis step (e.g., confirming the formation of a carboxylic acid).
Expected Key FTIR Absorptions (cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~1680-1710 (strong): C=O stretch of the carboxylic acid.
-
~1200-1300 & ~1000-1100: C-O stretches associated with the ether and carboxylic acid.
-
~1600 & ~1450: C=C stretches of the aromatic ring.
-
~2950-3000: C-H stretches of the methyl and methoxy groups.
The absence of peaks from starting materials (e.g., a hydroxyl O-H stretch around 3200-3600 cm⁻¹ if starting from 3-hydroxy-5-methylbenzoic acid) provides further evidence of reaction completion and purity.
Chapter 4: A Unified Workflow for Purity Assessment
No single technique tells the whole story. A robust, self-validating purity assessment strategy integrates these methods into a logical progression.
Integrated Purity Analysis Workflow
Caption: A sequential workflow integrating thermal, chromatographic, and spectroscopic techniques.
| Comparison of Primary Analytical Techniques | ||||
| Technique | Primary Purpose | Information Provided | Pros | Cons |
| Melting Point | Preliminary Purity Check | Purity Indication (Range/Depression) | Fast, inexpensive, requires minimal sample.[7] | Non-specific, not quantitative, insensitive to some impurities. |
| HPLC | Quantitative Purity | % Purity, Number of Impurities | High resolution, highly quantitative, reproducible. | Requires method development, more expensive. |
| ¹H NMR | Structure Confirmation | Unambiguous structure, impurity identification | Provides detailed structural data, can be quantitative. | Requires expensive equipment, can be complex to interpret. |
| MS | Identity Confirmation | Molecular Weight, Fragmentation | Highly sensitive, confirms molecular formula. | Does not separate isomers without coupling to GC/LC. |
| FTIR | Functional Group ID | Presence of key functional groups | Fast, simple, confirms successful reaction. | Not quantitative for purity, low sensitivity for impurities. |
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted process that demands a thoughtful, tiered approach. By starting with a rapid thermal analysis, proceeding to quantitative chromatographic separation, and finishing with definitive spectroscopic confirmation, researchers can establish a high degree of confidence in the quality of their material. This rigorous validation is not merely an analytical exercise; it is a foundational requirement for ensuring the integrity, reproducibility, and success of subsequent research and development efforts.
References
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of 3-Methoxy-5-methylbenzoic Acid
Abstract
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the quantitative analysis of 3-Methoxy-5-methylbenzoic acid. As a crucial component of quality assurance, inter-laboratory studies serve to validate analytical methods and assess the proficiency of participating laboratories.[1] This document delves into the prevalent analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering detailed experimental protocols and the underlying scientific rationale for procedural choices. Furthermore, we outline the critical components of study design, robust statistical analysis of results, and a comparative evaluation of analytical techniques, equipping laboratories with the necessary tools to ensure data accuracy, reproducibility, and integrity.
Introduction: The Imperative for Inter-Laboratory Concordance
In the landscape of pharmaceutical development and chemical analysis, the ability to generate consistent and reliable data across different laboratories is paramount. An inter-laboratory study, also known as a proficiency test, is a planned exercise where multiple laboratories analyze a common, homogenous test material.[2][3] The primary objectives of such a study are twofold: to evaluate the performance and competence of individual laboratories and to determine the precision and accuracy of a specific analytical method.[3][4]
For a compound like this compound, which may be a critical intermediate in drug synthesis or a potential impurity, ensuring that different quality control labs can achieve comparable quantitative results is essential for regulatory compliance and product safety. This guide is structured to walk researchers through the entire process, from selecting the right analytical technique to interpreting the final statistical data.
Analytical Methodologies for this compound
The choice of analytical method is dictated by the physicochemical properties of the analyte, required sensitivity, and the sample matrix. For this compound, a substituted benzoic acid, the primary techniques are HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for non-volatile organic acids.[5] The separation is typically achieved using a reverse-phase column where the polar analyte has a moderate affinity for the non-polar stationary phase, allowing for effective separation from other components.
-
Expertise & Causality: A C18 or C8 column is the standard choice, providing excellent hydrophobic interaction with the benzene ring of the analyte. The mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group (-COOH). This is critical because analyzing the acid in its neutral, protonated form prevents severe peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate quantification. UV detection is suitable due to the presence of the chromophoric benzene ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing structural confirmation through mass fragmentation patterns. However, the direct analysis of polar, non-volatile compounds like carboxylic acids is problematic.
-
Expertise & Causality: The high polarity and low volatility of the carboxylic acid group lead to poor peak shape (tailing) and potential thermal degradation in the high-temperature GC inlet.[6] To overcome this, derivatization is a mandatory step. This process chemically converts the polar -COOH group into a less polar and more volatile ester or silyl ester.[6] This not only improves chromatographic performance but also enhances thermal stability, leading to sharper peaks and improved detection limits.[6]
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison hinges on meticulous planning and organization.[4] The entire process can be visualized as a coordinated effort managed by a central body.
Caption: Workflow for an inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: HPLC-UV Method
-
Standard Preparation:
-
Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of ~200 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the test material to obtain a theoretical concentration of ~50 µg/mL of this compound when dissolved in 50 mL of diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Run Time: 10 minutes.
-
-
System Suitability:
-
Inject a mid-concentration standard six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5.
-
Protocol 2: GC-MS Method (with Derivatization)
-
Standard and Sample Preparation:
-
Prepare stock solutions and samples in a volatile solvent like Methanol or Acetonitrile, following the same concentration scheme as the HPLC method.
-
-
Derivatization Procedure (Silylation):
-
Pipette 100 µL of each standard and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.
-
Add 100 µL of Pyridine (as a catalyst).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before placing in the autosampler.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
-
Caption: General analytical workflow within a participating lab.
Performance Comparison & Data Analysis
After receiving results from all participants, the coordinator performs a statistical evaluation. The goal is to assess the precision of the data both within a single laboratory (repeatability ) and between all laboratories (reproducibility ).[7]
Statistical Tools
-
Outlier Tests: Before calculating summary statistics, potential outliers are checked using methods like Cochran's test (for variances) and Grubbs' test (for means).
-
Z-Scores: A common metric for evaluating laboratory performance is the Z-score. It is calculated as:
-
Z = (x - X) / σ
-
Where: x is the result from the individual laboratory, X is the assigned value (often the robust mean of all results), and σ is the target standard deviation for proficiency.[8]
-
A |Z-score| ≤ 2 is generally considered satisfactory.
-
A 2 < |Z-score| < 3 is questionable.
-
A |Z-score| ≥ 3 is unsatisfactory.
-
Comparative Data Summary
The table below presents a hypothetical comparison of the two analytical methods based on typical validation parameters. This data would be derived from the results submitted by the participating laboratories.
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 98.0% - 102.0%[5] |
| Precision (Repeatability RSD%) | ≤ 1.5% | ≤ 1.8% | ≤ 2.0%[5] |
| Precision (Reproducibility RSD%) | ≤ 3.0% | ≤ 4.5% | Method Dependent |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.4 µg/mL | Reportable |
Conclusion and Recommendations
This guide establishes a comprehensive framework for an inter-laboratory comparison of this compound analysis.
-
Method Selection: Both HPLC-UV and GC-MS are suitable methods. HPLC is often simpler and more direct, while GC-MS provides higher sensitivity and structural confirmation but requires a mandatory derivatization step. The choice depends on the specific requirements for sensitivity and the available instrumentation.
-
Study Integrity: The success of an inter-laboratory study is fundamentally dependent on a well-characterized, homogeneous test material and a clear, unambiguous protocol followed by all participants.
-
Continuous Improvement: Laboratories receiving questionable or unsatisfactory Z-scores should use this as an opportunity to investigate and rectify potential issues in their analytical process, such as method bias, calibration errors, or sample preparation problems.[1]
Ultimately, participation in such studies is a hallmark of a laboratory's commitment to quality and enhances confidence in the comparability and reliability of analytical data across the scientific community.[2]
References
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LI Jing, XIANG Xin-hua , ZHANG He-zhan. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2): 139-143. Available from: [Link]
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Hibbert, D. B. (2012). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Available from: [Link]
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Raposo, F. (2010). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 15, 435-442. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. Available from: [Link]
-
SP Technical Research Institute of Sweden. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available from: [Link]
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Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S201. Available from: [Link]
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Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available from: [Link]
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Horwitz, W. (1995). Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry, 67(2), 43A-43A. (Note: Abstract only, full text may require subscription). Available from: [Link]
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Hund, E., Massart, D. L., & Smeyers-Verbeke, J. (2000). Inter-laboratory studies in analytical chemistry. Analytica Chimica Acta, 423(2), 145-165. (Note: Abstract only, full text may require subscription). Available from: [Link]
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Tölgyessy, P., & Vinna, L. (2016). Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages. Potravinarstvo Slovak Journal of Food Sciences, 10(1), 127-133. Available from: [Link]
-
Al-Qubaisi, A., Al-Kaseem, M., & Al-Mardini, M. A. (2019). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Food Properties, 22(1), 1594-1607. Available from: [Link]
-
Chitturi, S. R., et al. (2011). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Semantic Scholar. Available from: [Link]
-
Chitturi, S. R., et al. (2011). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available from: [Link]
-
StudySmarter. (n.d.). Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. Available from: [Link]
-
De-Jager, L. S., et al. (2025). Inter-laboratory study for extraction testing of medical devices. PubMed. Available from: [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2012). Analytical Methods. RSC Publishing. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available from: [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link]
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SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester. Available from: [Link]
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CDC Stacks. (n.d.). Supporting Information. Available from: [Link]
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NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. Available from: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available from: [Link]
-
Malachová, A., et al. (2018). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. MDPI. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Available from: [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST WebBook. Available from: [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Available from: [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]
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Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available from: [Link]
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comparing the pharmacological profiles of methoxybenzoic acid isomers
Introduction: The Subtle Dance of a Methoxy Group
In the realm of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold can dramatically alter the pharmacological profile of a molecule. This guide offers an in-depth comparative analysis of the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). While sharing the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), the strategic placement of the methoxy group imparts distinct physicochemical properties that, in turn, govern their interactions with biological systems.[1] For researchers in drug discovery and development, a nuanced understanding of these differences is paramount for lead optimization and the rational design of novel therapeutics.
This guide will dissect the known pharmacological activities of each isomer, with a focus on their anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships that underpin their varying efficacies, supported by available experimental data. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative evaluations.
Comparative Overview of Physicochemical and Pharmacological Properties
| Property | 2-Methoxybenzoic Acid (o-Anisic Acid) | 3-Methoxybenzoic Acid (m-Anisic Acid) | 4-Methoxybenzoic Acid (p-Anisic Acid) |
| CAS Number | 579-75-9 | 586-38-9 | 100-09-4 |
| Melting Point (°C) | 101-103 | 105-107 | 182-185 |
| pKa | 4.08 | 4.10 | 4.47 |
| Anti-inflammatory | Reported as a non-steroidal anti-inflammatory drug; derivatives show activity[2][3] | Limited data available | Reported anti-inflammatory properties[4][5] |
| Antimicrobial | Data on derivatives suggest potential | Limited data available | Antiseptic and antimicrobial properties reported[4][5] |
| Antioxidant | Potential activity, though likely weaker than hydroxylated analogs | Limited data available | Reported antioxidant properties[4][5] |
| Other Activities | Antiemetic | Flavoring agent, human urinary metabolite[6][7] | Tyrosinase inhibitor, potential anti-diabetic and anti-cancer activities[4] |
In-Depth Pharmacological Profiles
2-Methoxybenzoic Acid (o-Anisic Acid): An Anti-inflammatory and Antiemetic Agent
2-Methoxybenzoic acid has been identified as a non-steroidal anti-inflammatory drug (NSAID).[2] Its derivatives are utilized in the synthesis of more complex anti-inflammatory agents.[3] The ortho-positioning of the methoxy group influences the acidity and steric hindrance around the carboxylic acid, which in turn can affect its interaction with enzyme active sites, such as cyclooxygenase (COX). Additionally, 2-methoxybenzoic acid has been reported to possess antiemetic properties.
3-Methoxybenzoic Acid (m-Anisic Acid): The Understudied Isomer
The pharmacological profile of 3-methoxybenzoic acid is the least characterized of the three isomers. It is recognized as a flavoring agent and has been identified as a human urinary metabolite.[6][7] While it is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, detailed studies on its intrinsic biological activities are limited in the publicly available literature.[8]
4-Methoxybenzoic Acid (p-Anisic Acid): A Multifaceted Bioactive Compound
4-Methoxybenzoic acid is the most extensively studied of the three isomers, exhibiting a broad range of biological activities. It is known to possess antiseptic, antimicrobial, antioxidant, and anti-inflammatory properties, leading to its use in cosmetic and dermatological formulations.[4][5] Furthermore, it has been identified as a tyrosinase inhibitor, suggesting potential applications in treating hyperpigmentation. Emerging research also points towards its potential as an anti-diabetic and anti-tumor agent.[4]
Structure-Activity Relationship and Mechanistic Insights
The differences in the pharmacological profiles of the methoxybenzoic acid isomers can be largely attributed to the electronic and steric effects of the methoxy group's position on the benzene ring.
A Proposed Mechanism of Anti-inflammatory Action: COX Inhibition
A plausible mechanism for the anti-inflammatory effects of methoxybenzoic acid isomers, particularly the ortho and para isomers, is the inhibition of cyclooxygenase (COX) enzymes, a key step in the inflammatory cascade.
Caption: Proposed mechanism of anti-inflammatory action via the cyclooxygenase pathway.
Experimental Protocols
For researchers aiming to directly compare the pharmacological activities of the methoxybenzoic acid isomers, the following detailed protocols for key assays are provided.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of each methoxybenzoic acid isomer for COX-1 and COX-2 inhibition.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Methoxybenzoic acid isomers (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each methoxybenzoic acid isomer in the assay buffer. The final concentration of DMSO should be kept below 1% in all wells.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the assay buffer containing the heme cofactor.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Enzyme solution (COX-1 or COX-2)
-
Test compound dilution (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Trustworthiness and Self-Validation:
-
Include a known NSAID (e.g., ibuprofen or celecoxib) as a positive control to validate the assay's performance.
-
Run all experiments in triplicate to ensure the reproducibility of the results.
-
Ensure that the vehicle control (e.g., DMSO) does not significantly affect enzyme activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the methoxybenzoic acid isomers against various microorganisms.
Objective: To determine the MIC of each isomer against a panel of bacteria and fungi.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal strains
-
Methoxybenzoic acid isomers (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of each isomer in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Experimental Workflow Diagram
Caption: General workflow for the antimicrobial susceptibility testing.
Conclusion
The positional isomerism of the methoxy group in methoxybenzoic acid significantly influences its pharmacological profile. While 4-methoxybenzoic acid has been the most studied, demonstrating a wide range of biological activities, the ortho- and meta-isomers also possess unique properties that warrant further investigation. The anti-inflammatory potential of the ortho-isomer and the relative lack of pharmacological data for the meta-isomer represent key areas for future research. This guide provides a foundational understanding of the comparative pharmacology of these isomers and offers robust experimental protocols to facilitate further exploration in the quest for novel therapeutic agents.
References
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PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic acid. Retrieved from [Link]
- Ghedira, K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
-
PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]
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A Comprehensive Guide to the Validation of 3-Methoxy-5-methylbenzoic Acid as a Research Standard
In the landscape of pharmaceutical research and development, the integrity of experimental data is paramount. This hinges on the quality and reliability of the reference materials used. A well-characterized research standard serves as the cornerstone for accurate quantification, impurity profiling, and ensuring the consistency of analytical methods. This guide provides an in-depth validation of 3-Methoxy-5-methylbenzoic acid, offering a comparative analysis and detailed experimental protocols to establish its suitability as a research standard.
Introduction to this compound
This compound (CAS No: 62089-34-3) is a substituted benzoic acid derivative that has gained attention as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its defined structure and stability make it a potential candidate for use as a research standard in various analytical applications. This guide will explore the necessary steps to validate its identity, purity, and overall fitness for this purpose.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the first step in its evaluation as a potential standard.
| Property | Value | Source |
| CAS Number | 62089-34-3 | [2][3] |
| Molecular Formula | C9H10O3 | [2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][3][4] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 311.5 ± 22.0 °C at 760 mmHg | [2][4] |
| pKa | 4.15 ± 0.10 | [2] |
| LogP | 2.48 | [4] |
Caption: Chemical structure of this compound.
The Imperative of a Validated Research Standard
A research standard is a highly purified and well-characterized substance used as a reference point in analytical measurements. Its validation is a rigorous process that establishes its fitness for a specific intended use.[5][6][7] This process is guided by principles outlined by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8] The validation of an analytical procedure is the process by which it is established by laboratory studies that the performance characteristics of the procedure meet the requirements for the intended analytical application.[7]
Caption: A generalized workflow for the validation of a research standard.
Comparative Analysis with Alternative Standards
To contextualize the utility of this compound, it is compared here with other structurally related benzoic acid derivatives that could serve as alternative standards in similar analytical contexts.
| Parameter | This compound | 3-Methoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid |
| CAS Number | 62089-34-3 | 586-38-9 | 118-41-2[9] |
| Molecular Weight | 166.17 g/mol [2][4] | 152.15 g/mol [10] | 212.20 g/mol [11] |
| Purity (Typical) | >98% | >99% | >98% |
| Primary Use | Synthetic intermediate[1] | Synthetic intermediate, natural product synthesis | Plant metabolite, human xenobiotic metabolite[11] |
| Key Analytical Methods | HPLC, GC-MS, NMR | HPLC, GC-MS, NMR | HPLC, GC-MS, NMR |
This comparison highlights that while all three compounds are amenable to standard analytical techniques, their specific applications and established availability as high-purity standards may differ. 3-Methoxybenzoic acid is more commonly available as a high-purity reagent.
Experimental Validation Protocols
The following section details the step-by-step methodologies for the comprehensive validation of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A gradient method is employed to ensure the separation of potential impurities with a wide range of polarities. A C18 column is chosen for its versatility in reversed-phase chromatography.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 10% B.
-
26-30 min: 10% B.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area normalization method.
-
Caption: Workflow for HPLC purity analysis.
Identity Confirmation and Volatile Impurity Screening by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of organic compounds and the detection of volatile impurities.[12][13] Derivatization with a silylating agent is often employed for acidic compounds to improve their volatility and chromatographic behavior.[14]
Protocol:
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial: 100°C for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 40-500 amu.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Compare the obtained mass spectrum with a reference library for identity confirmation.
-
Analyze the chromatogram for the presence of any volatile impurities.
-
Caption: Workflow for GC-MS identity confirmation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field instrument.
-
Expected signals: aromatic protons, methoxy protons, methyl protons, and a carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected signals: aromatic carbons, methoxy carbon, methyl carbon, and a carboxyl carbon.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring.
-
Compare the obtained spectra with predicted spectra or literature data.
-
Caption: Workflow for NMR structural elucidation.
Data Interpretation and Acceptance Criteria
The data generated from the validation experiments must be compared against predefined acceptance criteria to qualify the material as a research standard.
| Test | Parameter | Acceptance Criteria |
| HPLC | Purity | ≥ 99.0% (Area Normalization) |
| Single Largest Impurity | ≤ 0.5% | |
| GC-MS | Identity | Mass spectrum matches reference |
| NMR | Structure | ¹H and ¹³C NMR spectra are consistent with the proposed structure |
Conclusion
The validation of this compound through a combination of chromatographic and spectroscopic techniques provides a robust framework for its establishment as a research standard. The experimental protocols outlined in this guide, when executed with precision, will yield the necessary data to confirm its identity, purity, and structural integrity. By adhering to these rigorous validation principles, researchers can confidently employ this compound in their analytical workflows, thereby ensuring the accuracy and reproducibility of their scientific findings.
References
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Chemsrc. This compound | CAS#:62089-34-3. [Link]
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PubChem. This compound. [Link]
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International Journal of Research in Pharmacy and Science. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]
-
Labstat. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
-
SIELC Technologies. Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. [Link]
-
ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Link]
-
PubChem. 3-Hydroxy-5-methoxybenzoic acid. [Link]
-
ResearchGate. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]
-
Royal Society of Chemistry. CHAPTER 15: Validating Analytical Procedures. [Link]
-
PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. [Link]
-
Molbase. Cas no 62089-34-3 (this compound). [Link]
-
USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
-
USP-NF. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). [Link]
-
PubChem. 3-Methoxybenzoic Acid. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Beilstein Journals. An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]
-
ExportersIndia. COA- 3-Methoxy 4-Methylbenzoic Acid Manufacturers in Thane. [Link]
-
Dalton Research Molecules. 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester. [Link]
-
Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). [Link]
-
NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. [Link]
-
Beilstein Journals. Supporting information. [Link]
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comparative study of the antioxidant activity of benzoic acid derivatives
A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Benzoic Acid Derivatives
Introduction
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases.[1][2] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating this damage.[1] Among the vast array of natural and synthetic antioxidants, phenolic compounds, particularly benzoic acid derivatives, have garnered significant interest.[3][4][5][6]
This guide provides a comparative study of the antioxidant activity of common benzoic acid derivatives. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for key in vitro assays, and offer a framework for interpreting the resulting data. The objective is to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and compare the antioxidant potential of these compounds.
The Foundation: Structure-Activity Relationships (SAR)
The antioxidant capacity of a benzoic acid derivative is not arbitrary; it is intrinsically linked to its molecular structure. Understanding these relationships is critical for predicting activity and designing novel antioxidant compounds. The primary determinants of activity are the number and position of hydroxyl (-OH) groups on the aromatic ring.[3][7][8]
-
Number of Hydroxyl Groups: Generally, antioxidant activity increases with the number of hydroxyl groups. This is because the -OH groups are the primary sites for donating a hydrogen atom or an electron to neutralize free radicals. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates superior antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) or p-hydroxybenzoic acid (4-hydroxybenzoic acid).[4]
-
Position of Hydroxyl Groups: The relative position of -OH groups is also crucial. Ortho and para positioning of hydroxyl groups enhances antioxidant activity.[3] This arrangement increases the stability of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding, making the parent molecule a more willing radical scavenger.
-
Other Substituents: The presence of electron-donating groups (like methoxy, -OCH₃) can also influence activity, though the effect is generally less pronounced than that of hydroxyl groups.
Core Mechanisms of Antioxidant Action
Benzoic acid derivatives primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][9]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically less reactive and more stable. ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a more stable antioxidant radical. ArOH + R• → ArOH•+ + R:-
The dominant mechanism depends on the specific antioxidant, the radical species, and the solvent system.
Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.
Standardized In Vitro Assays for Comparative Analysis
To empirically compare the antioxidant activity of benzoic acid derivatives, a panel of standardized assays is employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of a compound's antioxidant potential. The most widely adopted methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[10][11] The decrease in absorbance, measured at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[10]
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore.[12] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[12] This assay is applicable to both hydrophilic and lipophilic compounds.
Caption: General workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form at low pH.[13] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The assay quantifies the electron-donating capability of the antioxidants present.[14][15]
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a self-validating framework, incorporating necessary controls and calculations for robust and reproducible results.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Samples: Prepare stock solutions of benzoic acid derivatives (e.g., 1 mg/mL) in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10 to 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[10]
-
-
Assay Procedure:
-
Pipette 1.0 mL of each sample dilution into separate test tubes.
-
Add 2.0 mL of the DPPH solution to each tube.
-
A control sample is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
Vortex the mixtures and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition & Calculation:
-
Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[10]
-
Plot the % Scavenging Activity against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12] Before use, dilute this solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Test Samples & Standard: Prepare serial dilutions of the benzoic acid derivatives and a Trolox standard.
-
-
Assay Procedure:
-
Add 20 µL of the sample or Trolox standard to a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate for 5-10 minutes at room temperature.
-
-
Data Acquisition & Calculation:
-
Measure the absorbance at 734 nm.
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the Trolox concentration.
-
Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.[12]
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 1000 µM).
-
-
Assay Procedure:
-
Data Acquisition & Calculation:
-
Measure the absorbance at 593 nm.
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Calculate the FRAP value of the samples (in µM Fe²⁺ equivalents) using the regression equation from the standard curve.
-
Comparative Data Analysis
The table below presents a summary of representative antioxidant activity data for selected benzoic acid derivatives, as would be obtained from the described assays. The values are illustrative and serve to highlight the structure-activity relationships. A lower IC₅₀ value indicates higher antioxidant activity, while a higher TEAC or FRAP value indicates greater activity.
| Benzoic Acid Derivative | Structure (Key Features) | DPPH (IC₅₀, µg/mL) | ABTS (TEAC) | FRAP (µM Fe²⁺/µM) |
| p-Hydroxybenzoic Acid | 1 -OH group | >100 | 0.8 | 0.7 |
| Protocatechuic Acid | 2 -OH groups (ortho) | 15.2 | 2.1 | 1.9 |
| Vanillic Acid | 1 -OH, 1 -OCH₃ group | 25.5 | 1.5 | 1.4 |
| Syringic Acid | 1 -OH, 2 -OCH₃ groups | 30.1 | 1.3 | 1.2 |
| Gallic Acid | 3 -OH groups | 5.8 | 3.5 | 3.2 |
| Ascorbic Acid (Control) | - | 8.5 | 1.1 | 1.0 |
| Trolox (Control) | - | 9.7 | 1.0 | - |
Data are hypothetical and for illustrative purposes.
Interpretation of Results:
As predicted by SAR principles, Gallic acid, with three hydroxyl groups, consistently shows the highest antioxidant activity across all three assays (lowest IC₅₀, highest TEAC and FRAP values). Protocatechuic acid, with two ortho-hydroxyl groups, is the next most potent. Vanillic and Syringic acids, where hydroxyl groups are replaced by methoxy groups, show diminished activity compared to their di- and tri-hydroxy counterparts, underscoring the primary role of the -OH group. p-Hydroxybenzoic acid, with only a single hydroxyl group, demonstrates the lowest activity.
Conclusion
The antioxidant activity of benzoic acid derivatives is a direct function of their chemical structure, primarily the number and arrangement of hydroxyl groups on the aromatic ring. This guide provides a comprehensive framework for the comparative evaluation of these compounds using a multi-assay approach. The detailed protocols for DPPH, ABTS, and FRAP assays, when coupled with an understanding of structure-activity relationships, empower researchers to generate robust, reliable, and interpretable data. These findings are crucial for the rational design of new therapeutic agents and the effective utilization of natural antioxidants in the pharmaceutical and food industries.
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Safety Operating Guide
Navigating the Disposal of 3-Methoxy-5-methylbenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methoxy-5-methylbenzoic acid, moving beyond a simple checklist to explain the rationale behind each critical step. Our aim is to empower you with the knowledge to handle this and similar chemical waste streams with confidence and precision.
Immediate Safety & Hazard Assessment: The "Why" Before the "How"
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound, while not acutely toxic in small quantities, presents specific risks that dictate its handling and disposal pathway.
A review of its Safety Data Sheet (SDS) reveals it is classified as a skin, eye, and respiratory irritant.[1][2][3] Furthermore, like many complex organic molecules, its environmental impact, particularly on aquatic life, necessitates containment.[4] Therefore, the primary directive is to prevent its release into the environment and to protect personnel from exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[5][6] |
| Body Protection | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Essential if handling the solid form generates dust, to prevent respiratory tract irritation.[1][7] |
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate inhalation risks.[5][7]
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9] While this compound is not explicitly listed, its properties as an organic acid mean it must be treated as hazardous chemical waste.
The cardinal rule of chemical waste management is segregation . Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or fire.
Incompatibility Alert:
-
Do NOT mix organic acid waste with:
-
Bases (e.g., sodium hydroxide): Can cause a violent exothermic (heat-generating) reaction.[10][11]
-
Oxidizing agents (e.g., nitric acid, peroxides): Poses a fire or explosion hazard.[10][11][12]
-
Inorganic acids (e.g., hydrochloric acid): While both are acids, different disposal pathways may be required, and mixing is poor practice.[10][12]
-
The following diagram illustrates the initial decision process for waste segregation.
Caption: Waste Stream Segregation for this compound.
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through an approved hazardous waste disposal facility.[1][4][13] Direct disposal into drains or as regular solid waste is strictly prohibited.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[10][14] The container must be in good condition and have a secure, tight-fitting lid.[15]
-
Proper Labeling: This is a critical compliance point. The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[9] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (no abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Irritant").[9]
-
The accumulation start date (the date the first drop of waste is added).
-
Step 2: Waste Accumulation
-
Location: Waste is collected in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Adding Waste: When adding waste to the container, do so in a fume hood to minimize exposure.
-
Keep Containers Closed: The container must be kept securely closed at all times, except when actively adding waste.[15][16] This prevents the release of vapors and protects against spills.
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[12][14]
Step 3: Managing Spills During Collection
In the event of a small spill during the transfer of waste:
-
Ensure you are wearing appropriate PPE.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5][13]
-
Decontaminate the area as appropriate. All contaminated cleaning materials (e.g., absorbent pads, contaminated gloves) must also be placed in the hazardous waste container.[7]
Step 4: Storage and Disposal
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area that is away from incompatible materials.[10]
-
Timelines: Once a container is full, it must be moved from the SAA to the facility's central accumulation area and removed from the site by a licensed waste hauler within specific timeframes (typically 90 or 180 days, depending on the facility's generator status).[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8][10]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional policies and federal regulations.[7][8]
The overall workflow for the disposal of this compound is summarized below.
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Navigating the Safe Handling of 3-Methoxy-5-methylbenzoic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 3-Methoxy-5-methylbenzoic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each protective measure, ensuring a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
Before delving into specific PPE recommendations, it is crucial to understand the hazard profile of this compound. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[1][3][4] Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential exposures.
Core Personal Protective Equipment (PPE) Ensemble
The following table summarizes the essential PPE for handling this compound in a standard laboratory setting. The subsequent sections will elaborate on the specifications and rationale for each component.
| PPE Component | Standard Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[5] |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[2][6] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | Required when there is a risk of inhaling dust or aerosols, especially when handling the powder outside of a ventilated enclosure. |
Procedural Guidance for PPE Selection and Use
Hand Protection: Your First Line of Defense
Direct skin contact is a significant risk, making appropriate glove selection critical.
-
Material Choice: Nitrile or neoprene gloves are recommended due to their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Proper Technique: Don gloves before handling the chemical and remove them promptly after the task is complete. Employ the proper glove removal technique to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection: Shielding Against Serious Irritation
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]
-
Standard Operations: For routine tasks such as weighing and preparing solutions within a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Splash Hazards: When there is a heightened risk of splashing, such as during transfers of larger quantities or when working with solutions, chemical splash goggles should be worn. For extensive splash risks, a face shield used in conjunction with goggles offers maximum protection.[7][8]
Body Protection: Minimizing Dermal Exposure
A standard laboratory coat is essential to protect your skin and personal clothing from accidental spills.
-
Material and Fit: The lab coat should be made of a suitable material and be long-sleeved. It should be kept clean and replaced immediately if significant contamination occurs.
Respiratory Protection: Addressing Inhalation Risks
While not always necessary for small-scale operations in a well-ventilated fume hood, respiratory protection becomes critical when there is a potential for generating and inhaling dust or aerosols.
-
Risk Assessment: The need for respiratory protection should be determined by a risk assessment of your specific procedure. Handling larger quantities of the powder or any process that could generate dust necessitates the use of a NIOSH-approved respirator.[9]
-
Fit and Maintenance: If a respirator is required, a proper fit test must be conducted to ensure a complete seal. Regular maintenance and cartridge replacement are also crucial for its effectiveness.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
Proper disposal of contaminated PPE is as important as its correct use.
-
Gloves and Disposable Items: Contaminated gloves and other disposable items should be placed in a designated, sealed waste container.
-
Contaminated Clothing: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of in accordance with your institution's hazardous waste procedures.
-
Chemical Waste: All waste containing this compound must be disposed of as chemical waste, following local and national regulations.[2][10]
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
